molecular formula C7H4ClN3 B597306 7-Chloropyrido[2,3-b]pyrazine CAS No. 116081-22-2

7-Chloropyrido[2,3-b]pyrazine

Cat. No.: B597306
CAS No.: 116081-22-2
M. Wt: 165.58
InChI Key: QWUQOCVKIUJEEA-UHFFFAOYSA-N
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Description

7-Chloropyrido[2,3-b]pyrazine is a versatile chemical scaffold of significant interest in medicinal chemistry and agrochemical research. Its core pyrido[2,3-b]pyrazine structure is a privileged motif known for conferring a wide range of biological activities, making it a valuable building block for developing novel therapeutic and protective agents . In pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of potential therapeutics. Research indicates that derivatives based on the pyrido[2,3-b]pyrazine scaffold are being explored as non-nucleoside inhibitors of viral polymerases, showing promise against a broad spectrum of herpesviruses, including human cytomegalovirus (HCMV) . Furthermore, the scaffold has been investigated for its potential in other therapeutic areas, such as pain management and oncology, highlighting its utility in early-stage drug discovery . In the field of agrochemicals, pyrido[2,3-b]pyrazine derivatives have demonstrated excellent efficacy as dual-function antibacterial and antifungal agents . Specific compounds have exhibited potent activity against economically significant plant pathogens, including Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice, and the fungal pathogen Botrytis cinerea . The mechanism of action for these derivatives can involve the inhibition of virulence factors like exopolysaccharides and biofilms in bacteria, and the induction of reactive oxygen species (ROS) accumulation in fungi, leading to cell death . Beyond its biological applications, the pyrido[2,3-b]pyrazine core is also a subject of interest in material science due to its notable electronic properties and potential in nonlinear optical (NLO) applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQOCVKIUJEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717217
Record name 7-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116081-22-2
Record name 7-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloropyrido[2,3-b]pyrazine: A Core Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science.[1] Its structural resemblance to purines and pteridines allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1] The introduction of a chlorine atom at the 7-position creates 7-Chloropyrido[2,3-b]pyrazine, a versatile and highly reactive building block. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 116081-22-2[2]
Molecular Formula C₇H₄ClN₃[2]
Molecular Weight 165.58 g/mol [2]
Appearance Pale yellow solid[3]
Boiling Point 273.3°C at 760 mmHg[2]
Flash Point 145.388°C[2]
Density 1.438 g/cm³[2]

Synthesis of this compound: A Practical Protocol

The primary route for the synthesis of this compound involves the condensation of 5-chloro-2,3-diaminopyridine with a glyoxal derivative. This method provides a reliable and scalable approach to obtaining the target compound.

Conceptual Workflow for Synthesis

G A 5-Chloro-2,3-diaminopyridine C Reaction Mixture A->C Reactant 1 B Glyoxal solution B->C Reactant 2 D Crude Product C->D Condensation Reaction E Purified this compound D->E Purification (e.g., Recrystallization)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 5-Chloro-2,3-diaminopyridine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2,3-diaminopyridine in ethanol.

  • Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

  • Purification: Filter the crude solid and wash with cold ethanol. For further purification, the solid can be dissolved in a suitable hot solvent, treated with activated charcoal to remove colored impurities, and then recrystallized. Dry the purified product under vacuum.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on the analysis of similar pyrido[2,3-b]pyrazine derivatives.[4][5]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the pyridine and pyrazine rings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the core structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of this compound (165.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak.

  • Fragmentation: Common fragmentation pathways for related heterocyclic compounds involve the loss of small molecules such as HCN.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and C-Cl stretching.[7]

Chemical Reactivity: A Hub for Derivatization

The chlorine atom at the 7-position of the pyrido[2,3-b]pyrazine core is a key functional handle that enables a wide range of chemical transformations. The electron-deficient nature of the heterocyclic system facilitates nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. This is a fundamental strategy for building libraries of novel compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for C-C and C-N bond formation. This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Enables the introduction of alkyne moieties.

Reaction Pathways for Derivatization

G A This compound B Nucleophilic Aromatic Substitution (e.g., with R-NH2) A->B Reaction Type C Suzuki Coupling (e.g., with Ar-B(OH)2) A->C Reaction Type D Buchwald-Hartwig Amination (e.g., with R1R2NH) A->D Reaction Type E 7-Amino Derivatives B->E Product F 7-Aryl Derivatives C->F Product G 7-Amino Derivatives D->G Product

Caption: Key reaction pathways for the derivatization of this compound.

Applications in Drug Discovery and Materials Science

The pyrido[2,3-b]pyrazine scaffold is a recurring motif in a multitude of biologically active compounds. Derivatives of this compound have been investigated for a range of therapeutic applications.

  • Anticancer Agents: The structural similarity to purines allows for the design of kinase inhibitors and other targeted cancer therapies.

  • Antiviral and Antibacterial Agents: The heterocyclic core has been shown to exhibit potent activity against various viral and bacterial pathogens.[8]

  • Central Nervous System (CNS) Active Compounds: Modifications to the core structure have led to the discovery of compounds with potential applications in treating neurological disorders.[3]

  • Agrochemicals: The bioactivity of this scaffold extends to agricultural applications, with derivatives showing promise as herbicides and fungicides.[1]

  • Materials Science: The electron-deficient nature of the pyrido[2,3-b]pyrazine system makes it an interesting candidate for the development of novel organic electronic materials.[9][10]

Conclusion

This compound is a high-value heterocyclic building block with a broad spectrum of applications. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers and scientists in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, a practical synthetic protocol, and an exploration of its reactivity and applications, serving as a valuable resource for the scientific community.

References

Provera, S., Marchioro, C., Davailli, S., & Case, N. (1997). 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Magnetic Resonance in Chemistry, 35(5), 342-347. [4] Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. [9] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(46), 32160-32174. [10] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. [1] this compound | High-Quality Research Chemical. Benchchem. [11] Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem. [5] 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Sci-Hub. [3] 7-Chloropyrido[4,3-b]pyrazine. Chem-Impex. [2] this compound | CAS#:116081-22-2. Chemsrc. [8] [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). Yakugaku Zasshi, 117(2), 126-32. [6] The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (1972). Journal of Mass Spectrometry, 6(3), 199-204. [7] 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3. Benchchem.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents and functional organic materials.[1][2][3][4] The introduction of a chlorine atom at the 7-position, yielding 7-Chloropyrido[2,3-b]pyrazine, further modulates its physicochemical properties, influencing its reactivity, bioavailability, and photophysical behavior. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous structural elucidation and characterization of this important molecule.

This document is structured to provide not just the data, but also the underlying principles and practical considerations for acquiring and interpreting high-quality spectroscopic information. As such, it serves as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyridopyrazine derivatives.

Molecular Structure and Physicochemical Properties

This compound possesses the following fundamental properties:

PropertyValueSource
Molecular Formula C₇H₄ClN₃[5][6]
Molecular Weight 165.58 g/mol [5][6]
CAS Number 116081-22-2[5]
Appearance Predicted to be a solid
Boiling Point 273.3°C at 760 mmHg[5]
Density 1.438 g/cm³[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent solubilizing properties and relatively simple residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) because it is chemically inert, volatile, and produces a single sharp signal that does not overlap with most organic proton signals.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a suitable frequency (e.g., 400 or 500 MHz). Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.90s-1HH-2
~8.65d~2.51HH-5
~8.50s-1HH-3
~7.80d~2.51HH-6

Interpretation: The predicted ¹H NMR spectrum shows four distinct signals in the aromatic region, consistent with the four protons in the molecule. The downfield chemical shifts are characteristic of protons attached to electron-deficient aromatic rings. The singlet for H-2 and H-3 is due to the absence of adjacent protons. The doublet multiplicity for H-5 and H-6 arises from coupling to each other.

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. The choice of solvent and internal standard remains the same as for ¹H NMR.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 or 125 MHz).

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data using a Fourier transform and baseline correction.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~155.0C-8a
~152.0C-2
~148.0C-7
~145.0C-4a
~140.0C-3
~135.0C-5
~125.0C-6

Interpretation: The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and chlorine atoms, with carbons closer to these atoms appearing at a more downfield chemical shift.

Experimental_Workflow_NMR NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Compound (5-10 mg) p2 Dissolve in CDCl3 (0.6-0.7 mL) p1->p2 p3 Add TMS Standard p2->p3 p4 Homogenize Solution p3->p4 a1 Insert Sample into Spectrometer p4->a1 a2 Tune and Lock a1->a2 a3 Acquire 1H Spectrum a2->a3 a4 Acquire 13C Spectrum a2->a4 d1 Fourier Transform a3->d1 a4->d1 d2 Phase and Baseline Correction d1->d2 d3 Integration (1H) d2->d3 d4 Peak Picking d3->d4 d5 Structural Assignment d4->d5

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: For solid samples, the KBr pellet method is often preferred as KBr is transparent in the mid-IR region and does not produce interfering signals.[7] The sample must be thoroughly ground and mixed with KBr to ensure a uniform pellet and to minimize scattering of the IR beam.

Experimental Protocol:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Subtraction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic rings)
1200-1000C-N stretching
850-750C-Cl stretching
800-600Out-of-plane C-H bending

Interpretation: The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will show a series of sharp bands due to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings. The presence of the chlorine atom is indicated by a characteristic C-Cl stretching band in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Causality Behind Experimental Choices: Electron Ionization (EI) is a hard ionization technique that provides a clear molecular ion peak and a rich fragmentation pattern, which is useful for structural elucidation. Gas chromatography (GC) is often coupled with MS for the analysis of volatile compounds, ensuring that a pure sample is introduced into the mass spectrometer.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS).

  • Ionization: The sample is vaporized and then ionized in the ion source, typically using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data:

m/zRelative Intensity (%)Assignment
165/167100/33[M]⁺ / [M+2]⁺
130~40[M-Cl]⁺
103~25[M-Cl-HCN]⁺

Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 165. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 167 with about one-third the intensity of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.[8] Fragmentation may occur through the loss of a chlorine radical to give a peak at m/z 130, followed by the loss of hydrogen cyanide (HCN) to yield a fragment at m/z 103.

Caption: Numbering scheme for this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a complete picture of its molecular structure. The predicted data and detailed protocols in this guide offer a solid foundation for researchers working with this compound and its derivatives. The application of these analytical techniques is crucial for ensuring the identity and purity of synthesized materials, which is a prerequisite for any further studies in drug development or materials science.

References

  • Royal Society of Chemistry. (2022). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Agilent. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

  • National Center for Biotechnology Information. (2010). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. PubMed Central. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • MDPI. (2022). Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. [Link]

  • ResearchGate. (2004). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. [Link]

  • SlideShare. Sampling of solids in IR spectroscopy. [Link]

  • Springer. Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. [Link]

  • Chemsrc. This compound | CAS#:116081-22-2. [Link]

  • National Center for Biotechnology Information. Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

  • PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. [Link]

  • Semantic Scholar. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. [Link]

  • PubMed. Speciation of volatile aromatic and chlorinated hydrocarbons in an urban atmosphere using TCT-GC/MS. [Link]

  • ASTM International. (2013). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]

  • YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • National Center for Biotechnology Information. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. [Link]

  • Iraqi Journal of Science. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 7-Chloropyrido[2,3-b]pyrazine from Diaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 7-Chloropyrido[2,3-b]pyrazine, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis, characterization, and significance of this compound.

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in drug discovery, conferring a wide range of biological activities to molecules that incorporate it.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets. Consequently, derivatives of this core structure are being investigated for a multitude of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2]

The introduction of a chlorine atom at the 7-position of the pyrido[2,3-b]pyrazine ring system creates a valuable intermediate for further chemical elaboration. The chlorine atom can serve as a handle for various cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[3] This makes this compound a crucial building block in the development of novel therapeutics.

This guide will focus on a direct and efficient synthetic route to this compound, starting from the readily available precursor, 5-chloro-2,3-diaminopyridine.

Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from 5-chloro-2,3-diaminopyridine and glyoxal proceeds through a well-established condensation reaction to form the pyrazine ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino groups of 5-chloro-2,3-diaminopyridine on the electrophilic carbonyl carbons of glyoxal. This is followed by a cyclization and subsequent dehydration to yield the aromatic pyrido[2,3-b]pyrazine ring system. The overall transformation is a condensation reaction that forms the pyrazine ring fused to the pyridine core.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of related compounds and represents a reliable method for the preparation of this compound.

Materials and Reagents
  • 5-Chloro-2,3-diaminopyridine

  • Glyoxal (40% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2,3-diaminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Glyoxal: To the stirred solution, add glyoxal (40% aqueous solution, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion of the reaction, remove the THF under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

DOT Script for the Synthetic Workflow

Synthesis_Workflow reagents 5-Chloro-2,3-diaminopyridine + Glyoxal (40% aq.) reaction Reaction Mixture reagents->reaction 1. Dissolve & Add solvent THF Room Temperature solvent->reaction workup Work-up (EtOAc, NaHCO3 aq.) reaction->workup 2. Reaction Completion (TLC) purification Purification (Column Chromatography) workup->purification 3. Extraction & Drying product This compound purification->product 4. Isolation

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Property Data
Molecular Formula C₇H₄ClN₃
Molecular Weight 165.58 g/mol [4]
Appearance Off-white to yellow solid
Melting Point Not available
Boiling Point 273.3°C at 760 mmHg[4]
¹H NMR Expected to show signals in the aromatic region.
¹³C NMR Expected to show seven distinct signals for the carbon atoms.
Mass Spectrometry Expected [M+H]⁺ at m/z = 166.02
FT-IR (KBr, cm⁻¹) Expected characteristic peaks for C=N, C=C, and C-H aromatic stretching.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of this compound from 5-chloro-2,3-diaminopyridine. The provided protocol, grounded in established chemical principles, offers a reliable pathway for obtaining this valuable building block for drug discovery and medicinal chemistry research. The strategic importance of the pyrido[2,3-b]pyrazine core, coupled with the synthetic versatility introduced by the 7-chloro substituent, underscores the significance of this compound in the development of novel therapeutic agents.

References

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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Accessed January 20, 2026. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. 2006;786(2-3):193-206. doi:10.1016/j.molstruc.2005.11.025
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. 2022;42(5):2049-2083. doi:10.1080/10406638.2022.2091404
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. 2022;10(2):288-297. doi:10.48317/IMIST.PRSM/morjchem-v10i2.32559
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. 2023;13(48):33694-33706. doi:10.1039/D3RA05943A
  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science. 2024;65(5):2357-2372. doi:10.24996/ijs.2024.65.5.17
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  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. 2021;26(16):4999. doi:10.3390/molecules26164999
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  • 7-bromopyrido[2,3-b]pyrazine (52333-42-3). Chemchart. Accessed January 20, 2026. [Link]

  • SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][2][5]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. Chemistry of Heterocyclic Compounds. 2021;57(7/8):633-642. doi:10.1007/s10593-021-02967-y

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The Strategic Role of 7-Chloropyrido[2,3-b]pyrazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry programs. The pyrido[2,3-b]pyrazine core is one such scaffold, demonstrating a remarkable versatility that has led to its incorporation into a range of therapeutic candidates. This technical guide delves into the specific applications of a key derivative, 7-Chloropyrido[2,3-b]pyrazine, a versatile building block whose strategic importance lies in the reactivity of its C7-chloro substituent. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, reactivity, and its application in the generation of novel therapeutic agents, particularly in the realms of oncology, virology, and neurology.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Core

The fused heterocyclic system of pyrido[2,3-b]pyrazine presents a unique electronic and structural architecture. The pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly protein kinases. The pyrazine ring, with its two nitrogen atoms, further modulates the electronic properties of the scaffold and provides additional points for molecular recognition. This combination has resulted in the discovery of numerous biologically active compounds.[1][2]

Derivatives of the pyrido[2,3-b]pyrazine core have been shown to exhibit a wide spectrum of pharmacological activities, including:

  • Anticancer Properties: Notably as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]

  • Antiviral Activity: Including the development of non-nucleoside inhibitors of viral polymerases.

  • Neurological Applications: Such as the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling.[4]

  • Antibacterial Effects: Demonstrating potential in combating bacterial infections.

The strategic value of this compound lies in its role as a key intermediate, where the chlorine atom at the 7-position serves as a versatile handle for introducing a wide array of chemical functionalities.

Synthesis of the this compound Core

The construction of the this compound scaffold is a critical first step in its utilization. A common and effective method involves the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 5-Chloro-2,3-diaminopyridine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chloro-2,3-diaminopyridine (1 equivalent) in ethanol.

  • Addition of Glyoxal: To the stirred solution, slowly add a 40% aqueous solution of glyoxal (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of the crude product should form.

  • Purification: Filter the crude product and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an ethanol/water solvent system facilitates the dissolution of the starting materials while allowing for the precipitation of the less polar product upon cooling. The slight excess of glyoxal ensures the complete consumption of the diaminopyridine.

The C7-Chloro Group: A Gateway to Molecular Diversity

The true utility of this compound in medicinal chemistry is realized through the remarkable reactivity of the chlorine atom at the 7-position. This halogen acts as a versatile handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of the pharmacological properties of the resulting compounds.

The analogous 7-bromopyrido[2,3-b]pyrazine is also a key intermediate, and the principles of its reactivity are directly applicable to the 7-chloro derivative. The bromine at the C7 position facilitates palladium-catalyzed reactions, enabling the creation of new carbon-carbon and carbon-heteroatom bonds.

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

These reactions provide a powerful toolkit for medicinal chemists to rapidly generate libraries of diverse compounds for biological screening.

Application in Kinase Inhibitor Development

The pyrido[2,3-b]pyrazine scaffold is a well-established core for the design of protein kinase inhibitors. The nitrogen atoms in the heterocyclic system can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 7-position of the scaffold points towards the solvent-exposed region of the ATP-binding pocket in many kinases, making it an ideal position for introducing substituents that can enhance potency and selectivity.

Workflow for Kinase Inhibitor Synthesis using this compound

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts, Base library Diverse Library of 7-Substituted Pyrido[2,3-b]pyrazines suzuki->library buchwald->library sonogashira->library screening Kinase Panel Screening library->screening hit Hit Identification screening->hit lead_op Lead Optimization (SAR Studies) hit->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: General workflow for the development of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1 equivalent)

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The base is required to activate the boronic acid. The use of an inert atmosphere is crucial to prevent the degradation of the catalyst.

Applications in Antiviral Drug Discovery

The pyrido[2,3-b]pyrazine scaffold has also been successfully employed in the development of antiviral agents. A notable example is a series of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase. In these compounds, the pyrido[2,3-b]pyrazine core serves as a central scaffold to which various substituents are attached to optimize antiviral activity and minimize off-target effects.

A novel series of non-nucleoside HCMV DNA polymerase inhibitors based on the pyrido[2,3-b]pyrazine core with different substituents at the 2-position has been synthesized.[5] These compounds demonstrated potent antiviral activity against HCMV and other members of the Herpesviridae family, showcasing the broad-spectrum potential of this scaffold.

Applications in Neurology: Targeting the TRPV1 Receptor

The versatility of the pyrido[2,3-b]pyrazine scaffold extends to the field of neurology. It has been used as a replacement for a 1,8-naphthyridine core in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the treatment of pain.[4] This strategic replacement led to compounds with a significantly lower potential for the formation of reactive metabolites, a critical consideration in drug development. An orally bioavailable TRPV1 antagonist with a pyrido[2,3-b]pyrazine core demonstrated significant efficacy in preclinical models of inflammatory pain.[4]

Structure-Activity Relationship (SAR) Insights

The ability to readily functionalize the 7-position of the pyrido[2,3-b]pyrazine core via cross-coupling reactions has been instrumental in elucidating the structure-activity relationships of various compound series.

Target ClassKey SAR Observations at the 7-Position
Kinase Inhibitors Introduction of aryl and heteroaryl groups can enhance potency and selectivity by forming additional interactions in the ATP-binding pocket.
Antiviral Agents Modifications at this position can influence interactions with the viral polymerase and impact the overall pharmacokinetic properties of the compound.
TRPV1 Antagonists The nature of the substituent at the 7-position can modulate the compound's affinity for the TRPV1 receptor and its metabolic stability.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of the reactive chlorine atom provide an efficient entry point for the generation of diverse libraries of compounds. The demonstrated success of the pyrido[2,3-b]pyrazine scaffold in yielding potent and selective modulators of various biological targets, including kinases, viral enzymes, and ion channels, underscores its "privileged" status.

Future research will likely focus on the continued exploration of novel cross-coupling methodologies to further expand the chemical space accessible from this compound. The development of more complex and three-dimensional substituents at the 7-position could lead to compounds with improved potency, selectivity, and drug-like properties. As our understanding of the molecular basis of diseases continues to grow, this versatile scaffold is poised to play an increasingly important role in the discovery and development of the next generation of targeted therapeutics.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (URL: [Link])

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (URL: [Link])

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • Pyrido[2,3-b]pyrazine derivatives and their therapeutical uses. (URL: )
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (URL: [Link])

  • Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds. (URL: )
  • Buchwald–Hartwig amination. (URL: [Link])

  • Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (URL: [Link])

  • Substituted 7-oxo-pyrido[2,3-d]pyrimidines and methods of use. (URL: )
  • This compound. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (URL: [Link])

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (URL: [Link])

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. (URL: [Link])

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (URL: [Link])

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The Ascendant Role of Pyridopyrazine Derivatives in Modern Optoelectronics and Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench—The Pyridopyrazine Core in High-Performance Applications

Pyridopyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged from the realm of academic curiosity to become pivotal components in the development of next-generation electronic and optical materials.[1][2] Their intrinsic electron-deficient nature, a direct consequence of the pyrazine ring's two nitrogen atoms, coupled with a rigid, planar structure, endows them with a unique and highly tunable set of electronic and photophysical properties.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the electronic and optical properties of pyridopyrazine derivatives, delving into the fundamental principles that govern their behavior and the practical methodologies used to characterize and harness their potential. We will explore the causal relationships between molecular structure and function, offering field-proven insights into experimental design and data interpretation, thereby providing a self-validating framework for the exploration of this promising class of molecules.

Pillar 1: The Electronic Architecture of Pyridopyrazine Derivatives

The electronic landscape of a pyridopyrazine derivative is dictated by the interplay between the electron-withdrawing pyridopyrazine core and the nature of the appended substituent groups. This donor-acceptor (D-A) architecture is the cornerstone of their functionality, enabling precise control over their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Electron-Deficient Core: A Tunable Acceptor

The pyridopyrazine nucleus acts as a potent electron acceptor. The number and position of nitrogen atoms within the heterocyclic framework significantly influence its electron-withdrawing strength. For instance, pyridopyrazine exhibits a stronger electron-withdrawing ability than pyridine or quinoxaline due to the presence of three nitrogen atoms, leading to a red-shift in intramolecular charge transfer (ICT) absorption bands.[3][4] This inherent electron deficiency facilitates the injection and transport of electrons, a critical characteristic for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

The Role of Substituents: Engineering the Frontier Orbitals

The introduction of electron-donating or electron-withdrawing groups at various positions on the pyridopyrazine scaffold allows for the fine-tuning of the HOMO and LUMO energy levels. Electron-donating groups, such as amines or alkoxy moieties, raise the HOMO energy level, while electron-withdrawing groups, like cyano or nitro functionalities, lower the LUMO energy level. This modulation of the energy gap is fundamental to controlling the absorption and emission wavelengths of the molecule. For example, pyridopyrazine derivatives bearing electron-donating biphenyl rings have been shown to act as "turn-off" fluorescent probes, while those with electron-withdrawing biphenyl rings function as "turn-on" probes for specific analytes.[5]

Electrochemical Characterization: Quantifying the Electronic Landscape

Cyclic Voltammetry (CV) is the quintessential technique for probing the redox behavior of pyridopyrazine derivatives and determining their HOMO and LUMO energy levels. The oxidation and reduction potentials obtained from CV measurements provide a direct measure of the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.

Experimental Protocol: Determination of HOMO and LUMO Energy Levels using Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a pyridopyrazine derivative and calculate its HOMO and LUMO energy levels.

Materials:

  • Pyridopyrazine derivative

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Potentiostat

  • Ferrocene (as an internal standard)

Procedure:

  • Solution Preparation: Prepare a solution of the pyridopyrazine derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cyclic Voltammogram Acquisition:

    • Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe the oxidation peak.

    • Reverse the scan direction towards a more negative potential to observe the reduction peak.

    • Perform multiple cycles to ensure the stability of the compound.

  • Internal Standard Calibration: Add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to reference the measured potentials.

  • Data Analysis:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations[3]:

      • EHOMO = -e (Eoxonset - EFc/Fc+ + 4.8) (eV)

      • ELUMO = -e (Eredonset - EFc/Fc+ + 4.8) (eV)

    • The electrochemical band gap (Egel) can be calculated as the difference between the HOMO and LUMO energy levels: Egel = |ELUMO - EHOMO|.

Causality and Trustworthiness: The use of an internal standard like ferrocene is crucial for obtaining reliable and comparable data, as it corrects for variations in the reference electrode potential.[6] Degassing the solution is essential to prevent unwanted side reactions with oxygen that can obscure the true redox behavior of the compound. The choice of solvent and supporting electrolyte should be based on the solubility of the derivative and their electrochemical stability within the scanned potential window.

Pillar 2: The Optical Properties of Pyridopyrazine Derivatives: A Symphony of Light

The unique electronic structure of pyridopyrazine derivatives gives rise to a rich array of optical properties, including distinct absorption and emission characteristics that are highly sensitive to their molecular architecture and environment.

Absorption and Emission: The Dance of Electrons

The absorption of light by a pyridopyrazine derivative promotes an electron from the HOMO to the LUMO. The energy of this transition, and thus the color of the absorbed light, is determined by the HOMO-LUMO gap. As discussed, this gap can be tuned by modifying the donor and acceptor strengths of the substituents.

Following absorption, the excited molecule can relax back to its ground state through several pathways, one of which is the emission of light (fluorescence). The color of the emitted light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the geometric changes between the ground and excited states.[7]

Factors Influencing Photophysical Properties
  • Solvatochromism: The absorption and emission spectra of many pyridopyrazine derivatives exhibit a dependence on the polarity of the solvent, a phenomenon known as solvatochromism.[4] This is particularly pronounced in D-A systems where the excited state has a larger dipole moment than the ground state.

  • Aggregation-Induced Emission (AIE): Some pyridopyrazine derivatives are weakly fluorescent in solution but become highly emissive in the aggregated or solid state.[5] This AIE phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission.[5]

  • Halochromism: Certain pyridopyrazine derivatives exhibit changes in their absorption and emission properties in response to changes in pH, a property known as halochromism.[8] This makes them promising candidates for pH sensors.

Characterization of Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are the primary tools for characterizing the optical properties of pyridopyrazine derivatives.

Experimental Protocol: Characterization of Absorption and Emission Properties

Objective: To measure the UV-Vis absorption and fluorescence emission spectra of a pyridopyrazine derivative and determine its key photophysical parameters.

Materials:

  • Pyridopyrazine derivative

  • Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

A. UV-Vis Absorption Spectroscopy:

  • Solution Preparation: Prepare a dilute solution of the pyridopyrazine derivative in the desired solvent (typically 10⁻⁵ to 10⁻⁶ M).

  • Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range, ensuring the absorbance at the maximum (λmax) is within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

B. Fluorescence Spectroscopy:

  • Solution Preparation: Use the same solutions prepared for the absorption measurements.

  • Spectrum Acquisition:

    • Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Scan the emission wavelength range to record the fluorescence spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a known fluorescence standard.

    • Calculate the fluorescence quantum yield (ΦF) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Causality and Trustworthiness: The use of spectroscopic grade solvents is critical to avoid interference from impurities. For quantum yield measurements, it is essential to use a standard with an emission range that overlaps with the sample and to ensure that the absorbance of both the sample and standard at the excitation wavelength is low (< 0.1) to minimize inner filter effects.

Pillar 3: Computational Modeling: From Theory to Application

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have become indispensable tools for understanding and predicting the electronic and optical properties of pyridopyrazine derivatives.[9][10][11] These computational methods provide valuable insights into:

  • Molecular Geometry: Optimization of the ground and excited state geometries.

  • Frontier Molecular Orbitals: Visualization and energy level calculations of the HOMO and LUMO.

  • Absorption and Emission Spectra: Prediction of absorption and emission wavelengths and oscillator strengths.[10]

  • Intramolecular Charge Transfer (ICT): Analysis of the charge distribution in the ground and excited states.

Causality and Trustworthiness: The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and basis set.[11] For D-A systems, long-range corrected functionals are often necessary to accurately describe charge-transfer excitations. It is crucial to validate the computational results against experimental data to ensure their reliability.

Applications: Harnessing the Potential of Pyridopyrazine Derivatives

The tunable electronic and optical properties of pyridopyrazine derivatives have led to their exploration in a wide range of applications:

  • Organic Light-Emitting Diodes (OLEDs): Their electron-deficient nature and high fluorescence quantum yields in the solid state make them excellent candidates for emissive and electron-transporting layers in OLEDs.[12]

  • Organic Solar Cells (OSCs): Pyridopyrazine-based molecules have been successfully employed as non-fullerene acceptors in OSCs due to their strong electron-accepting properties and broad absorption spectra.[13][14]

  • Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment has been exploited in the development of probes for detecting metal ions, pH, and other analytes.[5][15]

  • Pharmacological Agents: The pyridopyrazine scaffold is also found in a number of biologically active compounds with a range of therapeutic applications.[16][17][18][19]

Visualizing the Workflow: A Unified Approach

The development of novel pyridopyrazine derivatives for specific applications follows a logical workflow that integrates synthesis, characterization, and computational modeling.

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Application & Optimization A Molecular Design & Computational Screening (DFT/TD-DFT) B Chemical Synthesis A->B Target Molecule Selection C Electrochemical Analysis (CV) - HOMO/LUMO Levels B->C D Photophysical Analysis - Absorption (UV-Vis) - Emission (Fluorescence) B->D G Performance Evaluation & Structure-Property Relationship Analysis C->G D->G E Device Fabrication (OLEDs, OSCs) E->G F Sensing Application (Fluorescent Probes) F->G G->A Iterative Refinement

Sources

An In-depth Technical Guide to the Synthesis of Pyridopyrazine Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyridopyrazine Core

The pyridopyrazine scaffold, a fused heterocyclic system comprising pyridine and pyrazine rings, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and rigid conformational framework have made it a cornerstone in the design of novel therapeutics.[1][2] Derivatives of this core are found in marketed drugs and clinical candidates targeting a wide array of diseases, including cancer, bacterial infections, and neurological disorders.[3][4][5][6] The versatility of the pyridopyrazine system stems from its isomeric diversity (e.g., pyrido[2,3-b]pyrazine, pyrido[3,4-b]pyrazine) and the numerous sites available for functionalization, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[7]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyridopyrazine ring system. It moves beyond a mere catalog of reactions to delve into the mechanistic underpinnings and rationale behind key experimental choices, offering field-proven insights for laboratory application.

Chapter 1: The Cornerstone of Pyridopyrazine Synthesis: Cyclocondensation Reactions

The most classical and fundamentally important route to the pyridopyrazine core is the cyclocondensation of an ortho-diaminopyridine with a 1,2-dicarbonyl compound (or its synthetic equivalent).[1][3] This strategy is valued for its reliability, accessibility of starting materials, and straightforward execution.

Mechanistic Rationale

The reaction proceeds through a sequential double condensation. The more nucleophilic amino group of the diaminopyridine initiates an attack on one of the carbonyl carbons, forming a hemiaminal intermediate that subsequently dehydrates to an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by a final dehydration/aromatization step to yield the stable pyridopyrazine ring. The efficiency of this process is often enhanced by acidic or basic catalysis, which facilitates the dehydration steps.

G cluster_reactants Reactants cluster_process Reaction Pathway Diaminopyridine Diaminopyridine Step1 Initial Condensation (Imine Formation) Diaminopyridine->Step1 + H+ / -H2O Dicarbonyl α-Dicarbonyl Dicarbonyl->Step1 Step2 Intramolecular Cyclization Step1->Step2 Tautomerization Step3 Dehydration & Aromatization Step2->Step3 - H2O Product Pyridopyrazine Core Step3->Product

Caption: General workflow for cyclocondensation synthesis of pyridopyrazines.

Controlling Regioselectivity

A significant challenge arises when using unsymmetrical 1,2-dicarbonyl compounds, as this can lead to the formation of two distinct regioisomers.[8] The biological activity of these isomers can differ substantially, making regiocontrol a critical aspect of the synthesis design.[8]

Causality Behind Control: Regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. A more electrophilic carbonyl will preferentially react with the more nucleophilic amine on the pyridine ring. Factors that can be manipulated to achieve regiocontrol include:

  • Electronic Effects: A phenylglyoxal, for instance, has a more electrophilic aldehyde carbonyl compared to the ketone carbonyl, directing the initial attack.

  • Reaction Conditions: Lower temperatures and the use of acidic solvents like acetic acid or trifluoroacetic acid can enhance regioselectivity by modulating the reactivity of the nucleophiles and intermediates.[8]

Field-Proven Experimental Protocol: Synthesis of 2-Aryl-pyrido[3,4-b]pyrazines

This protocol details a regioselective synthesis of 2-aryl-8-bromo-pyrido[3,4-b]pyrazine, a key intermediate for further functionalization.[3]

Objective: To synthesize 2-aryl-8-bromopyrido[3,4-b]pyrazine via cyclocondensation.

Materials:

  • 5-Bromo-3,4-diaminopyridine

  • Substituted Phenylglyoxal Monohydrate

  • Ethanol (EtOH), Absolute

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-3,4-diaminopyridine (1.0 eq) in absolute ethanol (20 mL).

  • Reagent Addition: Add the desired substituted phenylglyoxal monohydrate (1.1 eq) to the solution at room temperature with continuous stirring.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting material. If necessary, the crude product can be further purified by recrystallization from ethanol or column chromatography on silica gel.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of a single major regioisomer can be confirmed by NMR analysis.

Chapter 2: Efficiency and Complexity via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a powerful and sustainable approach to synthesizing complex molecules like pyridopyrazines in a single, atom-economical step.[9] This strategy is highly valued in drug discovery for its ability to rapidly generate libraries of diverse compounds.

A Representative MCR for Pyrido[2,3-b]pyrazines

A robust MCR for this scaffold involves the one-pot reaction of 2-aminopyrazine, a substituted aromatic aldehyde, and an active methylene compound such as indane-1,3-dione, typically catalyzed by an acid like p-toluenesulfonic acid (p-TSA).[9][10]

G cluster_reactants Three Components Aldehyde Aromatic Aldehyde Process One-Pot Reaction (p-TSA, EtOH, Reflux) Aldehyde->Process Aminopyrazine 2-Aminopyrazine Aminopyrazine->Process Dione Indane-1,3-dione Dione->Process Product Substituted Pyrido[2,3-b]pyrazine Process->Product Knoevenagel Condensation, Michael Addition, Cyclization & Aromatization

Caption: Workflow for a three-component synthesis of pyridopyrazines.

Experimental Protocol: p-TSA Catalyzed MCR Synthesis

This protocol is adapted from a reported procedure for the efficient synthesis of novel pyrido[2,3-b]pyrazine derivatives.[9]

Objective: To synthesize substituted pyrido[2,3-b]pyrazine derivatives via a one-pot, three-component reaction.

Materials:

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Indane-1,3-dione (1.0 mmol, 0.146 g)

  • 2-Aminopyrazine (1.0 mmol, 0.095 g)

  • p-Toluenesulfonic acid (p-TSA) (0.20 mmol, 0.034 g)

  • Ethanol (EtOH), 10 mL

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

  • Reactant Charging: To a 50 mL round-bottom flask containing a magnetic stirrer, add the substituted aromatic aldehyde (1.0 mmol), indane-1,3-dione (1.0 mmol), 2-aminopyrazine (1.0 mmol), and p-TSA (20 mol%).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath and reflux the mixture. The reaction progress is monitored by TLC (typical eluent: 30% ethyl acetate in petroleum ether). The reaction is generally complete within 8-9 hours.[9]

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure product. The yield for this reaction is typically good to excellent (82-89%).[9]

Trustworthiness: The use of a catalytic amount of p-TSA is crucial; it facilitates both the initial Knoevenagel condensation between the aldehyde and the dione and the subsequent cyclization steps. The protocol's efficiency and high yields make it a reliable method for library synthesis.

Chapter 3: Advanced Strategies: Metal-Catalyzed Syntheses

Modern organic synthesis increasingly relies on transition-metal catalysis to construct complex heterocyclic systems under mild conditions with high selectivity. Palladium-catalyzed reactions have emerged as a particularly powerful tool for pyridopyrazine synthesis.

Palladium-Catalyzed Tandem Cyclization

An innovative approach involves a palladium-catalyzed tandem reaction of Ugi adducts. This sequence combines an intramolecular Buchwald-Hartwig C-N coupling with a C-H bond functionalization step to rapidly assemble the pyrido[1,2-a]pyrazine-3,6-dione scaffold.

G cluster_cycle Catalytic Cycle Ugi_Adduct Ugi Adduct (Precursor) Step1 Oxidative Addition of Pd(0) Ugi_Adduct->Step1 Pd_Catalyst Pd(OAc)₂ / Ligand Pd_Catalyst->Step1 Step2 Intramolecular Buchwald-Hartwig C-N Coupling Step1->Step2 Step3 C-H Activation/ Functionalization Step2->Step3 Step4 Reductive Elimination Step3->Step4 Step4->Pd_Catalyst Regenerates Pd(0) Product Pyrido[1,2-a]pyrazine -3,6-dione Step4->Product

Caption: Simplified catalytic cycle for tandem pyridopyrazine synthesis.

Experimental Protocol: Pd-Catalyzed Synthesis of Pyrido[1,2-a]pyrazine-3,6-diones

The following is a general procedure based on the reported Pd-catalyzed tandem cyclization.

Objective: To synthesize pyrido[1,2-a]pyrazine-3,6-dione scaffolds via tandem C-N/C-C coupling.

Materials:

  • Ugi Adduct (derived from 2-bromopyridine, an isocyanide, an amine, and a carboxylic acid) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (ligand, 10 mol%)

  • Potassium Carbonate (K₂CO₃, base, 2.0 eq)

  • 1,4-Dioxane (solvent)

  • Schlenk tube or sealed vial, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Add the Ugi adduct (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and K₂CO₃ (2.0 eq) to an oven-dried Schlenk tube.

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired pyridopyrazine derivative.

Expertise & Causality: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It stabilizes the palladium catalyst and promotes both the C-N bond-forming reductive elimination and the challenging C-H activation step, enabling the tandem sequence to proceed efficiently.

Chapter 4: Data Summary and Method Comparison

To aid researchers in selecting the optimal synthetic route, the following table summarizes the key characteristics of the described methodologies.

Synthetic StrategyKey Features & AdvantagesCommon SubstratesTypical ConditionsYieldsRef.
Cyclocondensation Robust, reliable, simple, readily available starting materials.Diaminopyridines, α-dicarbonylsEtOH, Reflux, +/- Acid catalystGood to Excellent[3],[1]
Multicomponent Reaction High efficiency, atom economy, rapid library generation, operational simplicity.Aminopyrazines, Aldehydes, Active methylene compoundsp-TSA, EtOH, RefluxExcellent,[9]
Pd-Catalyzed Tandem Access to complex scaffolds, mild conditions, good functional group tolerance.Pre-functionalized Ugi adductsPd(OAc)₂, Ligand, Base, 100°CModerate to Excellent

Conclusion and Future Outlook

The synthesis of the pyridopyrazine ring system is a mature field with a rich history, yet it continues to evolve. While classical cyclocondensation reactions remain the workhorse for many applications, the demand for greater efficiency, molecular diversity, and sustainability has driven the development of elegant multicomponent and metal-catalyzed strategies. These modern methods provide powerful tools for drug development professionals to access novel chemical space rapidly.

Future research will likely focus on further expanding the scope of catalytic systems, exploring photochemical methods[11], and developing enantioselective syntheses to access chiral pyridopyrazine derivatives. The continued innovation in synthetic methodology will ensure that the pyridopyrazine core remains a vital scaffold in the ongoing quest for new and improved therapeutic agents.

References

  • Recent synthetic methodologies for pyridopyrazines: An update. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. Retrieved January 21, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Recent synthetic methodologies for pyridopyrazines: An update. (2020). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). SciRP.org. Retrieved January 21, 2026, from [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). PubMed. Retrieved January 21, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators. (2014). PubMed. Retrieved January 21, 2026, from [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (2014). Bentham Science Publishers. Retrieved January 21, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. Retrieved January 21, 2026, from [Link]

  • Unequivocal role of pyrazine ring in medicinally important compounds: a review. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

The Suzuki Coupling of 7-Chloropyrido[2,3-b]pyrazine: A Detailed Protocol for the Synthesis of Biologically Relevant Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrido[2,3-b]pyrazines and the Power of Suzuki Coupling

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique electronic and structural features have led to its incorporation into a wide range of biologically active molecules, including inhibitors of kinases, antagonists for various receptors, and novel antibacterial agents.[3][4] The ability to functionalize this core at specific positions is crucial for tuning the pharmacological properties of these molecules. The 7-position of the pyrido[2,3-b]pyrazine ring system presents a key handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, making it an ideal strategy for the derivatization of the pyrido[2,3-b]pyrazine scaffold.[5][6]

This application note provides a comprehensive guide to the Suzuki coupling of 7-Chloropyrido[2,3-b]pyrazine with a focus on practical experimental protocols, the underlying scientific principles, and troubleshooting strategies. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts in Suzuki couplings due to the stronger C-Cl bond, recent advances in catalyst technology have made these transformations highly feasible and efficient.[7]

Mechanistic Considerations: Overcoming the Challenge of a Less Reactive Electrophile

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the aryl halide bond. For aryl chlorides, this step is energetically more demanding than for aryl bromides or iodides.

To facilitate the oxidative addition of the relatively inert C-Cl bond in this compound, the choice of a suitable palladium catalyst with appropriate ligands is paramount. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the electron density on the palladium center, thereby promoting its insertion into the C-Cl bond.[6]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of analogous bromo-substituted pyrido[2,3-b]pyrazines and other challenging heteroaryl chlorides.[8]

Reaction Scheme:

Materials and Reagents:
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially Available
Phenylboronic Acid≥98%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)Catalyst GradeCommercially AvailableA reliable and effective catalyst for many cross-coupling reactions.
Potassium Carbonate (K₂CO₃)Anhydrous, finely powderedCommercially AvailableThe base is crucial for the transmetalation step.
1,4-DioxaneAnhydrousCommercially AvailableA common solvent for Suzuki reactions. Ensure it is properly degassed.
Argon or NitrogenHigh PurityFor maintaining an inert atmosphere.
Equipment:
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Magnetic stir plate with heating

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of degassed anhydrous 1,4-dioxane to the flask.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified 7-phenylpyrido[2,3-b]pyrazine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Catalyst Selection (Pd(dppf)Cl₂·CH₂Cl₂): This catalyst is chosen for its robustness and effectiveness in a wide range of Suzuki couplings, including those with heteroaryl halides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle. For the less reactive this compound, alternative catalysts with more electron-rich and bulky ligands, such as those based on tri(tert-butyl)phosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), could be explored for improved yields and reaction times.[6]

  • Base Selection (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant side reactions. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used and may offer advantages in certain cases.

  • Solvent Selection (1,4-Dioxane): 1,4-Dioxane is a common solvent for Suzuki reactions as it can dissolve a wide range of organic compounds and is stable at the required reaction temperatures. It is crucial to use anhydrous and degassed solvent to prevent catalyst deactivation and protodeboronation of the boronic acid.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, maintaining an inert atmosphere of argon or nitrogen throughout the reaction is essential for achieving good catalytic turnover and reproducible results.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst. Ensure proper inert atmosphere techniques.
Insufficiently strong baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureEnsure the reaction is at a vigorous reflux.
Formation of side products (e.g., homocoupling of boronic acid) Catalyst decompositionLower the catalyst loading or use a more stable pre-catalyst.
Protodeboronation of boronic acid Presence of water in the reactionUse anhydrous solvents and reagents.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Palladium(II) Intermediate Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Di-organopalladium(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants and Base B Add Catalyst A->B C Add Degassed Solvent B->C D Heat to Reflux under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterization (NMR, MS)

Caption: A streamlined workflow for the Suzuki coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-pyrido[2,3-b]pyrazines from this compound. The success of this transformation hinges on the judicious selection of the palladium catalyst, base, and solvent, as well as the careful exclusion of oxygen and water from the reaction medium. The protocol provided in this application note serves as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the efficient generation of diverse libraries of pyrido[2,3-b]pyrazine derivatives for biological evaluation. Further optimization of the reaction conditions, particularly the catalyst system, may be necessary to achieve optimal results for different boronic acid coupling partners.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 7-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure make it a cornerstone for developing kinase inhibitors in oncology, as well as novel materials with tunable photophysical properties.[2][3] The ability to strategically install nitrogen-based functional groups at the C-7 position is critical for modulating biological activity and optimizing material characteristics.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C-N bonds, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution.[4][5] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and a broad substrate scope, making it indispensable in modern synthesis.[5][6]

This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of 7-Chloropyrido[2,3-b]pyrazine. We will explore the causality behind the selection of catalysts, ligands, and bases, offering a framework for rational reaction design and optimization for this electron-deficient heterocyclic system.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for a specific substrate like this compound. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]+ Amine Complex OA_Complex->Amine_Complex Ligand Exchange (HNR'R''), -X⁻ Base Base Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base), -[Base-H]+ Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR'R'') BaseH [Base-H]+X⁻ ArX 7-Cl-Pyrido[2,3-b]pyrazine (Ar-X) Amine Amine (HNR'R'')

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step. The electron-deficient nature of the pyridopyrazine ring can facilitate this step compared to electron-rich aryl chlorides.[9]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing substrate degradation.[10]

  • Reductive Elimination : The final step involves the formation of the new C-N bond, yielding the desired 7-amino-pyrido[2,3-b]pyrazine product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands on the palladium center are crucial for promoting this step.[7]

Navigating the Reaction Conditions: A Guide to Component Selection

The success of the Buchwald-Hartwig amination on an electron-deficient, nitrogen-containing heterocycle like this compound is highly dependent on the judicious selection of each reaction component. The nitrogen atoms within the heterocyclic core can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the choice of ligand is paramount to shield the metal center and promote the desired catalytic cycle.

ComponentRecommended OptionsRationale & Causality
Palladium Source Pre-catalysts: G2, G3, or G4 Palladacycles (e.g., XPhos Pd G3) In-situ generation: Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are strongly preferred. They offer superior air and moisture stability and provide a reliable method for generating the active L-Pd(0) species in a controlled manner, leading to lower catalyst loadings and more reproducible results.[9] In-situ generation from Pd(II) sources requires reduction, which can be less efficient.
Ligand Bulky Biarylphosphines: XPhos, SPhos, RuPhos, BrettPhosThis is the most critical parameter. The electron-deficient nature and potential for N-coordination of the pyridopyrazine substrate necessitate the use of highly active, sterically hindered, and electron-rich phosphine ligands.[7] These ligands promote fast reductive elimination, which often outcompetes potential side reactions like beta-hydride elimination or catalyst deactivation.[8] BrettPhos is particularly effective for coupling primary amines.[8]
Base Strong, non-nucleophilic bases: NaOtBu, KOtBu, LHMDS Weaker inorganic bases: K₃PO₄, Cs₂CO₃The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. Strong alkoxides like NaOtBu are the most common and effective choice for deprotonating a wide range of amines.[9] However, for substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ or Cs₂CO₃ may be required, often necessitating higher reaction temperatures or longer reaction times.[9][10]
Solvent Toluene, 1,4-Dioxane, CPME, t-BuOHAprotic, non-coordinating solvents are generally preferred. Toluene and 1,4-dioxane are the most common choices. [6][11] The solubility of the base and the palladium complexes is a key consideration. For instance, the poor solubility of iodide salts in toluene can be advantageous when using aryl iodides, preventing catalyst inhibition.[8]
Temperature 80 - 110 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without causing thermal degradation of the reactants, catalyst, or product. Aryl chlorides typically require higher temperatures for efficient oxidative addition compared to the corresponding bromides or iodides.[9]

Experimental Protocol: Amination of this compound

This section provides a representative, step-by-step protocol for the coupling of this compound with a generic primary or secondary amine.

Disclaimer: This is a general procedure and may require optimization for specific amines. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[11]

Workflow N1 1. Reagent Preparation (Schlenk Flask) N2 2. Inert Atmosphere (Evacuate & Backfill x3) N1->N2 N3 3. Solvent & Amine Addition (Degassed Solvent) N2->N3 N4 4. Heating & Reaction (Stir at 100 °C, 4-24 h) N3->N4 N5 5. Reaction Monitoring (TLC or LC-MS) N4->N5 Periodically N5->N4 Reaction Incomplete N6 6. Workup (Quench, Extract, Dry) N5->N6 Reaction Complete N7 7. Purification (Column Chromatography) N6->N7 N8 8. Characterization (NMR, MS) N7->N8

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.
Materials and Reagents
ReagentM.W.Amount (mmol)Eq.Mass/Volume
This compound165.581.01.0166 mg
Amine (e.g., Morpholine)87.121.21.2105 mg (104 µL)
XPhos Pd G3984.620.020.0219.7 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (Anhydrous, Degassed)---5.0 mL
Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (166 mg, 1.0 mmol), XPhos Pd G3 (19.7 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Establish Inert Atmosphere : Seal the Schlenk flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene (5.0 mL) via syringe. Follow with the addition of the amine (e.g., morpholine, 104 µL, 1.2 mmol).

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Allow the reaction mixture to stir vigorously for 4-24 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture under inert conditions. Look for the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amino-pyrido[2,3-b]pyrazine product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for accessing valuable nitrogen-substituted derivatives. Success hinges on the rational selection of a catalyst system, particularly the use of modern, bulky biarylphosphine ligands in conjunction with palladium pre-catalysts. These advanced systems are adept at navigating the challenges posed by electron-deficient, N-heterocyclic substrates. The protocol detailed herein provides a robust starting point for researchers, which, combined with a mechanistic understanding, will enable the efficient synthesis of diverse libraries of pyrido[2,3-b]pyrazine derivatives for applications in drug discovery and materials science.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Dunn, A. L., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]

  • Verma, A., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved January 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... Retrieved January 21, 2026, from [Link]

  • Sunesson, Y., et al. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]

  • Patil, S. A., et al. (n.d.). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. National Institutes of Health. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

  • Lee, S. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Patil, S. A., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing. [Link]

  • PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloropyrido[2,3-b]pyrazine with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic structure, forming the nucleus of numerous compounds with significant therapeutic potential. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including applications as kinase inhibitors in oncology, antiviral agents, and antagonists for transient receptor potential (TRP) channels.[1][2][3] The strategic functionalization of this scaffold is paramount for modulating biological activity and optimizing drug-like properties. The chlorine atom at the 7-position of 7-chloropyrido[2,3-b]pyrazine serves as a versatile synthetic handle, enabling access to a vast chemical space through nucleophilic aromatic substitution (SNAr) reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions on this key intermediate with various amines.

Mechanistic Insights: The Driving Forces of Reactivity

The nucleophilic aromatic substitution on this compound is a classic example of an SNAr reaction, which proceeds via a two-step addition-elimination mechanism.[4][5] The inherent electron-deficient nature of the pyrazine and pyridine rings is the primary driver for this transformation.

Key Mechanistic Features:

  • Ring Activation: The nitrogen atoms in both the pyridine and pyrazine rings exert a strong electron-withdrawing effect (both inductive and mesomeric). This significantly reduces the electron density of the aromatic system, making it susceptible to attack by nucleophiles.[6] The C7 position is particularly activated for nucleophilic attack.

  • Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of an amine on the carbon atom bearing the chlorine substituent. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized over the electron-withdrawing heterocyclic system.

  • Rearomatization: The reaction concludes with the departure of the chloride leaving group, which restores the aromaticity of the pyrido[2,3-b]pyrazine ring system and yields the final 7-amino-substituted product.

The overall second-order nature of the reaction, the products observed, and reactivity trends are all consistent with a nucleophilic aromatic substitution (SNAr) mechanism.[6]

Caption: SNAr Mechanism on this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the amination of this compound. The following is a general procedure that can be adapted for a range of primary and secondary amines.

Materials and Reagents
  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, or 1,4-Dioxane)

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), or Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Stirring apparatus (magnetic stirrer)

  • Heating apparatus (oil bath or microwave reactor)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Execution

Experimental_Workflow start Reaction Setup reagents Combine this compound, amine, base, and solvent in a reaction vessel. start->reagents heating Heat the reaction mixture with stirring. reagents->heating monitoring Monitor reaction progress by TLC. heating->monitoring workup Reaction Workup monitoring->workup quench Cool to room temperature and quench (e.g., with water). workup->quench extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purification Purification dry->purification chromatography Purify the crude product by column chromatography. purification->chromatography characterization Characterization chromatography->characterization analysis Analyze the purified product (NMR, MS, etc.). characterization->analysis

Caption: Experimental Workflow for Amination Reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Amine and Base: To the stirred solution, add the amine (1.1-1.5 eq) followed by the base (2.0-3.0 eq). The use of a base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a nitrogen or argon atmosphere to prevent side reactions. For microwave-assisted reactions, the mixture can be heated to higher temperatures (e.g., 120-150 °C) for shorter durations.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent like DMF or DMSO was used, pour the reaction mixture into ice-cold water to precipitate the crude product. If a less polar solvent was used, it may be concentrated directly.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield and reaction time. The following table provides a summary of typical conditions for the amination of this compound with various amines.

Amine TypeExample AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Aliphatic Secondary MorpholineDMFK2CO31004-885-95
Aliphatic Secondary PiperidineEthanolEt3N80 (reflux)6-1280-90
Aliphatic Primary BenzylamineDMSODIPEA1202-675-85
Aromatic Primary Aniline1,4-DioxaneK2CO3110 (reflux)12-2460-75
Heterocyclic ImidazoleDMFNaH804-870-80

Note: These are representative conditions and may require optimization for specific substrates. Microwave irradiation can often reduce reaction times significantly.[7]

Field-Proven Insights and Troubleshooting

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally excellent choices as they can dissolve a wide range of substrates and facilitate the SNAr reaction. However, their high boiling points can make removal challenging. Alcohols like ethanol can also be effective, particularly for more reactive amines.

  • Base Selection: An inorganic base like K2CO3 is often sufficient and easy to remove during workup. For less reactive amines or to avoid potential side reactions, a non-nucleophilic organic base like DIPEA can be advantageous.

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but may also promote the formation of byproducts. Optimization of the temperature for each specific amine is recommended.

  • Purification Strategy: The polarity of the final product will vary depending on the amine used. A careful selection of the eluent system for column chromatography is essential for obtaining a pure product. In some cases, recrystallization may be a viable alternative to chromatography.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2017). Molecules. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). Yakugaku Zasshi. [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). Molecules. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2023). ChemMedChem. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology. [Link]

  • 7-aminopyrido[2,3-b]pyrazine (C7H6N4). (n.d.). PubChem. [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (1968). Journal of the Chemical Society C: Organic. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Synthesis of 7-arylpyrido[2,3-b]pyrazines using Boronic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrido[2,3-b]pyrazines and the Power of Suzuki-Miyaura Cross-Coupling

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide range of compounds with diverse therapeutic activities, including kinase inhibitors for cancer therapy.[1] The strategic functionalization of this core structure is paramount for modulating its physicochemical properties and biological activity. Among the various positions on the pyrido[2,3-b]pyrazine ring, the C-7 position is a critical vector for introducing molecular diversity.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for forging carbon-carbon bonds.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning reaction offers a powerful tool for coupling organoboron compounds (like boronic acids) with organic halides.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis.[3][5]

This guide provides a detailed application note and a step-by-step protocol for the synthesis of 7-arylpyrido[2,3-b]pyrazines via the Suzuki-Miyaura cross-coupling of 7-bromo- or 7-chloropyrido[2,3-b]pyrazine with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer insights into reaction optimization, and provide a practical, field-tested protocol for researchers in drug discovery and development.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the C-X bond (where X is a halide, typically Br or Cl) of the 7-halopyrido[2,3-b]pyrazine. This step forms a Pd(II) intermediate.[2] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3]

  • Transmetalation: This is the step where the aryl group is transferred from the boronic acid to the palladium center.[5] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[6] This boronate then reacts with the Pd(II) intermediate, displacing the halide and forming a new organopalladium complex.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium center (the pyrido[2,3-b]pyrazinyl group and the newly transferred aryl group) couple and are eliminated from the metal, forming the desired C-C bond of the 7-arylpyrido[2,3-b]pyrazine product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar'-X) Pd(0)L2->Oxidative_Addition Ar'-Pd(II)-X(L2) Ar'-Pd(II)-X(L2) Oxidative_Addition->Ar'-Pd(II)-X(L2) Transmetalation Transmetalation (Ar-B(OH)2 + Base) Ar'-Pd(II)-X(L2)->Transmetalation Ar'-Pd(II)-Ar(L2) Ar'-Pd(II)-Ar(L2) Transmetalation->Ar'-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination Ar'-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product caption Suzuki-Miyaura Catalytic Cycle

Figure 1. A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Key Parameters for Optimization

Achieving high yields and purity in the synthesis of 7-arylpyrido[2,3-b]pyrazines requires careful consideration of several reaction parameters.

ParameterKey ConsiderationsTypical Conditions for Pyrido[2,3-b]pyrazines
Palladium Catalyst The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands often enhance catalytic activity and stability.[4]Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand like XPhos or SPhos.
Base The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[6]K₂CO₃, Cs₂CO₃, K₃PO₄. The strength and solubility of the base are important factors.
Solvent The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used.Dioxane/H₂O, Toluene/H₂O, DMF.
Boronic Acid/Ester Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, a common side reaction.[3]Arylboronic acids or arylboronic acid pinacol esters.
Temperature The reaction is typically heated to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.80-120 °C.

Experimental Protocol: Synthesis of 7-(4-methoxyphenyl)pyrido[2,3-b]pyrazine

This protocol details a representative synthesis of a 7-arylpyrido[2,3-b]pyrazine derivative.

Materials:

  • 7-Bromopyrido[2,3-b]pyrazine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - 7-Bromopyrido[2,3-b]pyrazine - 4-Methoxyphenylboronic acid - K2CO3 - Dioxane/H2O Setup->Reagents Degas Degas Mixture Reagents->Degas Catalyst Add Pd(PPh3)4 Degas->Catalyst Reaction Heat to Reflux (Monitor by TLC) Catalyst->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Drying Dry Organic Layer (Na2SO4) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End caption Step-by-step experimental workflow.

Sources

Application Note: A Robust HPLC Purification Method for 7-Chloropyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 7-Chloropyrido[2,3-b]pyrazine derivatives using preparative High-Performance Liquid Chromatography (HPLC). Pyrido[2,3-b]pyrazines are a critical class of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2] Achieving high purity of these derivatives is paramount for accurate biological screening and subsequent development. This document details a systematic approach, from initial analytical method development to preparative scale-up and post-purification analysis, grounded in the principles of reversed-phase chromatography.

Introduction: The Challenge of Purifying Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is a key pharmacophore found in molecules targeting a range of biological pathways.[1][2] Following synthesis, these compounds are often present in complex mixtures containing unreacted starting materials, byproducts, and isomers.[3][4] The presence of multiple nitrogen atoms in the heterocyclic core can lead to challenging chromatographic behavior, such as peak tailing due to interactions with residual silanols on the stationary phase.[5]

Reversed-phase HPLC (RP-HPLC) is the predominant technique for purifying such compounds due to its robustness and wide applicability.[6] This method separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.[7][8] This guide provides a detailed protocol designed to ensure high-resolution separation and recovery of pure this compound derivatives.

Foundational Principles: Optimizing the Separation

The success of the purification hinges on the careful selection of chromatographic parameters. For nitrogen-containing heterocycles, a systematic approach to method development is crucial.

The Stationary Phase: A Case for C18

The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[5] Octadecyl-bonded silica (C18) is the most common and versatile stationary phase and serves as an excellent starting point for compounds like this compound, which possess a moderately hydrophobic aromatic core. Its versatility allows for the effective separation of a wide range of polar and non-polar impurities.

The Mobile Phase: Controlling Retention and Peak Shape

The mobile phase composition is the most critical factor in controlling the separation. A typical mobile phase for RP-HPLC consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), most commonly acetonitrile or methanol.[8]

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

  • Mobile Phase Additives: The basic nitrogen atoms in the pyrido[2,3-b]pyrazine ring can interact with acidic silanol groups on the silica backbone of the stationary phase, leading to poor peak shape. To mitigate this, an acidic modifier is added to the mobile phase. A low concentration (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) serves two purposes:

    • It protonates the basic analytes, ensuring they are in a single ionic state.

    • It suppresses the ionization of residual silanols, minimizing secondary ionic interactions and thereby reducing peak tailing.[5]

For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are essential.[9][10]

Experimental Workflow: From Crude to Pure

The purification process is a multi-step workflow designed to ensure efficiency and high final purity. It begins with analytical-scale method development and culminates in a validated preparative-scale run.

HPLC_Workflow Figure 1: General HPLC Purification Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Purification (Preparative Scale) cluster_post Post-Purification SamplePrep 1. Sample Preparation (Dissolve & Filter) Scouting 2. Initial Scouting Run (Broad Gradient) SamplePrep->Scouting Optimization 3. Gradient Optimization (Improve Resolution) Scouting->Optimization ScaleUp 4. Method Scale-Up (Adjust Flow & Volume) Optimization->ScaleUp PrepRun 5. Preparative Run & Fraction Collection ScaleUp->PrepRun Analysis 6. Fraction Analysis (Analytical HPLC/LC-MS) PrepRun->Analysis Pooling 7. Pooling & Evaporation Analysis->Pooling FinalQC 8. Final Purity Check Pooling->FinalQC

Caption: Figure 1: General HPLC Purification Workflow

Detailed Protocols

Materials and Equipment
CategoryItemSpecifications
HPLC System Preparative HPLC SystemWith gradient pump, autosampler, UV/Vis or DAD detector, and fraction collector
Columns Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
Preparative ColumnC18, 21.2 x 150 mm, 5 µm particle size (or similar dimensions)
Solvents Water (Solvent A)HPLC Grade
Acetonitrile (Solvent B)HPLC Grade
Additives Formic Acid (FA)ACS Grade or higher
Sample Prep Syringe Filters0.45 µm PTFE or Nylon
Vials2 mL autosampler vials, appropriate preparative loop/vials
Protocol 1: Analytical Method Development

Objective: To establish the optimal separation conditions on an analytical scale before investing time and material in a preparative run.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Degas both solvents thoroughly using an in-line degasser or sonication.

  • Sample Preparation:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an autosampler vial to remove particulates.

  • Initial Scouting Run:

    • Install the analytical C18 column and equilibrate with 95% Solvent A / 5% Solvent B for 10-15 column volumes.

    • Inject 5-10 µL of the prepared sample.

    • Run a broad linear gradient to quickly determine the elution profile.

Scouting Gradient Parameters
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Detection 254 nm or DAD scan (210-400 nm)
Time (min) % Solvent B
0.05
20.095
25.095
25.15
30.05
  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution around the target compound. The goal is to create a shallower gradient in the region where the compound of interest elutes.

    • For example, if the target peak elutes at 45% B, a new, optimized gradient might run from 30% to 60% B over 20 minutes.

Method_Dev Figure 2: Method Development Logic Start Crude Sample Analysis Scout Run Broad Scouting Gradient (5-95% B) Start->Scout AnalyzeScout Identify Target Peak & Elution %B Scout->AnalyzeScout Optimize Design Shallow Gradient Around Target %B AnalyzeScout->Optimize Target Identified Verify Verify Resolution & Peak Shape Optimize->Verify Verify->Optimize Resolution < 1.5 Final Final Analytical Method Verify->Final Resolution > 1.5

Caption: Figure 2: Method Development Logic

Protocol 2: Preparative Scale-Up and Purification

Objective: To purify a larger quantity of the target compound using the optimized analytical method as a foundation.

  • Method Scaling:

    • Install the preparative C18 column.

    • Scale the flow rate based on the column cross-sectional area. A common scaling factor from a 4.6 mm ID to a 21.2 mm ID column is approximately 21x. (Flow_prep = Flow_analyt * (d_prep² / d_analyt²)). For a 1.0 mL/min analytical flow, the preparative flow would be ~21 mL/min.

    • Keep the gradient time the same to maintain resolution.

    • Calculate the maximum injection volume based on the amount of crude material and its solubility. Perform a small loading study to ensure the column is not overloaded, which would degrade resolution.

  • System Preparation:

    • Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.

    • Prepare the crude sample at the highest possible concentration in a solvent that is weak (i.e., similar to the initial mobile phase) to ensure good peak shape upon injection.[11] Filter the entire solution.

  • Purification Run:

    • Inject the prepared crude sample.

    • Run the scaled-up preparative gradient.

    • Set the fraction collector to trigger based on the UV signal of the target peak. Use a suitable threshold to avoid collecting baseline noise.

  • Post-Purification:

    • Analyze small aliquots from the collected fractions using the analytical HPLC method to determine their purity.

    • Combine the fractions that meet the desired purity level (e.g., >98%).

    • Remove the organic solvent using a rotary evaporator.

    • If the compound is in an aqueous solution, it can be lyophilized or extracted with an appropriate organic solvent.

    • Perform a final purity analysis on the isolated solid material.

Expertise & Trustworthiness: A Self-Validating System

A robust protocol includes checks and balances to ensure reliability.

  • System Suitability: Before committing a large amount of material to a preparative run, perform a small injection on the preparative column to confirm that the retention time and resolution are consistent with the scaled-up method.

  • Mass Balance: A key indicator of a successful purification is accounting for all the injected material. In RP-HPLC, the strong final flush with high organic content ensures that all components are eluted from the column, allowing for a good mass balance assessment.[6]

  • Orthogonal Purity Checks: Do not rely solely on the purification HPLC chromatogram for final purity. Use a different analytical method (e.g., a different column or mobile phase) or an orthogonal technique like LC-MS or NMR to provide an unbiased confirmation of purity.

Troubleshooting Common Issues

SymptomPossible Cause(s)Suggested Solution(s)
High System Backpressure Column frit blockage; precipitated buffer in the system.[12]1. Reverse-flush the column with a filtered mobile phase. 2. If pressure remains high, replace the column. 3. Flush the system with high aqueous content to dissolve salts.[12]
Peak Tailing Secondary interactions with silanols; column overload.1. Ensure mobile phase pH is low enough (add 0.1% FA or TFA).[5] 2. Reduce sample load/injection volume.
Poor Resolution Gradient is too steep; incorrect mobile phase; column degradation.1. Decrease the gradient slope (make it shallower). 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Replace the column.
No/Low Recovery Sample precipitation on the column; compound degradation.1. Ensure the sample is fully dissolved in the injection solvent.[11] 2. Check the pH stability of the compound.
Baseline Noise/Drift Mobile phase not degassed; contaminated solvent; detector issue.1. Degas mobile phases. 2. Use fresh, high-purity HPLC-grade solvents. 3. Purge the detector flow cell.

References

  • SIELC Technologies. (n.d.). Pyrazine.
  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • National Institutes of Health (NIH). (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • National Institutes of Health (NIH). (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.

Sources

Application Notes and Protocols: ¹H and ¹³C NMR Characterization of Substituted Pyridopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2] This guide provides a comprehensive overview and detailed protocols for the structural characterization of substituted pyridopyrazines using ¹H and ¹³C NMR. Pyridopyrazines represent a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their unambiguous structural elucidation critical for advancing medicinal chemistry and drug development programs. This document outlines fundamental principles, practical experimental procedures, and advanced spectral analysis techniques to empower researchers in their structural characterization endeavors.

Introduction: The Role of Pyridopyrazines and NMR in Drug Discovery

Pyridopyrazines are a class of bicyclic heteroaromatic compounds containing a fused pyridine and pyrazine ring system. Their structural motif is prevalent in a variety of biologically active molecules, demonstrating activities such as kinase inhibition, antiviral properties, and antagonism of G-protein coupled receptors. The precise substitution pattern on the pyridopyrazine core is paramount to its biological function. Therefore, accurate and detailed structural characterization is a foundational requirement in the synthesis and development of novel therapeutic agents based on this scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy has become a cornerstone of chemical analysis in drug discovery, offering unparalleled insights into molecular structure at the atomic level.[3] It is a powerful tool for confirming the identity of newly synthesized compounds, elucidating the structure of unknown molecules, and studying intermolecular interactions.[4] For substituted pyridopyrazines, ¹H and ¹³C NMR, often in conjunction with two-dimensional (2D) techniques, provide a definitive method for establishing connectivity and stereochemistry.[5]

Fundamental Principles of ¹H and ¹³C NMR for Pyridopyrazine Analysis

A comprehensive understanding of the factors influencing NMR spectra is crucial for accurate interpretation.

  • Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. In substituted pyridopyrazines, the chemical shifts of both protons (¹H) and carbons (¹³C) are influenced by:

    • Heteroatoms: The electronegative nitrogen atoms in the pyridopyrazine ring system deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).[6]

    • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) will shield nearby nuclei, shifting their signals to lower ppm values (upfield). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield nuclei, resulting in downfield shifts.[7]

    • Aromatic Ring Current: The delocalized π-electrons in the aromatic rings induce a local magnetic field that strongly deshields the aromatic protons, causing them to appear in the characteristic downfield region of the ¹H NMR spectrum (typically 6.5-8.5 ppm).[8][9]

  • Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring non-equivalent nuclei results in the splitting of NMR signals. In pyridopyrazines:

    • ¹H-¹H Coupling: Protons on adjacent carbons (vicinal coupling, ³J) will split each other's signals. The magnitude of the coupling constant (J, measured in Hz) provides valuable structural information. For aromatic systems, ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller (2-3 Hz).[7] Para coupling (⁵J) is often too small to be resolved.

    • ¹H-¹³C Coupling: One-bond (¹J_CH) and multi-bond (²⁻³J_CH) couplings are also present and are fundamental to 2D NMR experiments like HSQC and HMBC.[10]

Experimental Protocols

Sample Preparation: A Critical First Step

High-quality NMR spectra are contingent upon proper sample preparation.[11]

Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of the substituted pyridopyrazine for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[12]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[13] Common choices for pyridopyrazine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[14][15] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[16]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[17] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[18] Solid particles can degrade spectral quality by disrupting the magnetic field homogeneity.[17]

  • Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, for most routine structural characterization, referencing to the residual solvent peak is sufficient.[12]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument and sample.

Workflow for NMR Data Acquisition:

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Prepare Sample (Dissolve & Filter) InsertSample Insert Sample into Magnet SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock TuneMatch Tune and Match Probe Lock->TuneMatch Shim Shim Magnetic Field TuneMatch->Shim Acquire1H Acquire 1D ¹H Spectrum Shim->Acquire1H Acquire13C Acquire 1D ¹³C & DEPT Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D ProcessSpectra Fourier Transform, Phase, & Baseline Correction Acquire2D->ProcessSpectra Reference Reference to Solvent Peak ProcessSpectra->Reference Analyze Spectral Interpretation & Structure Elucidation Reference->Analyze

Caption: General workflow for NMR characterization of substituted pyridopyrazines.

Table 1: Standard ¹H and ¹³C NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)
Spectral Width ~16 ppm (centered around 8 ppm)~220 ppm (centered around 110 ppm)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 16-641024-4096
Temperature 298 K298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase and baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[19]

Spectral Interpretation: From Data to Structure

¹H NMR Spectrum
  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: The splitting pattern reveals the number of neighboring protons.

  • Chemical Shift and Substitution Pattern: The chemical shifts and coupling patterns of the aromatic protons are highly indicative of the substitution pattern.[8][20] For example, a para-disubstituted ring often shows two symmetrical doublets.[8]

¹³C NMR and DEPT Spectra

The standard ¹³C NMR spectrum shows all unique carbon atoms in the molecule. To determine the type of each carbon (quaternary, CH, CH₂, or CH₃), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[21]

  • DEPT-90: Only CH (methine) carbons appear as positive signals.[22][23]

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals.[22][23] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[24][25]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of each carbon signal.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex substituted pyridopyrazines, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are essential for unambiguous structure elucidation.[26][27]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[28] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[28] Each cross-peak represents a C-H bond, providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[28] HMBC is crucial for identifying connectivity between different spin systems and for assigning quaternary carbons, which have no attached protons and thus do not appear in an HSQC spectrum.[29]

Logical Flow for Structure Elucidation using 2D NMR:

G P1 1. Assign ¹H spin systems using ¹H-NMR and COSY P2 2. Assign protonated carbons using HSQC P1->P2 Connect ¹H to ¹³C P3 3. Assemble fragments and assign quaternary carbons using HMBC P2->P3 Establish long-range connectivity P4 4. Propose and verify final structure P3->P4 Confirm all correlations

Caption: Stepwise approach to structure elucidation using 2D NMR techniques.

Case Study: Hypothetical Substituted Pyridopyrazine

Let's consider a hypothetical 6-methoxy-2-methylpyridopyrazine. The expected NMR data would be analyzed as follows:

Table 2: Predicted ¹H and ¹³C NMR Data for a Hypothetical Substituted Pyridopyrazine

PositionPredicted ¹H δ (ppm), MultiplicityPredicted ¹³C δ (ppm), DEPTKey HMBC Correlations
Pyridopyrazine Core
H-3~8.2, s~135, CHC-2, C-4a, C-8a
H-5~7.0, d~110, CHC-6, C-7, C-8a
H-7~8.5, d~145, CHC-5, C-6, C-8
H-8~8.9, s~150, CHC-4a, C-7, C-8a
Substituents
2-CH₃~2.6, s~20, CH₃C-2, C-3
6-OCH₃~4.0, s~55, CH₃C-6
Quaternary Carbons
C-2-~158, CH-3, 2-CH₃
C-4a-~140, CH-3, H-5, H-8
C-6-~162, CH-5, H-7, 6-OCH₃
C-8a-~125, CH-3, H-5, H-8

This data is illustrative and based on general principles of NMR spectroscopy.

By systematically analyzing the 1D and 2D NMR data as outlined, the complete and unambiguous structure of the substituted pyridopyrazine can be determined.

Conclusion

¹H and ¹³C NMR spectroscopy, complemented by advanced 2D techniques like COSY, HSQC, and HMBC, provides a robust and definitive platform for the structural characterization of substituted pyridopyrazines. The detailed protocols and interpretation strategies presented in this guide offer a systematic framework for researchers, scientists, and drug development professionals to confidently elucidate the structures of these important heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Application of NMR in drug discovery. In Nuclear Magnetic Resonance (Vol. 45, pp. 217-239). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Solution NMR in Drug Discovery. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Technology Networks. (2021, August 31). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • researchmap. (n.d.). Application of NMR in drug discovery. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT. NMR Core Facility. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • IEEE Xplore. (2022, January 14). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Hertkorn, N., et al. (2007, February 1). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. PubMed. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • PubMed. (2011, July). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved from [Link]

  • PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Retrieved from [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • PubMed. (2013, November). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • Scilit. (1981, August 30). Calculations of spin-spin coupling constants in aromatic nitrogen heterocyclics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wiley Online Library. (1986, June 1). 1H and 13C NMR studies of substituted nitropyridines and nitrobenzenes. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for Characterization of 7-Chloropyrido[2,3-b]pyrazine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates investigated for antiviral, anti-inflammatory, and pain management applications.[1][2][3] 7-Chloropyrido[2,3-b]pyrazine is a key intermediate, offering a reactive site for diversification through various cross-coupling and nucleophilic substitution reactions.[1][4] Accurate and unambiguous characterization of the resulting products is paramount for accelerating drug discovery pipelines. This application note presents a detailed protocol for the analysis of this compound reaction mixtures using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We delve into the rationale behind method development, from sample preparation to instrument parameters, and provide a systematic guide to data interpretation, including fragmentation analysis for structural confirmation.

Introduction: The Analytical Challenge

The synthesis of novel derivatives from this compound involves the formation of complex mixtures containing the starting material, the desired product, isomers, and potential byproducts. Mass spectrometry is an indispensable tool for rapidly profiling these mixtures, offering unparalleled sensitivity and specificity.[5] High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides mass measurements with accuracies in the sub-parts-per-million (ppm) range.[6][7] This capability allows for the confident determination of elemental compositions, a critical step in identifying unknown products and distinguishing them from isobaric interferences.[8][9]

A key diagnostic feature in the analysis of this compound and its reaction products is the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic M/M+2 isotopic pattern with a ~3:1 intensity ratio, serving as a reliable signature for any chlorine-containing species in the mass spectrum.[10][11] This guide leverages this feature in combination with HRMS data to build a robust analytical workflow.

Experimental Design and Rationale

The successful analysis of heterocyclic compounds hinges on a well-designed experiment that considers chromatography, ionization, and mass analysis.

Chromatographic Separation

Pyrido[2,3-b]pyrazine derivatives are typically polar, nitrogen-containing heterocycles.[12] Achieving effective separation and good peak shape requires a robust chromatographic method.

  • Causality: A reversed-phase C18 column is selected for its versatility in separating compounds with a range of polarities. The mobile phase consists of an aqueous component and an organic solvent (acetonitrile) to elute analytes from the column. The addition of a small amount of an acid, such as formic acid (0.1%), is critical. It serves two purposes: 1) it protonates the basic nitrogen atoms on the heterocyclic ring, reducing peak tailing by minimizing unwanted interactions with residual silanols on the stationary phase, and 2) it provides a source of protons to facilitate efficient ionization in the mass spectrometer source.

Ionization and Mass Analysis

The choice of ionization technique and mass analyzer is dictated by the physicochemical properties of the analytes.

  • Causality: Electrospray Ionization (ESI) is the premier choice for polar, thermally labile molecules like pyrido[2,3-b]pyrazines.[13][14] As a soft ionization method, ESI primarily generates intact protonated molecules ([M+H]⁺) in positive ion mode, which simplifies the resulting mass spectra by making the molecular weight immediately apparent.[15] A high-resolution mass analyzer (e.g., Q-Exactive Orbitrap or Q-TOF) is employed to leverage its sub-ppm mass accuracy, which is fundamental for the workflow described herein.[5][6]

The workflow for data acquisition and analysis is visualized below.

G cluster_sample Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute in Mobile Phase Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Vial LC-MS Vial Filter->Vial LC UHPLC Separation (C18 Column) Vial->LC ESI ESI Source (+ mode) LC->ESI MS1 Full MS Scan (HR) (Detect all ions) ESI->MS1 DDA Data-Dependent MS/MS (Fragment top ions) MS1->DDA TIC Extract Ion Chromatograms (XIC) DDA->TIC Mass Confirm Exact Mass & Isotopic Pattern TIC->Mass Formula Determine Elemental Composition Mass->Formula Frag Analyze MS/MS Fragmentation Formula->Frag ID Structure Confirmation Frag->ID

Caption: LC-HRMS workflow from sample preparation to final structure confirmation.

Detailed Protocol: LC-HRMS Analysis

This protocol outlines the steps for analyzing a generic reaction mixture, such as a Suzuki coupling where this compound is reacted with an arylboronic acid.

Sample Preparation
  • Quench Reaction: Transfer a small aliquot (e.g., 5 µL) of the crude reaction mixture into a 1.5 mL microcentrifuge tube.

  • Dilute: Add 1 mL of a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid. This dilution is crucial to avoid saturating the MS detector.

  • Vortex: Mix thoroughly for 10 seconds.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial to remove particulates that could clog the LC system.

LC-MS Method Parameters

The following tables summarize the recommended starting parameters for a standard UHPLC system coupled to a high-resolution mass spectrometer.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard for good resolution and efficiency.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase with acid for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for elution.
Gradient 5% to 95% B over 5 min Broad gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.

| Injection Vol. | 2 µL | Minimizes peak distortion from sample solvent. |

Table 2: High-Resolution Mass Spectrometry Parameters

Parameter Value Rationale
Ionization Mode Positive Electrospray (ESI+) Best for protonating N-heterocycles.
Scan Range m/z 100-800 Covers the expected mass range of reactants and products.
Full MS Resolution 70,000 Provides sufficient mass accuracy for elemental composition.
MS/MS Resolution 17,500 Balances speed and resolution for fragment ions.
Capillary Voltage 3.5 kV Standard voltage to achieve stable spray.
Acquisition Mode Data-Dependent (Top 5) Full scan followed by MS/MS on the 5 most intense ions.

| Collision Energy | Stepped HCD (20, 30, 40 eV) | Provides a range of energies to ensure comprehensive fragmentation. |

Data Interpretation: A Step-by-Step Guide

Identification of Starting Material
  • Calculate Expected Mass: The molecular formula for this compound is C₇H₄ClN₃.[16] The expected monoisotopic mass of the protonated molecule ([M+H]⁺) is 166.0166.

  • Extract Ion Chromatogram (XIC): Extract the m/z value 166.0166 from the total ion chromatogram (TIC).

  • Verify Isotopic Pattern: Examine the mass spectrum of the corresponding peak. A prominent ion at m/z ~166.02 should be accompanied by an A+2 peak at m/z ~168.01 with an intensity of approximately 32% of the base peak, confirming the presence of one chlorine atom.

Identification of Reaction Products
  • Predict Product Mass: Determine the expected mass of the desired product. For example, in a Suzuki reaction with phenylboronic acid (C₆H₅B(OH)₂), the reaction involves replacing the 'Cl' (mass: 34.9688) with a 'C₆H₅' group (mass: 77.0391). The net mass change is +42.0703 Da. The expected [M+H]⁺ for the phenyl-substituted product would be 166.0166 + 42.0703 = 208.0869.

  • Search for Product: Use the XIC for m/z 208.0869 to find the product peak.

  • Confirm Elemental Composition: The HRMS data for the peak should yield a mass error of < 5 ppm from the calculated exact mass. The instrument software can then be used to predict the elemental formula, which should match the expected C₁₃H₉N₃. In this case, the A+2 isotopic peak should be significantly smaller, corresponding only to the natural abundance of ¹³C.

Structural Elucidation with MS/MS Fragmentation

Tandem MS (MS/MS) provides structural information by fragmenting the isolated precursor ion. The fragmentation pattern of the protonated this compound serves as a key reference.

G Parent [M+H]⁺ m/z 166.0166 Frag1 Loss of HCN (-27.01 Da) Parent->Frag1 Frag2 Loss of Cl• (-34.97 Da) Parent->Frag2 Frag3 Loss of C₂H₂N₂ (-54.02 Da) Parent->Frag3 Ion1 [C₆H₃ClN₂]⁺ m/z 139.0057 Frag1->Ion1 Ion2 [C₇H₄N₃]⁺ m/z 130.0451 Frag2->Ion2 Ion3 [C₅H₂Cl]⁺ m/z 110.9839 Frag3->Ion3

Caption: Plausible MS/MS fragmentation pathways for protonated this compound.

  • Fragmentation Rationale: The fragmentation of N-heterocyclic aromatic compounds often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[17] As shown in the diagram, a characteristic loss from the pyridopyrazine core is HCN (m/z 27.0109), leading to the fragment at m/z 139.0057. Another common fragmentation for halogenated aromatics is the loss of the halogen radical (Cl•) or the neutral molecule HCl.[18] By comparing the MS/MS spectrum of a reaction product to that of the starting material, one can deduce which parts of the molecule have been modified.

Table 3: Summary of Analytical Data for a Hypothetical Reaction

Compound RT (min) Observed [M+H]⁺ Calc. Exact Mass Mass Error (ppm) Key MS/MS Fragments (m/z)
This compound 2.85 166.0165 166.0166 -0.6 139.00, 130.04, 110.98
Expected Product 3.52 208.0868 208.0869 -0.5 181.07, 154.06

| Byproduct (Hydrolysis) | 1.98 | 148.0505 | 148.0505 | 0.0 | 121.04, 120.04 |

Troubleshooting

ProblemPotential Cause(s)Suggested Solution
No Signal / Low Intensity Sample too dilute; Improper ionization settings; Clogged ESI needle.Concentrate sample; Optimize capillary voltage and gas flows; Clean the MS source.
Poor Peak Shape (Tailing) Secondary interactions with column; Inappropriate mobile phase pH.Ensure 0.1% formic acid is in both mobile phases; Check column health.
High Mass Error (>5 ppm) Mass spectrometer needs calibration; Insufficient ions for accurate measurement.Perform routine mass calibration; Increase sample concentration or injection volume.
No MS/MS Spectra Precursor ion intensity too low; Incorrect inclusion/exclusion list settings.Increase sample concentration; Ensure data-dependent settings are appropriate for the experiment.

Conclusion

The combination of reversed-phase liquid chromatography with high-resolution mass spectrometry and tandem MS offers a powerful, reliable, and highly informative method for the analysis of this compound reaction products. This approach provides multiple layers of confirmation—retention time, accurate mass, elemental composition, and fragmentation data—enabling researchers to confidently identify desired products, characterize impurities, and accelerate the drug development process. The protocols and rationale outlined in this note serve as a robust foundation for method development in any laboratory engaged in the synthesis of novel heterocyclic compounds.

References

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. National Center for Biotechnology Information.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC.
  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. PubMed.
  • High Resolution Mass Spectrometry. ResearchGate.
  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.
  • High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder Analytical.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health.
  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed.
  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • LCMS-guided detection of halogenated natural compounds. ResearchGate.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Electrospray Ionization Mass Spectra of - Amanote. Amanote Research.
  • This compound. Chemsrc.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate.
  • Paper spray ionization devices for direct, biomedical analysis using mass spectrometry. National Institutes of Health.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.

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Application Note: A Practical Guide to the X--ray Crystallography of Novel Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[1][2][3] Definitive structural elucidation at the atomic level is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and securing intellectual property. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for providing this precise three-dimensional information. This guide offers a comprehensive, experience-driven protocol for obtaining high-quality single crystals of novel pyrido[2,3-b]pyrazine derivatives and proceeding through data collection, structure solution, refinement, and validation.

The Crucial First Step: Purity and Initial Characterization

The most common reason for crystallization failure is impure starting material. Before attempting any crystallization, it is imperative to establish the purity and identity of the synthesized pyrido[2,3-b]pyrazine compound.

  • Causality: Impurities can act as "kinks" in the crystal lattice, disrupting the long-range order necessary for diffraction-quality crystal growth. Co-crystallization with trace solvents or by-products can also complicate structure refinement.

  • Protocol:

    • Purification: Employ rigorous purification techniques such as flash column chromatography or preparative HPLC until the compound is >98% pure.

    • Characterization: Confirm the compound's identity and purity using a suite of analytical methods:

      • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure.

      • Mass Spectrometry (MS): To verify the molecular weight.

      • HPLC/UPLC: To assess purity.

    • Drying: Thoroughly dry the purified compound under high vacuum to remove residual solvents, which are common culprits in hindering crystallization.

The Art of Crystallization: Screening and Optimization

Growing single crystals is often the most challenging bottleneck.[4] The goal is to guide the system slowly towards a state of supersaturation, allowing molecules to self-assemble into an ordered lattice. For N-heterocyclic compounds like pyrido[2,3-b]pyrazines, a systematic screening of solvents and techniques is essential.[5]

Core Techniques:

  • Slow Evaporation: The simplest method, where a near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration.[6][7] This method is often successful but can sometimes lead to crystals growing on the vessel surface.[5]

  • Vapor Diffusion: A highly controlled and effective method. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) in a sealed chamber.[8] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[7][8][9] Crystallization occurs at the interface as the solvents slowly mix.

Protocol: Setting Up a Crystallization Screen

This protocol utilizes a 24-well plate to efficiently screen multiple conditions in parallel.

  • Preparation: Weigh approximately 10-20 mg of your highly purified pyrido[2,3-b]pyrazine derivative.

  • Solvent Selection: Based on initial solubility tests, select a range of solvents and solvent/anti-solvent systems. A good starting point is to find a solvent in which the compound is moderately soluble.[7]

  • Screening Plate Setup:

    • Wells 1-8 (Slow Evaporation): Dissolve ~1-2 mg of the compound in 0.5 mL of different solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Acetone, THF) to near-saturation. Cover the plate with sealing film and pierce a few small holes over these wells to allow for slow evaporation.

    • Wells 9-16 (Vapor Diffusion): Place a small, open vial containing a concentrated solution of your compound (~1 mg in 50-100 µL of a good solvent like DCM or Ethyl Acetate) inside each well. Then, add ~1 mL of a more volatile anti-solvent (e.g., Hexanes, Pentane, Diethyl Ether) to the bottom of the well, around the inner vial. Seal these wells tightly.

    • Wells 17-24 (Solvent Layering): Dissolve ~1-2 mg of the compound in 0.3 mL of a denser solvent (e.g., DCM, Chloroform). Carefully layer 0.6 mL of a less dense anti-solvent (e.g., Hexanes, Methanol) on top.

  • Incubation: Store the plate in a vibration-free location at a constant temperature. Patience is key; check for crystal growth every few days for up to several weeks.[7]

Table 1: Recommended Solvents for Pyrido[2,3-b]pyrazine Derivatives
Solvent ClassExamplesPolarity IndexBoiling Point (°C)Rationale
Alcohols Methanol, Ethanol5.1, 4.365, 78Good H-bond donors/acceptors, suitable for many heterocycles.
Nitriles Acetonitrile5.882Aprotic polar solvent, often effective.[5]
Esters Ethyl Acetate4.477Medium polarity, excellent for slow evaporation.[5]
Ketones Acetone5.156Good general-purpose solvent.
Chlorinated Dichloromethane (DCM)3.140Excellent solvent for layering with non-polar anti-solvents.
Ethers Diethyl Ether, THF2.8, 4.035, 66Often used as anti-solvents in vapor diffusion.
Hydrocarbons Hexanes, Pentane, Toluene0.1, 0.0, 2.469, 36, 111Common anti-solvents due to low polarity.

From Crystal to Diffractometer: Harvesting and Mounting

Once suitable crystals (ideally 0.1-0.3 mm in all dimensions) have grown, they must be carefully harvested and mounted for data collection.[10][11]

  • Causality: Mechanical shock can damage the fragile crystal lattice. For data collection at cryogenic temperatures (typically 100 K), the crystal must be flash-cooled in liquid nitrogen to prevent radiation damage and improve data quality. A cryoprotectant is essential to prevent the formation of crystalline ice, which would destroy the crystal.

  • Protocol:

    • Harvesting: Using a nylon loop of appropriate size, carefully scoop a single crystal out of its mother liquor.

    • Cryoprotection: Quickly transfer the crystal into a drop of a cryoprotectant solution. Paratone-N oil or Santovac 5 are excellent choices as they are viscous and vitrify upon cooling.

    • Mounting: Wick away excess oil with the edge of a paper wipe, leaving a thin film around the crystal.

    • Flash-Cooling: Immediately plunge the loop into a stream of cold nitrogen gas (100 K) on the diffractometer or into an open dewar of liquid nitrogen.

Data Collection, Solution, and Refinement

This stage involves using a single-crystal X-ray diffractometer to measure the diffraction pattern, followed by computational methods to solve and refine the crystal structure.

Workflow Overview

The process follows a logical progression from data acquisition to a final, validated structural model.

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Mount Crystal on Diffractometer Screening Screen Crystal Quality & Determine Unit Cell Crystal->Screening Strategy Calculate Data Collection Strategy Screening->Strategy Collect Collect Diffraction Data (Full Sphere/Wedge) Strategy->Collect Integrate Integrate Reflections (Process Raw Images) Collect->Integrate HKL file generation Solve Solve Structure (Obtain Initial Model) Integrate->Solve Refine Refine Structure (Iterative Process) Solve->Refine Validate Validate Final Model (checkCIF) Refine->Validate Report Report Validate->Report Final CIF & Report G Start Initial Model (from Solution) LS_Refine Least-Squares Refinement Start->LS_Refine Fourier Calculate Difference Fourier Map (Fo-Fc) LS_Refine->Fourier Inspect Inspect Map: - Find missing atoms - Identify disorder - Place H-atoms Fourier->Inspect Inspect->LS_Refine Update Model Converged Model Converged? R1, wR2 stable Map is flat Inspect->Converged No Changes Converged->LS_Refine No Final Final Model Converged->Final Yes

Sources

Introduction: Targeting the Capsaicin Receptor for Next-Generation Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic development of 7-Chloropyrido[2,3-b]pyrazine based compounds as potent and selective TRPV1 antagonists.

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[1][2] Upon activation, TRPV1 facilitates an influx of cations, primarily Ca2+, leading to membrane depolarization and the propagation of pain signals.[1][3] This process also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from nerve terminals, contributing to neurogenic inflammation.[4]

Given its critical role in nociception and pain sensitization, TRPV1 has emerged as a highly promising therapeutic target for the development of novel analgesics.[5][6] The blockade of TRPV1 by selective antagonists offers a compelling mechanism for treating a range of conditions, including inflammatory pain, neuropathic pain, and hyperalgesia.[6] Early drug discovery efforts, however, encountered challenges with scaffolds that produced reactive metabolites. The pyrido[2,3-b]pyrazine core has been identified as a superior alternative, demonstrating a significantly lower potential for the formation of such metabolites, thereby offering a more favorable safety profile.[7][8] Specifically, the 7-chloro derivative serves as a versatile chemical handle, enabling extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[9]

This guide provides a comprehensive overview of the principles and protocols involved in the discovery and preclinical development of this compound based TRPV1 antagonists.

The TRPV1 Signaling Pathway: From Stimulus to Sensation

Understanding the molecular cascade initiated by TRPV1 activation is fundamental to designing effective antagonists. The channel's activity is tightly regulated by a variety of endogenous and exogenous factors. Inflammatory mediators like prostaglandins and bradykinin can sensitize the channel through protein kinase A (PKA) and protein kinase C (PKC) dependent phosphorylation, lowering its activation threshold and contributing to hyperalgesia.[10]

Activation of TRPV1 leads to a rapid influx of Ca2+ and Na+, depolarizing the neuron.[10] This depolarization, if sufficient to reach the threshold, triggers an action potential that travels to the central nervous system, where it is perceived as pain. The localized calcium influx also initiates downstream signaling events, including the release of neuropeptides that mediate neurogenic inflammation.[4] Prolonged activation leads to desensitization, a process involving calcium-dependent phosphatases like calcineurin, which is the principle behind the paradoxical analgesic effect of topical capsaicin.[11]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Activators cluster_sensitizers Sensitizers cluster_cellular_response Cellular Response TRPV1 TRPV1 Channel Ca_Influx Ca2+ / Na+ Influx TRPV1->Ca_Influx Opens Heat Heat (>43°C) Heat->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Activate Protons Protons (H+) Protons->TRPV1 Activate Inflammatory_Mediators Inflammatory Mediators PKA_PKC PKA / PKC Inflammatory_Mediators->PKA_PKC Activate PKA_PKC->TRPV1 Phosphorylate (Sensitize) Depolarization Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential To CNS Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation Antagonist This compound Antagonist Antagonist->TRPV1 Block Synthetic_Workflow Start Starting Materials (e.g., 2-aminopyrazine derivatives) Core_Synth Core Synthesis (Multicomponent Reaction) Start->Core_Synth Core This compound Scaffold Core_Synth->Core Diversify Diversification (e.g., Suzuki, Buchwald-Hartwig Cross-Coupling) Core->Diversify Library Compound Library Diversify->Library Purify Purification (HPLC) Library->Purify Characterize Characterization (NMR, LC-MS) Purify->Characterize Screen Biological Screening Characterize->Screen

Caption: General workflow for the synthesis and preparation of a this compound based compound library for screening.

Protocols for In Vitro Evaluation

A tiered screening approach is essential to efficiently identify and characterize promising antagonist candidates. This typically involves a high-throughput primary screen followed by more detailed electrophysiological assays for confirmed hits.

Protocol 1: High-Throughput Calcium Influx Assay (FLIPR)

This assay is the workhorse of primary screening, allowing for rapid assessment of antagonist activity in a 384-well format. It measures changes in intracellular calcium concentration in response to agonist stimulation in cells stably expressing the human TRPV1 channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against capsaicin-induced TRPV1 activation.

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM or other suitable calcium-sensitive dye.

  • Probenecid (to prevent dye leakage).

  • Test Compounds: 10 mM stock in DMSO, serially diluted.

  • Agonist: Capsaicin (10 mM stock in DMSO).

  • Positive Control Antagonist: Capsazepine or BCTC. [12]* Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the TRPV1-expressing cells into black-walled, clear-bottom 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with Assay Buffer. Add serially diluted test compounds, positive control antagonist, and vehicle (DMSO) to the appropriate wells. Incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor. [13]4. Agonist Stimulation and Measurement: Place the cell plate into the FLIPR instrument. Initiate kinetic reading of fluorescence. After establishing a stable baseline (10-20 seconds), add a pre-determined concentration of capsaicin (typically EC80) to all wells simultaneously using the instrument's integrated pipettor.

  • Data Acquisition: Continue to measure fluorescence intensity every second for at least 2-3 minutes. [13]6. Data Analysis: Calculate the percentage inhibition for each compound concentration relative to the vehicle control response. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Compound IDScaffoldMax Inhibition (%)IC50 (nM)
Control Capsazepine98150
Example-01 7-Cl-Pyrido[2,3-b]pyrazine10225
Example-02 7-Cl-Pyrido[2,3-b]pyrazine9912
Example-03 7-Cl-Pyrido[2,3-b]pyrazine101350
In Vitro Screening Cascade

A logical progression from high-throughput screening to more complex assays ensures that resources are focused on the most promising compounds.

In_Vitro_Cascade Primary Primary Screen (FLIPR Ca2+ Influx Assay) - Potency (IC50) Hit_Confirm Hit Confirmation - Re-test active compounds Primary->Hit_Confirm Electrophys Secondary Assay (Patch-Clamp Electrophysiology) - Confirm mechanism - Determine potency Hit_Confirm->Electrophys Confirmed Hits Selectivity Selectivity Panel - Screen against related TRP channels (TRPA1, TRPM8) - Broad kinase panel Electrophys->Selectivity ADME In Vitro ADME - Metabolic Stability (microsomes) - Permeability (Caco-2) Selectivity->ADME Potent & Selective Hits Lead_Candidate Lead Candidate for In Vivo Studies ADME->Lead_Candidate

Caption: A typical in vitro screening cascade for identifying lead TRPV1 antagonists.

Protocols for In Vivo Efficacy Evaluation

Animal models are indispensable for evaluating the therapeutic potential of antagonist candidates in a physiological context. Models of inflammatory pain are particularly relevant for TRPV1.

Protocol 2: Carrageenan-Induced Thermal Hyperalgesia (CITH) in Rats

This is a widely used acute inflammatory pain model where the reversal of heat hypersensitivity is a key indicator of TRPV1 target engagement. [7] Objective: To assess the ability of a test compound to reverse thermal hyperalgesia in an animal model of inflammation.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween-80 in water).

  • Carrageenan solution (1% w/v in sterile saline).

  • Plantar test apparatus (e.g., Hargreaves' test).

Procedure:

  • Acclimation: Acclimate rats to the testing environment and apparatus for at least 2-3 days prior to the experiment. This involves placing them in the plexiglass enclosures on the heated glass floor of the plantar test device.

  • Baseline Measurement: On the day of the experiment, measure the baseline paw withdrawal latency (PWL) to a radiant heat source for both hind paws. The heat intensity should be set to produce a baseline latency of approximately 10-12 seconds. Apply a cut-off time of 20 seconds to prevent tissue damage.

  • Induction of Inflammation: Administer a 100 µL intraplantar injection of 1% carrageenan into the plantar surface of one hind paw. The contralateral paw serves as a control.

  • Compound Administration: At a specified time post-carrageenan (e.g., 2 hours), administer the test compound or vehicle via the desired route (e.g., oral gavage, p.o.).

  • Post-Treatment Measurement: Measure the PWL of both hind paws at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Calculate the reversal of hyperalgesia as a percentage of the maximal possible effect (%MPE), where 0% is the post-carrageenan/pre-dose latency and 100% is the baseline latency. Analyze data using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).

Treatment Group (p.o.)Dose (mg/kg)Peak Reversal of Hyperalgesia (%)
Vehicle -5 ± 3
Example-02 345 ± 8
Example-02 1088 ± 12
Example-02 3095 ± 7

Pharmacokinetic and Safety Considerations

A successful TRPV1 antagonist must not only be potent and effective but also possess drug-like properties.

  • Pharmacokinetics (PK): Lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, Excretion) properties. Key parameters include oral bioavailability, plasma protein binding, metabolic stability in liver microsomes, and brain penetration. [14][15][16]For compounds targeting pain, moderate brain penetration may be desirable. [7]* Safety and Side Effects: The primary on-target side effect of first-generation, polymodal TRPV1 antagonists is hyperthermia, an increase in core body temperature. [17][18]This is thought to occur because TRPV1 channels play a role in regulating normal body temperature. [11]This adverse effect has been a major hurdle in clinical development. [19]The development of second-generation, "mode-selective" antagonists, which may block activation by capsaicin but not by heat or protons, is a key strategy being explored to separate the desired analgesic effects from the undesirable hyperthermia. [18]

Conclusion and Future Directions

The development of this compound based compounds represents a promising avenue for creating safe and effective TRPV1 antagonists. This chemical scaffold offers a solid foundation with favorable metabolic properties, while the strategic protocols outlined here provide a clear path from initial synthesis to preclinical proof-of-concept. The key challenge remains the mitigation of on-target side effects like hyperthermia. Future research will likely focus on refining mode-selective antagonism and exploring novel chemical matter to finally unlock the full therapeutic potential of targeting TRPV1 for pain relief.

References

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  • Ho, K.-W., & Ward, N. J. (2018). TRPV1: a stress response protein in the central nervous system. Neural Regeneration Research, 13(3), 401–404.
  • Status of ongoing clinical trials targeting TRPV1 using agonists, antagonists, and siRNA. (n.d.).
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  • Iadarola, M. J., et al. (2010). Screening TRPV1 antagonists for the treatment of pain: Lessons learned over a decade. British Journal of Pharmacology, 160(3), 503–517.
  • Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4305.
  • Honore, P., et al. (2009). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 2(3), 116–135.
  • Mukherjea, D., et al. (2016). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 9(4), 57.
  • Laird, E. R., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359–4363.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.).
  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung, 41(6), 640–644.
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica, 41(4), 327–339.
  • Kim, D., et al. (2022). Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. ACS Omega, 7(41), 36981–36989.
  • This compound|High-Quality Research Chemical. (n.d.).
  • Differences in the effects of TRPV1 antagonists on energy metabolism in mice. (2018). Journal of Pharmacological Sciences, 138(4), 262–269.
  • Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. (2022). PAIN, 163(10), e1246.
  • Silva, L. R. C., & Cisneros, J. A. (2023). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology, 14, 1240033.
  • Asghar, M. N., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33939–33950.
  • Laird, E. R., et al. (2010). Discovery of novel 6,6-heterocycles as transient receptor potential vanilloid (TRPV1) antagonists. Journal of Medicinal Chemistry, 53(10), 4064–4076.
  • Pyrido[2,3- b ]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4359–4363.
  • 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3. (n.d.).
  • Arai, E., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126–132.
  • Egorin, M. J. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 48(9), 569–587.
  • Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130–1137.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Chloropyrido[2,3-b]pyrazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, notably for its application as a hinge-binding motif in kinase inhibitors and other therapeutics.[1][2][3] The 7-chloro derivative is a key intermediate, offering a versatile synthetic handle for diversification through nucleophilic aromatic substitution and cross-coupling reactions.[1]

The most common and direct route to this compound involves the chlorination of the corresponding hydroxypyridopyrazine precursor, pyrido[2,3-b]pyrazin-7(8H)-one. This is typically achieved using a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] While effective, this reaction is prone to several challenges that can impact yield and purity. This guide will address those challenges head-on.

Core Synthesis Workflow

The synthesis is a two-step process starting from commercially available 2,3-diaminopyridine.

  • Step 1: Condensation & Cyclization to form Pyrido[2,3-b]pyrazin-7(8H)-one.

  • Step 2: Dehydrative Chlorination to yield the final product, this compound.

Visualization of the Synthesis Workflow

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Dehydrative Chlorination cluster_2 Workup & Purification A 2,3-Diaminopyridine + Ethyl glyoxalate B Pyrido[2,3-b]pyrazin-7(8H)-one A->B Reflux in EtOH/H₂O C Pyrido[2,3-b]pyrazin-7(8H)-one D This compound C->D POCl₃, Heat E Quench with Ice/Water D->E F Neutralize & Extract E->F G Column Chromatography F->G

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiment, followed by expert analysis and recommended solutions.

Question 1: My yield of this compound is consistently low (<50%). What are the most likely causes?

Low yield is the most common issue and can stem from problems in either the cyclization or the chlorination step.

Answer: Let's break this down by systematically analyzing the potential failure points.

Possible Cause A: Incomplete Chlorination

The conversion of the lactam (C=O) in pyrido[2,3-b]pyrazin-7(8H)-one to the chloro-aromatic system is a deoxychlorination reaction.[6] It's often more demanding than it appears.

  • Insufficient Reagent or Temperature: Phosphorus oxychloride (POCl₃) is the most common reagent.[4][5] This reaction often requires high temperatures (e.g., reflux, 110-160 °C) to proceed to completion.[4] Using POCl₃ stoichiometrically without a base or solvent often requires heating in a sealed reactor to achieve the necessary temperatures.[4][5]

  • Presence of Water: POCl₃ reacts violently with water.[6] Any moisture in your starting material or glassware will consume the reagent, reduce its effective concentration, and generate HCl and phosphoric acids, complicating the reaction.

Solutions & Optimization:

  • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware. Dry the starting pyrido[2,3-b]pyrazin-7(8H)-one under high vacuum for several hours before use.

  • Optimize Reagent Stoichiometry & Temperature:

    • Method 1 (Excess POCl₃): Use POCl₃ as both the reagent and solvent. This is a classic approach that ensures a high concentration of the chlorinating agent. Refluxing is typically sufficient.

    • Method 2 (Solvent-Free, Equimolar): For larger scales, using a vast excess of POCl₃ is uneconomical and environmentally hazardous. A solvent-free method using 1-1.5 equivalents of POCl₃ with one equivalent of a base like pyridine in a sealed reactor at high temperatures (e.g., 160 °C) can be highly effective.[4] The base assists in the reaction mechanism.

  • Reaction Monitoring: Track the disappearance of the starting material by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.

Possible Cause B: Product Degradation or Side Reactions

The high temperatures and strongly acidic conditions of the chlorination step can lead to undesired side reactions.

  • Charring/Polymerization: Extended heating at very high temperatures can cause the material to decompose, resulting in a dark, tarry reaction mixture and a difficult purification.

  • Hydrolysis during Workup: The product, this compound, is an activated aryl chloride. During aqueous workup, especially if the mixture is basic and warm, it can hydrolyze back to the starting hydroxypyridopyrazine.

Solutions & Optimization:

  • Careful Temperature Control: Do not exceed the necessary temperature. Find the minimum temperature required for full conversion within a reasonable timeframe (e.g., 2-4 hours).

  • Controlled Workup: Always pour the reaction mixture slowly onto a large amount of crushed ice. This rapidly cools the mixture and hydrolyzes the excess POCl₃ exothermically but in a controlled manner.[7] Do not add water to the hot reaction mixture.

  • Maintain Low Temperature during Neutralization: After the initial quench, keep the aqueous mixture in an ice bath while slowly neutralizing with a base (e.g., solid NaHCO₃, Na₂CO₃, or a cold concentrated NaOH solution) until the pH is neutral to slightly basic (pH 7-8). This minimizes hydrolysis of the product.

Troubleshooting Decision Treedot

G A Low Yield Issue B Monitor Reaction by TLC/LC-MS Is Starting Material (SM) Consumed? A->B C Problem: Incomplete Reaction B->C No D Problem: Degradation / Workup Loss B->D Yes E Increase Temp / Time Ensure Anhydrous Conditions Use Excess POCl₃ or Add Base (Pyridine) C->E F Lower Reaction Temperature Quench Slowly onto Ice Neutralize at <10 °C D->F

Sources

Technical Support Center: Chlorination of Pyridopyrazinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of pyridopyrazinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial synthetic transformation. The conversion of a pyridopyrazinone to its corresponding chloro-derivative is a cornerstone reaction in the synthesis of many pharmaceutical intermediates. However, this reaction is often plagued by a variety of side reactions that can complicate purification, reduce yields, and impact project timelines.

This document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the mechanistic underpinnings of common side reactions, providing you with the causal understanding necessary to troubleshoot and optimize your specific reaction. The advice provided herein is a synthesis of established chemical principles observed in related heterocyclic systems and field-proven insights.

Section 1: Troubleshooting Guide - Common Side Reactions

This section addresses the most frequently encountered issues during the chlorination of pyridopyrazinones. Each entry is structured in a question-and-answer format to directly tackle the problems you may be observing in your laboratory.

Issue 1: Incomplete Conversion to the Chloro-Product

Question: I am observing a significant amount of my starting pyridopyrazinone in the crude reaction mixture by TLC and LC-MS, even after extended reaction times. What is causing this incomplete conversion?

Answer: Incomplete conversion is a common challenge that typically points to insufficient activation of the pyridopyrazinone hydroxyl/amide group or issues with the chlorinating agent itself.

Causality and Mechanism:

The chlorination of a pyridopyrazinone with reagents like phosphorus oxychloride (POCl₃) is not a direct displacement. It proceeds through the formation of a more reactive intermediate. For the lactam tautomer, the reaction initiates with the phosphorylation of the carbonyl oxygen, forming a highly electrophilic phosphonate intermediate. Chloride, either from POCl₃ itself or an additive, then acts as a nucleophile to displace the phosphonate group and generate the desired chloro-pyridopyrazine.

  • Insufficient Activation: If the initial phosphorylation is slow or incomplete, the conversion will stall. This can be due to low reaction temperatures or insufficient reagent stoichiometry.

  • Reagent Degradation: Chlorinating agents like POCl₃ and thionyl chloride (SOCl₂) are highly sensitive to moisture. Contamination with water will rapidly degrade the reagent, reducing its effective concentration and leading to incomplete reactions.

  • Base Stoichiometry: When using bases like triethylamine or pyridine, incorrect stoichiometry can hinder the reaction. These bases act as catalysts and acid scavengers; too little may not be effective, while too much can lead to other side reactions.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly opened or distilled chlorinating agents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Temperature: While high temperatures can promote side reactions, insufficient heat will slow down the initial activation step. A systematic temperature screen (e.g., 80°C, 90°C, 100°C, reflux) is recommended.

  • Increase Reagent Stoichiometry: Gradually increase the equivalents of the chlorinating agent (e.g., from 3 eq. to 5 eq. of POCl₃). Monitor the reaction progress by TLC or LC-MS to find the optimal amount.

  • Consider a Co-reagent: The combination of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system.[1][2] PCl₅ can help to drive the formation of the key reactive intermediates. A common ratio to start with is 3:1 POCl₃:PCl₅.[2]

Workflow for Optimizing Conversion:

G start Incomplete Conversion Observed check_anhydrous Verify Anhydrous Conditions (Dry Glassware, Fresh Reagents) start->check_anhydrous increase_temp Increase Reaction Temperature (e.g., 80°C to Reflux) check_anhydrous->increase_temp If conditions were dry increase_reagent Increase Equivalents of Chlorinating Agent increase_temp->increase_reagent If still incomplete add_pcl5 Add PCl5 as a Co-reagent (e.g., POCl3:PCl5 3:1) increase_reagent->add_pcl5 If still incomplete success Complete Conversion Achieved add_pcl5->success

Caption: Troubleshooting workflow for incomplete conversion.

Issue 2: Product Hydrolyzes Back to Starting Material During Workup

Question: My reaction appears complete by in-process controls, but after aqueous workup and purification, I isolate mainly my starting pyridopyrazinone. Why is my product reverting?

Answer: The chloro-pyridopyrazine product is often highly susceptible to hydrolysis, especially under neutral or basic aqueous conditions. The workup procedure is critical to preserving the product.

Causality and Mechanism:

The newly formed chloro-group on the pyrazine ring is an excellent leaving group. The carbon atom it is attached to is electrophilic and susceptible to nucleophilic attack by water. This nucleophilic aromatic substitution (SNAr) reaction is often rapid and leads directly back to the starting material.

Troubleshooting Protocol:

  • Anhydrous Workup: If possible, avoid an aqueous workup altogether. After removing the excess chlorinating agent under vacuum, dissolve the residue in a dry organic solvent (e.g., dichloromethane, ethyl acetate) and filter through a pad of celite or silica gel to remove inorganic salts.

  • Acidic Aqueous Quench: If an aqueous quench is necessary, it should be performed under acidic conditions. Slowly and carefully pour the reaction mixture onto a mixture of ice and a weak acid like saturated ammonium chloride (NH₄Cl) or dilute HCl (e.g., 1M).[3] The acidic pH will protonate the ring nitrogens, deactivating the ring towards nucleophilic attack by water.

  • Minimize Contact Time: Perform the extraction quickly and minimize the time the organic layer is in contact with any aqueous phase.

  • Use of Weak Bases: If neutralization is required, use a weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) solution, and do so at low temperatures (0°C).[4] Avoid strong bases like NaOH or K₂CO₃ which can aggressively promote hydrolysis.

Comparative Workup Strategies:

Workup MethodRationaleExpected Outcome
Quench with water/iceNeutral pHHigh risk of hydrolysis, low yield.
Quench with NaHCO₃/iceMildly basicModerate risk of hydrolysis.
Quench with NH₄Cl/iceMildly acidicLow risk of hydrolysis, preferred method.[3]
Anhydrous filtrationAvoids waterLowest risk of hydrolysis, ideal if feasible.
Issue 3: Formation of Dimeric or Polymeric Byproducts

Question: I am observing a significant amount of a high molecular weight impurity that I suspect is a dimer or polymer of my starting material. What causes this?

Answer: Dimerization, particularly when using POCl₃, is a known side reaction for similar heterocyclic systems like quinazolones.[5] It arises from the reaction of a highly reactive phosphorylated intermediate with a molecule of the unreacted starting material.

Causality and Mechanism:

The reaction of the pyridopyrazinone with POCl₃ forms a phosphorylated intermediate. This intermediate is highly electrophilic. If there is a high concentration of unreacted, nucleophilic starting material present, it can attack the intermediate, leading to the formation of a "pseudodimer". This process can continue, leading to oligomers.

G SM Pyridopyrazinone (Nucleophile) Intermediate Phosphorylated Intermediate (Electrophile) SM->Intermediate Reacts with POCl3 Dimer Dimeric Byproduct Intermediate->Dimer Reacts with another Pyridopyrazinone molecule

Caption: Simplified mechanism of dimer formation.

Troubleshooting Protocol:

  • Control Reagent Addition: Add the POCl₃ slowly to a solution of the pyridopyrazinone at a low temperature (e.g., 0-10°C). This maintains a low concentration of the reactive intermediate at any given time, favoring the intramolecular reaction pathway over the intermolecular dimerization.

  • Use of a Non-Nucleophilic Base: The presence of a non-nucleophilic base like triethylamine can suppress dimerization by ensuring that the initial phosphorylation reaction proceeds quickly and cleanly before subsequent heating to drive the chlorination.[5]

  • Optimize Temperature Profile: A two-stage temperature profile is often effective.[5]

    • Stage 1 (Low Temp, e.g., 0-25°C): Add POCl₃ in the presence of a base to form the phosphorylated intermediate cleanly.

    • Stage 2 (High Temp, e.g., 70-90°C): Heat the reaction mixture to drive the conversion of the intermediate to the final chloro-product.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for my pyridopyrazinone?

There is no single "best" agent, as the optimal choice depends on the specific substrate and its substituents.

  • POCl₃: The most common and cost-effective choice. It is highly effective but can lead to dimerization and requires careful handling of the workup. Often used with PCl₅ for more challenging substrates.[1][2]

  • Thionyl Chloride (SOCl₂): Another powerful chlorinating agent. It often gives cleaner reactions than POCl₃ but can also be harsh. The byproducts (SO₂ and HCl) are gaseous, which can simplify workup.

  • N-Chlorosuccinimide (NCS): A milder, solid reagent that is easier to handle. It is often used for chlorination of activated aromatic rings and may be a good choice if your pyridopyrazinone core is sensitive to the harsh conditions of POCl₃ or SOCl₂.[6]

Q2: I am seeing chlorination on the pyridine or pyrazine ring in addition to the desired position. How can I improve regioselectivity?

Unwanted ring chlorination is a classic example of over-chlorination. It occurs when the aromatic rings of the pyridopyrazinone system are electron-rich enough to undergo electrophilic aromatic substitution.

  • Mechanism: Reagents like POCl₃ can generate electrophilic chlorine species, especially at high temperatures.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: This is the most effective way to reduce the rate of electrophilic aromatic substitution relative to the desired reaction.

    • Use a Milder Reagent: Switching from POCl₃ to a less aggressive reagent like NCS can often provide the desired product without over-chlorination.[6]

    • Control Stoichiometry: Use the minimum amount of chlorinating agent required for complete conversion of the starting material.

Q3: What are the best analytical methods to monitor the reaction and identify byproducts?

A combination of techniques is ideal for a comprehensive analysis.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides retention time data and mass information, allowing you to track the product and identify the molecular weights of any impurities, which is invaluable for diagnosing side reactions like dimerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for characterizing any isolated, unknown byproducts.

Recommended Analytical Workflow:

StagePrimary TechniqueSecondary TechniquePurpose
Reaction MonitoringTLCLC-MSTrack conversion, identify byproduct formation in real-time.
Crude Mixture AnalysisLC-MS¹H NMRConfirm product mass, identify major impurities.
Purified Product¹H NMR, ¹³C NMRLC-MSConfirm structure and purity.
Impurity CharacterizationIsolation via HPLCMS, NMRElucidate the structure of unknown side products.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Chlorination using POCl₃

This protocol is a starting point and should be optimized for your specific pyridopyrazinone substrate.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a thermometer, add the pyridopyrazinone (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0 eq) via syringe.

  • Reaction: Heat the mixture to 90-100°C with stirring. Monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Quench: Slowly add the cooled residue to a vigorously stirred mixture of crushed ice and saturated aqueous NH₄Cl solution, maintaining the temperature below 10°C.

  • Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization.

Protocol 2: Identification of Hydrolysis Byproduct
  • Sample Preparation: Take a small aliquot of your purified chloro-pyridopyrazine and dissolve it in a suitable organic solvent (e.g., acetonitrile).

  • Spiking: Prepare two LC-MS vials. In one, inject the solution of your product. In the second, inject the solution of your product "spiked" with a small amount of your pyridopyrazinone starting material.

  • Analysis: Run both samples on the LC-MS. If the impurity in your product sample has the same retention time and mass as the starting material in the spiked sample, you have confirmed that the impurity is the hydrolyzed product.

References

  • Gorin, G. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]

  • Various Authors. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Various Authors. (2021). Formation of disinfection byproducts during chlorination of mixed nitrogenous compounds in swimming pools. PubMed. [Link]

  • Various Authors. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. [Link]

  • Various Authors. (2024). Characterization of Disinfection By-Products Originating from Residual Chlorine-Based Disinfectants in Drinking Water Sources. PMC - PubMed Central. [Link]

  • Merlic, C. A. Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]

  • Various Authors. (2014). Chlorinated and nitrogenous disinfection by-product formation from ozonation and post-chlorination of natural organic matter surrogates. PubMed. [Link]

  • Various Authors. (2018). The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Various Authors. Pyridine N-oxide derivatives. Organic Chemistry Portal. [Link]

  • Scopes, R. K. (2001). Strategies for protein purification. PubMed. [Link]

  • Various Authors. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

  • Various Authors. (2018). First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. MDPI. [Link]

  • Various Authors. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. [Link]

  • Various Authors. (2022). Revisitation of the PCl5-chlorination reaction of α-amino acids: Spectroscopic and DFT insights, and synthesis of the L-proline-derived 2,5-diketopiperazine. ResearchGate. [Link]

  • Various Authors. (2022). Drivers of Disinfection Byproduct Cytotoxicity in U.S. Drinking Water: Should Other DBPs Be Considered for Regulation?. ResearchGate. [Link]

  • Inventor. (Patent).
  • Various Authors. (2022). Kinetic and mechanistic understanding of chlorite oxidation during chlorination: Optimization of ClO2 pre-oxidation for disinfection byproduct control. PubMed. [Link]

  • Various Authors. Analysis of Gaseous Impurities in Chlorine. Shimadzu Scientific Instruments. [Link]

  • Various Authors. POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. [Link]

  • Various Authors. Deoxygenative chlorination of pyridine N-oxide. ResearchGate. [Link]

  • Various Authors. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

  • Various Authors. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]

  • Various Authors. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters (ACS Publications). [Link]

  • Washington State Department of Health. Disinfection Byproducts—Chlorination of Drinking Water. [Link]

  • Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]

  • Various Authors. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

  • Various Authors. (2024). Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. MDPI. [Link]

  • Various Authors. (2024). Characterization of Disinfection By-Products Originating from Residual Chlorine-Based Disinfectants in Drinking Water Sources. ResearchGate. [Link]

  • Various Authors. Mechanisms and Modification of Chlorine-induced Lung Injury in Animals. PMC - NIH. [Link]

  • Baran, P. Pyridine N-Oxides. Baran Lab. [Link]

  • Various Authors. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Various Authors. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]

  • Various Authors. (2023). The Reactions of Chlorine Dioxide with Inorganic and Organic Compounds in Water Treatment: Kinetics and Mechanisms. ResearchGate. [Link]

  • Various Authors. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

Sources

Overcoming low reactivity in Suzuki coupling of 7-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the Suzuki-Miyaura cross-coupling of 7-Chloropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this electron-deficient and sterically hindered heterocyclic halide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome low reactivity and achieve optimal yields in your coupling reactions.

I. Understanding the Challenge: The Low Reactivity of this compound

The this compound core is a valuable scaffold in medicinal chemistry. However, its successful functionalization via Suzuki coupling is often hampered by several factors:

  • Strong Carbon-Chlorine Bond: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the rate-determining oxidative addition step of the catalytic cycle more difficult.[1]

  • Catalyst Poisoning: The presence of multiple Lewis basic nitrogen atoms in the pyridopyrazine ring system can lead to coordination with the palladium catalyst, resulting in its deactivation and low yields.[2]

  • Electron-Deficient Nature: The electron-withdrawing character of the pyrazine ring further deactivates the C-Cl bond towards oxidative addition.

This guide provides systematic approaches to overcome these hurdles.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when performing Suzuki coupling with this compound.

Q1: My Suzuki coupling reaction with this compound is giving very low to no yield. What are the most likely causes?

A1: Low yields with this substrate are common and typically stem from a few key issues:

  • Inefficient Oxidative Addition: The primary hurdle is the strength of the C-Cl bond on the electron-deficient pyridopyrazine ring. Your catalyst system may not be active enough to facilitate this initial step in the catalytic cycle.[1]

  • Catalyst Deactivation (Poisoning): The nitrogen atoms in your substrate can act as ligands for the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the reaction.[2]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and promoting the reaction. A suboptimal ligand will fail to prevent catalyst deactivation and facilitate the necessary reductive elimination.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all crucial and can dramatically impact the reaction outcome.

A systematic approach to troubleshooting, focusing on one variable at a time, is the most effective strategy.

Q2: I suspect catalyst poisoning is the main issue. How can I mitigate this?

A2: Catalyst poisoning is a significant challenge with nitrogen-containing heterocycles.[2] Here are several strategies to overcome it:

  • Ligand Selection: This is your most powerful tool. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are designed to create a sterically hindered environment around the palladium center, which can prevent the nitrogen heterocycle from coordinating.[2] N-heterocyclic carbene (NHC) ligands are also highly effective as they are strong sigma donors that can facilitate oxidative addition.[2]

  • Use of Precatalysts: Modern palladium precatalysts are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] They are designed to generate the active Pd(0) species cleanly and efficiently.

  • Slow Addition of Substrate: In some cases, slow addition of the this compound can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[2]

Q3: What are the most common side reactions I should be aware of?

A3: Besides low conversion, you might observe byproducts resulting from these common side reactions:

  • Protodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can be caused by trace amounts of water or other proton sources in your reaction mixture.[2] Ensuring anhydrous conditions and choosing the right base can help minimize this.

  • Homocoupling: You may see the formation of a biaryl product from the coupling of two molecules of your boronic acid or two molecules of the this compound.[2] The presence of oxygen can promote the homocoupling of boronic acids.[2]

  • Protodeborylation: This side reaction involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[2] Heteroaryl boronic acids are particularly susceptible to this.[3]

Q4: How do I choose the right base and solvent for my reaction?

A4: The base and solvent play a synergistic role in the Suzuki coupling.

  • Base Selection: A common choice for challenging couplings is a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are generally effective and have good solubility in common solvent systems. Stronger bases like alkoxides can sometimes promote side reactions.

  • Solvent Selection: Aprotic polar solvents are often preferred. A mixture of 1,4-dioxane and water is a classic choice for Suzuki reactions and can be effective here.[4] Other options to consider include toluene, THF, or DMF, often with some amount of water.[5] The choice of solvent can also affect the solubility of your reagents and the stability of the catalytic species.[6]

III. Troubleshooting and Optimization Guide

If you are still facing challenges after considering the FAQs, this section provides a more in-depth guide to optimizing your reaction.

Decision-Making Workflow for Optimization

The following diagram illustrates a logical workflow for troubleshooting your Suzuki coupling reaction.

Troubleshooting_Workflow start Start: Low Yield with This compound catalyst_ligand Step 1: Catalyst & Ligand Screening start->catalyst_ligand base_solvent Step 2: Base & Solvent Screening catalyst_ligand->base_solvent Yield Improved, but < 70% failure Persistent Low Yield: Consider Alternative Coupling catalyst_ligand->failure No Improvement temp_conc Step 3: Temperature & Concentration Optimization base_solvent->temp_conc Yield Improved, but < 85% base_solvent->failure No Improvement success Successful Coupling temp_conc->success Yield > 85% temp_conc->failure No Improvement Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Rate-Limiting Step Deactivation Catalyst Deactivation (Poisoning) Pd0->Deactivation Nitrogen Coordination PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Substrate Ar-Cl (this compound) Substrate->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting oxidative addition step and potential for catalyst deactivation.

IV. General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki coupling of this compound.

Objective: To synthesize 7-Arylpyrido[2,3-b]pyrazine.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., SPhos G3)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Add the palladium precatalyst (e.g., SPhos G3, 2-5 mol%).

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-Arylpyrido[2,3-b]pyrazine.

V. References

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(38), 11496-11500. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Yin, J., & Rainka, M. P. (2005). Suzuki−Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 7(26), 5729-5732. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 7-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 7-Chloropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, and the 7-chloro position serves as a critical handle for diversification.[1] However, the unique electronic properties of this heterocycle present distinct challenges that require carefully tailored catalytic systems. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding strategy and catalyst choice for the most common cross-coupling reactions.

FAQ 1: What are the primary challenges when using this compound in cross-coupling reactions?

The primary challenges stem from a combination of electronic and steric factors:

  • Electron-Deficient Nature: The pyrazine ring is highly electron-deficient due to the presence of two nitrogen atoms. This property readily facilitates the oxidative addition step, which is often rate-limiting in cross-coupling cycles.[2][3] However, this same electron deficiency makes the nitrogen atoms strong Lewis bases.

  • Catalyst Inhibition/Deactivation: The lone pairs on the ring nitrogens of the substrate (and the coupled product) can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive or dormant, effectively poisoning the catalyst.[4][5][6]

  • Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[7][8] Consequently, catalyst systems must be highly active to facilitate the initial oxidative addition step efficiently. Standard catalysts like those based on triphenylphosphine (PPh₃) are often ineffective.[7]

FAQ 2: Which catalyst systems are recommended for Suzuki-Miyaura coupling with this compound?

For successful C-C bond formation via Suzuki-Miyaura coupling, the key is to use a catalyst system that is both highly active for aryl chlorides and resistant to inhibition by the nitrogen heterocycle.

Causality: The solution lies in using bulky, electron-rich phosphine ligands. The steric bulk prevents the nitrogen atoms of the heterocycle from deactivating the catalyst, while the high electron density on the phosphine ligand accelerates both the oxidative addition of the C-Cl bond and the final reductive elimination step.[9][10] N-heterocyclic carbenes (NHCs) can also be effective for similar reasons.[9][11]

Recommended Systems:

ComponentRecommended OptionsRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3)Precatalysts offer reliable and rapid generation of the active Pd(0) species.[12]
Ligand Dialkylbiaryl Phosphines: XPhos, SPhos, RuPhosExcellent for activating C-Cl bonds and sterically shield the metal center.[6][13]
N-Heterocyclic Carbenes (NHCs): IPr, SImesOffer high stability and activity, particularly in challenging couplings.[3][11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are required to facilitate the transmetalation step.[10][14]
Solvent Dioxane/H₂O, Toluene/H₂O, THFAprotic solvents with a small amount of water are standard for Suzuki reactions.
FAQ 3: What is the best approach for Buchwald-Hartwig amination with this substrate?

C-N bond formation is particularly susceptible to catalyst inhibition. The amine coupling partner and the resulting product are both excellent ligands for palladium, increasing the risk of catalyst deactivation.[5]

Causality: Success requires a catalyst system that is exceptionally active and where the ligand has a very high affinity for the palladium center, outcompeting the nitrogen-containing substrates and products. The choice of a strong, non-nucleophilic base is also critical to deprotonate the amine without unwanted side reactions.[15][16]

Recommended Systems:

ComponentRecommended OptionsRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (e.g., BrettPhos Pd G3)Precatalysts are highly recommended for consistency and high activity.[12]
Ligand Dialkylbiaryl Phosphines: BrettPhos, Josiphos, tBuXPhosThese ligands are specifically designed for challenging C-N couplings, promoting rapid reductive elimination.[12][17]
Base NaOtBu, KOtBu, LHMDSStrong, sterically hindered bases are necessary to generate the palladium amide complex in the catalytic cycle.[15][18]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.
FAQ 4: How do I select a catalyst for Sonogashira coupling with this compound?

Chloropyrazines have been shown to be excellent substrates for Sonogashira coupling, often leading to quantitative conversion.[2] The reaction forms a C(sp²)-C(sp) bond between the heterocycle and a terminal alkyne.

Causality: The traditional Sonogashira reaction relies on a dual-catalyst system. A palladium catalyst activates the aryl chloride via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[19][20] An amine serves as both the base and often as a solvent.

Recommended Systems:

ComponentRecommended OptionsRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, [Pd(allyl)Cl]₂/PPh₃Standard, commercially available palladium(II) complexes are often sufficient.[2]
Cu Co-catalyst CuI (Copper(I) iodide)Essential for the formation of the reactive copper acetylide.[21]
Base/Solvent Et₃N, DIPEA, n-ButylamineThe amine deprotonates the alkyne and facilitates the catalytic cycle.[19]
Solvent (optional) THF, DMFCan be used to improve solubility if needed.
Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental failures.

Problem 1: Low to No Product Yield

This is the most common issue and can have several root causes.

  • Possible Cause 1.1: Inactive Catalyst

    • Diagnosis: The reaction mixture fails to change color (e.g., to a dark brown or black, which often indicates the formation of the active Pd(0) species).[22] The palladium precursor or ligand may have degraded due to age or improper storage.

    • Solution:

      • Use a Pre-catalyst: Employ a modern palladacycle pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are air-stable solids that reliably generate the active LPd(0) species in solution upon addition of a base, removing guesswork from the activation step.[12]

      • Verify Ligand Integrity: Many electron-rich phosphine ligands are air-sensitive.[10] Handle them in a glovebox and store them under an inert atmosphere.

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading from a typical 1-2 mol% to 4-5 mol% can sometimes overcome minor deactivation pathways, though this is not ideal for process chemistry.[23]

  • Possible Cause 1.2: Incorrect Ligand Choice

    • Diagnosis: You are attempting to couple an aryl chloride using a first-generation ligand like PPh₃ or a bidentate ligand like BINAP or dppf, which may lack the required activity.[7][13]

    • Solution: Switch to a state-of-the-art, sterically hindered, electron-rich monodentate ligand. For Suzuki, XPhos is an excellent starting point. For Buchwald-Hartwig, BrettPhos is a robust choice. These ligands are specifically designed to accelerate the slow steps in the catalytic cycle for challenging substrates.[6][10][13]

  • Possible Cause 1.3: Suboptimal Base or Solvent

    • Diagnosis: The reaction stalls with starting material remaining. For Suzuki, the base may not be strong enough to promote transmetalation. For Buchwald-Hartwig, the base must be strong enough to deprotonate the amine.

    • Solution:

      • Base Selection: For Suzuki couplings, K₃PO₄ is often superior to weaker bases like Na₂CO₃ for electron-deficient heterocycles.[10] For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu is used.[15]

      • Solvent Purity: Ensure solvents are strictly anhydrous. Water can lead to hydrodehalogenation side products and can interfere with the base.

Problem 2: Significant Side Product Formation
  • Possible Cause 2.1: Hydrodehalogenation

    • Diagnosis: Mass spectrometry or NMR analysis shows the formation of pyrido[2,3-b]pyrazine (mass = 131.14 g/mol ) instead of the desired product. This occurs when the palladium intermediate is protonated before reductive elimination.

    • Solution:

      • Use Anhydrous Conditions: Dry all reagents, solvents, and glassware thoroughly. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

      • Re-evaluate the Base: In Suzuki reactions, switching from an aqueous base system to anhydrous conditions with a base like spray-dried KF can sometimes suppress this pathway.

  • Possible Cause 2.2: Homocoupling of Boronic Acid (Suzuki)

    • Diagnosis: You observe the formation of a biaryl product derived from the boronic acid coupling partner. This is typically caused by the presence of oxygen.

    • Solution: Rigorously degas the reaction solvent and all reagents before adding the catalyst. Use at least three freeze-pump-thaw cycles or sparge the solvent with argon for 20-30 minutes. Maintain a positive pressure of an inert gas throughout the reaction.[7]

Problem 3: Reaction Stalls or Evidence of Catalyst Deactivation
  • Possible Cause 3.1: Formation of Palladium Black

    • Diagnosis: A fine black precipitate forms in the reaction vessel. This is metallic palladium that has aggregated and fallen out of the catalytic cycle.[22]

    • Solution: The supporting ligand is responsible for stabilizing the soluble, active Pd(0) catalyst. Formation of palladium black indicates the ligand is either dissociating or not effective enough. Switch to a bulkier, more strongly coordinating ligand (e.g., move from a smaller Buchwald ligand to a larger one). Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can also help maintain catalyst stability.[24]

  • Possible Cause 3.2: Inhibition by Nitrogen Heterocycle

    • Diagnosis: The reaction starts but stalls after partial conversion. This is a classic sign of product inhibition, where the newly formed, nitrogen-containing product binds to the catalyst more strongly than the starting material.[5][25]

    • Solution: This is fundamentally a ligand problem. The steric bulk of the ligand must be sufficient to create a binding pocket around the palladium that favors the productive steps of the catalytic cycle over inhibitory coordination by the heterocycle. This is the primary reason why bulky dialkylbiarylphosphine ligands are so effective for these substrates.[5][6]

Section 3: Protocols & Visualizations
Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting a starting point for your cross-coupling reaction.

G cluster_start cluster_reaction_type cluster_suzuki cluster_buchwald cluster_sonogashira start Identify Desired Bond Formation cc_bond C(sp²)-C(sp²) Bond (Suzuki-Miyaura) start->cc_bond cn_bond C(sp²)-N Bond (Buchwald-Hartwig) start->cn_bond alkyne_bond C(sp²)-C(sp) Bond (Sonogashira) start->alkyne_bond suzuki_ligand Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cc_bond->suzuki_ligand buchwald_ligand Select Specialized C-N Ligand (e.g., BrettPhos, Josiphos) cn_bond->buchwald_ligand sonogashira_catalyst Select Pd/Cu System (e.g., Pd(PPh₃)₂Cl₂ / CuI) alkyne_bond->sonogashira_catalyst suzuki_base Select Strong Base (e.g., K₃PO₄) suzuki_ligand->suzuki_base suzuki_protocol Proceed to Suzuki Protocol suzuki_base->suzuki_protocol buchwald_base Select Strong, Non-Nucleophilic Base (e.g., NaO-tBu) buchwald_ligand->buchwald_base buchwald_protocol Proceed to Buchwald-Hartwig Protocol buchwald_base->buchwald_protocol sonogashira_base Select Amine Base (e.g., Et₃N, DIPEA) sonogashira_catalyst->sonogashira_base sonogashira_protocol Proceed to Sonogashira Protocol sonogashira_base->sonogashira_protocol G cluster_no_reaction cluster_low_yield cluster_side_products start Analyze Reaction Outcome (TLC, LC-MS) no_reaction No Reaction: Mainly Starting Material start->no_reaction Check Conversion low_yield Low Yield: Mixture of Product & SM no_reaction->low_yield Partial side_products Side Products Dominant no_reaction->side_products None, but other spots nr_q1 Is Catalyst System Active Enough for a C-Cl bond? no_reaction->nr_q1 Evaluate ly_q1 Reaction stalled? low_yield->ly_q1 Evaluate sp_q1 Hydrodehalogenation? side_products->sp_q1 Identify nr_a1_yes Yes nr_q1->nr_a1_yes nr_a1_no No (e.g., using PPh₃) nr_q1->nr_a1_no Check Ligand nr_q2 Is the base/temperature appropriate? nr_a1_yes->nr_q2 nr_sol1 Action: Switch to a bulky, electron-rich ligand (XPhos, BrettPhos) nr_a1_no->nr_sol1 nr_sol2 Action: Increase temperature. Use stronger base (K₃PO₄ for Suzuki, NaOtBu for B-H) nr_q2->nr_sol2 Check Conditions ly_a1_yes Yes ly_q1->ly_a1_yes ly_a1_no No, just slow ly_q1->ly_a1_no ly_sol1 Cause: Catalyst deactivation/ inhibition by N-heterocycle. Action: Use bulkier ligand. ly_a1_yes->ly_sol1 ly_q2 Palladium black observed? ly_a1_no->ly_q2 ly_sol2 Action: Increase ligand ratio or switch to more robust ligand to stabilize Pd(0). ly_q2->ly_sol2 Yes sp_sol1 Action: Ensure strictly anhydrous conditions. Check for proton sources. sp_q1->sp_sol1 Yes sp_q2 Homocoupling? sp_q1->sp_q2 No sp_sol2 Action: Rigorously degas reagents and solvent. Ensure inert atmosphere. sp_q2->sp_sol2 Yes

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the significant, yet surmountable, challenges associated with the purification of polar pyridopyrazine derivatives. As a Senior Application Scientist, I have fielded numerous queries from researchers in pharmaceutical and materials science struggling with this specific class of heterocycles. Their inherent polarity, conferred by the nitrogen atoms within the pyridopyrazine core and often exacerbated by polar functional groups, frequently leads to frustrating outcomes in both chromatographic and classical purification workflows.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale for each recommendation. By understanding the "why" behind a technique, you are better equipped to troubleshoot and adapt these methods to your unique pyridopyrazine derivative. We will explore common pitfalls and their solutions in a practical question-and-answer format, supplemented with detailed protocols and visual aids to illuminate complex workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that often arise when working with polar pyridopyrazine derivatives.

Q1: What are the primary reasons polar pyridopyrazine derivatives are so difficult to purify?

The primary challenge stems from the electronic nature of the pyridopyrazine scaffold. The presence of multiple nitrogen atoms makes these molecules prone to strong interactions, particularly hydrogen bonding. This high polarity can lead to:

  • Poor retention in reversed-phase chromatography: The compounds have a higher affinity for the polar mobile phase than the non-polar stationary phase, often resulting in elution at or near the solvent front.[1][2][3]

  • Strong, undesirable interactions with silica gel in normal-phase chromatography: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica, leading to poor peak shapes, streaking, and in some cases, irreversible adsorption of the compound onto the column.[3][4]

  • High solubility in polar solvents: This makes recrystallization challenging, as it can be difficult to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures.[5]

Q2: How do I choose the right chromatographic technique for my polar pyridopyrazine derivative?

The optimal choice depends on the specific properties of your molecule. A preliminary analysis using Thin Layer Chromatography (TLC) with various stationary and mobile phases is highly recommended.[6] Here is a general guide:

  • Normal-Phase Chromatography (NPC): Suitable for moderately polar derivatives that are soluble in organic solvents. However, for highly basic pyridopyrazines, deactivation of the silica gel is often necessary to prevent peak tailing.[4][6]

  • Reversed-Phase Chromatography (RPC): Often the initial choice, but can be problematic for highly polar compounds. Success in RPC may require specialized columns, such as those with embedded polar groups or polar end-capping, to enhance retention.[1][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the most effective technique for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[5][7][8][9]

  • Supercritical Fluid Chromatography (SFC): An environmentally friendly and often faster alternative to HPLC. SFC uses supercritical CO2 as the primary mobile phase and is well-suited for separating a wide range of compounds, including polar molecules.[10][11][12]

Troubleshooting Guide: Common Issues and Solutions

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of your polar pyridopyrazine derivatives.

Chromatography Issues

Issue 1: My compound shows little to no retention on a C18 column and elutes in the void volume.

This is a classic sign that your compound is too polar for standard reversed-phase conditions.[1][2]

  • Underlying Cause: The high polarity of your pyridopyrazine derivative gives it a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than the non-polar C18 stationary phase.

  • Solutions:

    • Switch to a More Polar Stationary Phase: Consider using a column with a polar-embedded or polar-endcapped stationary phase. These are designed to provide better retention for polar analytes.[3][5]

    • Employ HILIC: This is often the most robust solution. HILIC columns, such as those with bare silica, amide, or zwitterionic phases, are specifically designed for retaining and separating very polar compounds.[7][9][13]

    • Use Ion-Pairing Agents: For ionizable pyridopyrazine derivatives, adding an ion-pairing reagent to the mobile phase can increase retention. However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.[3]

Issue 2: I'm observing significant peak tailing or streaking for my basic pyridopyrazine derivative on a silica gel column.

Peak tailing is a common issue when purifying basic compounds on standard silica gel.[3][7]

  • Underlying Cause: The basic nitrogen atoms in your pyridopyrazine derivative are interacting strongly with the acidic silanol groups on the surface of the silica. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.[3][4]

  • Solutions:

    • Deactivate the Silica Gel: Before loading your sample, flush the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or ammonia in methanol. This will neutralize the acidic silanol sites and minimize unwanted interactions.[1][6]

    • Use a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (0.1-1%), to your mobile phase can also help to mask the active silanol sites and improve peak shape.[1]

    • Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol or amine.[1][6]

Workflow Diagram: Troubleshooting Peak Tailing in Normal-Phase Chromatography

G start Peak Tailing Observed on Silica Gel q1 Is the compound basic? start->q1 solution1 Add a basic modifier (e.g., 0.1-1% TEA) to the mobile phase. q1->solution1 Yes q2 Is peak shape improved? solution1->q2 solution2 Deactivate silica gel with a base wash before loading. q2->solution2 No end Improved Peak Shape q2->end Yes solution3 Switch to an alternative stationary phase (e.g., alumina, amino-propylated silica). solution2->solution3

Caption: A logical workflow for addressing peak tailing of basic compounds.

Issue 3: My polar pyridopyrazine derivative appears to be degrading on the silica gel column.

Some pyridopyrazine derivatives can be sensitive to the acidic nature of standard silica gel.

  • Underlying Cause: The acidic silanol groups on the silica surface can catalyze the degradation of sensitive functional groups on your molecule.

  • Solutions:

    • Test for Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for an hour before eluting. If you observe new spots, this indicates degradation on silica.[6][14]

    • Deactivate the Silica Gel: As with peak tailing, pre-treating the silica with a base can neutralize the acidic sites and prevent degradation.[1]

    • Use a Less Acidic Stationary Phase: Alumina (neutral or basic) or reversed-phase flash chromatography are excellent alternatives for acid-sensitive compounds.[6]

Non-Chromatographic Purification Issues

Issue 4: I'm attempting an acid-base extraction, but my recovery is very low.

Acid-base extraction is a powerful technique for separating basic compounds like pyridopyrazines from neutral or acidic impurities, but it has its pitfalls.[15]

  • Underlying Causes & Solutions:

    • Incomplete Extraction: Ensure you are performing multiple extractions (at least 3-4) with fresh solvent each time to achieve higher recovery.[16]

    • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of shaking.[3][6]

    • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic (for extracting the basic pyridopyrazine) or basic (for back-extraction) to fully protonate or deprotonate your compound.

Issue 5: My polar pyridopyrazine derivative "oils out" instead of crystallizing during recrystallization.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.

  • Underlying Causes & Solutions:

    • Solution is Supersaturated or Cooled too Quickly: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[6]

    • Presence of Impurities: Impurities can inhibit crystal formation. Try a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.[6]

    • Inappropriate Solvent System: The chosen solvent may be too good of a solvent for your compound. Try a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent).[6][17]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed to minimize undesirable interactions between basic pyridopyrazine derivatives and the acidic silica gel stationary phase.

  • Column Packing: Dry pack the column with the appropriate amount of silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[1]

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Load your sample onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: General HILIC Method for Polar Pyridopyrazine Derivatives

This protocol provides a starting point for developing a HILIC method for the purification of highly polar pyridopyrazine derivatives.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. If possible, dissolve the sample in the initial mobile phase itself. Filter the sample through a 0.22 µm filter.[5]

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., bare silica, amide, or zwitterionic phase).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[5]

    • Injection: Inject the prepared sample.

    • Gradient: Run a gradient elution by gradually increasing the percentage of Mobile Phase B to elute the compound. A typical starting gradient might be 95% A to 50% A over 15-20 minutes.

  • Detection and Collection:

    • Monitor the elution using a UV detector at an appropriate wavelength.

    • Collect the fractions containing the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

Data Presentation: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseBest Suited ForKey Considerations
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Moderately polar pyridopyrazinesRisk of peak tailing and degradation for basic compounds.[4][6]
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Less polar pyridopyrazine derivativesPoor retention for highly polar compounds.[1][2]
HILIC Polar (e.g., Silica, Amide)High organic content with some aqueousHighly polar pyridopyrazine derivativesProvides good retention for compounds that elute early in RPC.[5][7][9]
SFC Various (Normal or Reversed-Phase)Supercritical CO2 with modifiersWide range of polarities, including chiral compounds"Green" chromatography with faster run times.[10][11][12]

Concluding Remarks

The purification of polar pyridopyrazine derivatives, while challenging, is achievable with a systematic and informed approach. By understanding the interplay between the properties of your molecule and the purification technique, you can overcome common obstacles like poor retention, peak tailing, and compound instability. The strategies and protocols outlined in this guide are intended to serve as a starting point for your method development. Remember that each derivative is unique, and some degree of optimization will always be necessary.

References

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  • ResearchGate. (2023). How to fix peak shape in hplc?.
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  • PubMed. (2025). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs).
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  • OUCI. (n.d.). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity o….
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  • ResearchGate. (2025). Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection | Request PDF.
  • (n.d.). Recrystallization.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • RJPT. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Taylor & Francis. (n.d.). HILIC – Knowledge and References.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.

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Optimizing reaction conditions for regioselective synthesis of pyridopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective synthesis of pyridopyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing these vital heterocyclic scaffolds. Pyridopyrazines are cornerstone structures in pharmaceuticals, and controlling their regiochemistry is paramount to achieving desired biological activity.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis of pyridopyrazines, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.

FAQ 1: What are the most common strategies for synthesizing pyridopyrazines?

The most prevalent and versatile method for synthesizing the pyridopyrazine core is the cyclocondensation reaction between a substituted diaminopyridine and a 1,2-dicarbonyl compound (or its equivalent).[1][2] Variations of this approach, including the use of catalysts, microwave irradiation, and one-pot procedures, have been developed to enhance yield and regioselectivity.[1][2] Other modern techniques involve palladium-catalyzed tandem reactions and C-H activation strategies.[3][4]

FAQ 2: Why is regioselectivity a critical issue in my pyridopyrazine synthesis?

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In pyridopyrazine synthesis, particularly when using unsymmetrical starting materials (e.g., 2,3-diaminopyridine and an unsymmetrical glyoxal), the condensation can occur in two different orientations, leading to a mixture of products. The specific arrangement of substituents on the final pyridopyrazine ring is often crucial for its interaction with biological targets, making the control of regioselectivity a primary objective.

FAQ 3: Can solvent choice alone dictate the regiochemical outcome?

Yes, in certain reaction systems, the solvent can play a decisive role in controlling regioselectivity. Solvents can influence the reactivity of intermediates and stabilize transition states differently, thereby favoring one reaction pathway over another.[5] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in similar heterocyclic syntheses by modulating the reactivity of carbonyl groups.[6]

FAQ 4: What role do metal catalysts play in improving regioselectivity?

Metal catalysts, particularly those based on palladium, are instrumental in modern organic synthesis for achieving high regioselectivity.[7][8][9][10] In the context of pyridopyrazines, palladium catalysts can facilitate tandem reactions, such as a sequence of C-N (Buchwald-Hartwig) and C-H bond functionalization steps, to construct the ring system with precise control over substituent placement.[3] These methods often proceed under mild conditions and offer a high degree of predictability.

Part 2: Troubleshooting Guides

This section provides practical, scenario-based troubleshooting advice for common problems encountered during the regioselective synthesis of pyridopyrazines.

Scenario 1: Poor Regioselectivity in Cyclocondensation Reactions

Question: "I am performing a cyclocondensation between 3,4-diaminopyridine and an unsymmetrical aryl-glyoxal, but I'm getting a nearly 1:1 mixture of the two possible regioisomers. How can I favor the formation of a single isomer?"

Answer: Achieving high regioselectivity in this classic condensation reaction hinges on differentiating the electronic and steric properties of the two reacting carbonyls and the two amino groups. Here’s a systematic approach to troubleshoot this issue:

1. Analyze the Electronic Effects of Your Substrates:

  • The Diaminopyridine: The nitrogen atom of the pyridine ring is electron-withdrawing, which deactivates the adjacent amino group. In 2,3-diaminopyridine, the amino group at the 3-position is generally more nucleophilic than the one at the 2-position.

  • The 1,2-Dicarbonyl Compound: The electronic nature of the substituents on the dicarbonyl compound significantly impacts the electrophilicity of the carbonyl carbons. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Causality-Driven Strategy: To favor a specific isomer, you want the most nucleophilic amine to react with the most electrophilic carbonyl. For example, if you want the amino group at C3 of the diaminopyridine to attack a specific carbonyl of your glyoxal, ensure that the carbonyl is rendered more electrophilic by an adjacent electron-withdrawing group.

2. Leverage Steric Hindrance:

  • Bulky substituents near one of the carbonyl groups can sterically shield it from the initial nucleophilic attack by the amine. This forces the reaction to proceed at the less sterically hindered carbonyl, thereby directing the regiochemical outcome.

3. Optimize Reaction Conditions:

  • Catalysis: The use of an appropriate catalyst can enhance regioselectivity. For instance, saccharin has been reported as an effective catalyst for the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, proceeding at room temperature with high yields.[1]

  • Solvent Choice: As mentioned in the FAQs, the solvent can have a profound effect. Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities. Consider fluorinated alcohols like TFE, which have been shown to improve regioselectivity in pyrazole synthesis by differentiating carbonyl reactivity.[6]

dot

Caption: Troubleshooting workflow for poor regioselectivity.

Scenario 2: Low Yields and Side Product Formation in Palladium-Catalyzed Tandem Reactions

Question: "I'm attempting a tandem Pd-catalyzed Buchwald-Hartwig/C-H activation sequence to synthesize a pyridopyrazine derivative, but my yields are consistently low, and I'm observing significant amounts of starting material decomposition and side products. What should I investigate?"

Answer: Low yields in palladium-catalyzed reactions often point to issues with the catalyst activity, ligand choice, base, or solvent system. Here is a breakdown of key parameters to optimize:

1. Catalyst and Ligand Selection:

  • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction outcome. Ensure the precursor is of high quality and stored correctly.

  • Ligand: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For C-N and C-H functionalization reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[7] The ligand-to-metal ratio is also a crucial parameter to optimize.

2. Base and Solvent System:

  • Base: The choice of base is critical for both the Buchwald-Hartwig and C-H activation steps. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. The solvent must be anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.

3. Reaction Temperature and Time:

  • Tandem reactions may require a specific temperature profile. It's possible that the optimal temperatures for the C-N coupling and C-H activation steps are different. Consider a temperature ramp or a stepwise heating approach. Monitor the reaction over time using techniques like TLC or LC-MS to determine the optimal reaction duration and to identify when side product formation begins to dominate.

Data-Driven Optimization Approach:

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Pd Source Pd(OAc)₂Pd₂(dba)₃PdCl₂(CH₃CN)₂Different precursors have varying activation profiles.[8]
Ligand XPhosSPhosRuPhosSteric and electronic properties of the ligand are key to catalytic efficiency.
Base K₂CO₃Cs₂CO₃K₃PO₄Base strength and solubility can significantly affect reaction kinetics.[8]
Solvent TolueneDioxaneDMFSolvent polarity can influence catalyst stability and substrate solubility.[5]
Temperature 100 °C80 °C120 °COptimizing temperature can balance reaction rate and catalyst stability.

dot

Caption: Optimization workflow for Pd-catalyzed reactions.

Scenario 3: Improving Efficiency with Microwave-Assisted Synthesis

Question: "My conventional heating method for a pyridopyrazine synthesis is very slow (24-48 hours) and gives moderate yields. I want to switch to microwave irradiation to speed up the reaction and improve the yield. What are the key considerations?"

Answer: Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating reaction rates and often improving yields by ensuring rapid and uniform heating.[11][12][13][14] Here’s how to effectively transition your protocol:

1. Initial Parameter Translation:

  • Start with the same reagents and stoichiometry as your conventional method.

  • Select a microwave-safe reaction vessel with a volume appropriate for your reaction scale.

  • Choose a solvent that is compatible with microwave heating (i.e., has a sufficiently high boiling point and a reasonable dielectric loss tangent). Solvents like ethanol, DMF, and water are often good choices.[15]

2. Optimization of Microwave Parameters:

  • Temperature: Instead of power, control the reaction by setting a target temperature. Start with a temperature similar to the boiling point of the solvent used in your conventional method. You can then incrementally increase the temperature to find the optimum.

  • Time: Microwave reactions are significantly faster. A reaction that took 24 hours conventionally might be complete in 10-30 minutes under microwave irradiation.[11] Monitor the reaction progress in short intervals to avoid decomposition.

3. Solvent and Catalyst Considerations:

  • The optimal solvent for a microwave reaction may differ from the one used in conventional heating. Sometimes, solvent-free conditions or the use of a high-boiling, polar solvent can be advantageous.[1]

  • If your reaction is catalyzed, the catalyst loading might need to be re-optimized for the much shorter reaction times.

Protocol: General Microwave-Assisted Cyclocondensation

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the diaminopyridine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the chosen catalyst (e.g., 10 mol% Iodine).[16]

  • Solvent Addition: Add the appropriate solvent (e.g., 3-5 mL of ethanol or a perfluorinated solvent for easier workup).[16]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 120 °C), a maximum pressure limit, and an initial reaction time (e.g., 15 minutes).

  • Monitoring and Work-up: After the initial irradiation period, cool the vessel to room temperature, and check the reaction progress by TLC or LC-MS. If the reaction is incomplete, irradiate for additional time. Once complete, proceed with the standard work-up and purification procedures.

References

  • Singh, A. K., et al. (2021). Iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents. Angewandte Chemie International Edition, 60(1), 1-6. [Link]

  • Niaz, L., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Synthetic Communications, 50(17), 2567-2591. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 5(1), 1-10. [Link]

  • Kumar, A., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(1), e202303893. [Link]

  • Batchu, H., et al. (2015). Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. The Journal of Organic Chemistry, 80(15), 7360-7374. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Guchhait, S. K., et al. (2016). Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. Organic & Biomolecular Chemistry, 14(3), 853-857. [Link]

  • Shaabani, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. RSC Advances, 13(25), 17045-17053. [Link]

  • ResearchGate. (n.d.). Recent synthetic methodologies for pyridopyrazines: An update. Retrieved January 21, 2026, from [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(10), 789. [Link]

  • RSC Publishing. (n.d.). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][17]oxazepine derivatives. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. Retrieved January 21, 2026, from [Link]

  • PubMed. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956. [Link]

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Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Pyridopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving pyridopyrazine scaffolds. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Pyridopyrazines, with their embedded nitrogen atoms, present unique challenges to the stability and efficiency of palladium catalysts. This guide provides in-depth, question-and-answer-based troubleshooting advice to address common issues, from low conversion rates to complete catalyst shutdown.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific problems you might be encountering in the lab, offering explanations grounded in mechanistic principles and providing actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with a chloropyridopyrazine is sluggish and gives low yields. What are the likely causes and how can I improve it?

Low conversion in Suzuki-Miyaura reactions with electron-deficient, nitrogen-containing heterocycles like pyridopyrazines often points to issues with catalyst activation, stability, or the reaction conditions themselves.

Possible Causes & Solutions:

  • Catalyst Inhibition by Pyridopyrazine Nitrogen Atoms: The lone pairs on the nitrogen atoms of the pyridopyrazine ring can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is a primary suspect when working with such N-heterocycles.

    • Solution: Ligand Selection is Critical. Employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk promotes the formation of the highly reactive monoligated L1Pd(0) species, which is necessary for efficient oxidative addition, and their electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition step with the electron-deficient chloropyridopyrazine.[3][4][5]

      • Recommended Ligands: Consider using biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These have demonstrated broad applicability and robustness in cross-coupling reactions with challenging heterocyclic substrates.[5][6]

  • Inefficient Pre-catalyst Activation: The active Pd(0) species must be efficiently generated from the Pd(II) pre-catalyst. The choice of base and the presence of impurities can hinder this process.

    • Solution: Optimize Base and Pre-catalyst Choice.

      • Base Strength: For electron-deficient heteroaryls, a moderately strong base is often required. However, excessively strong bases can lead to side reactions or substrate decomposition.[7] A screen of bases such as Cs₂CO₃, K₃PO₄, and K₂CO₃ is recommended.

      • Pre-catalyst Stability: Modern palladium pre-catalysts, like the Buchwald G3 or G4 palladacycles, are often more stable and provide more consistent generation of the active Pd(0) species compared to simple salts like Pd(OAc)₂.[8]

  • Boronic Acid/Ester Instability: Pyridylboronic acids can be prone to protodeborylation, especially at elevated temperatures, reducing the concentration of the active coupling partner.[9]

    • Solution: Use Stable Boron Reagents. Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates. Slow addition of the boronic acid reagent can also help to suppress homo-coupling side reactions.[1]

Troubleshooting Workflow for Sluggish Suzuki-Miyaura Reactions:

G start Low Yield in Pyridopyrazine Suzuki Coupling catalyst_issue Potential Catalyst Inhibition/Deactivation start->catalyst_issue conditions_issue Suboptimal Reaction Conditions start->conditions_issue reagent_issue Reagent Instability start->reagent_issue ligand_solution Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) catalyst_issue->ligand_solution precatalyst_solution Use Stable Pre-catalyst (e.g., Buchwald G3/G4) catalyst_issue->precatalyst_solution base_solution Screen Bases (Cs2CO3, K3PO4) conditions_issue->base_solution boron_solution Use Stable Boron Reagent (BPin, MIDA) reagent_issue->boron_solution

Caption: Troubleshooting logic for low-yielding pyridopyrazine Suzuki coupling.

Question 2: My Buchwald-Hartwig amination of a bromopyridopyrazine with a primary amine stalls after partial conversion. What's causing this catalyst deactivation?

Stalling of a Buchwald-Hartwig amination reaction, especially with N-heterocyclic substrates, often points to catalyst deactivation pathways that become significant as the reaction progresses.

Possible Causes & Solutions:

  • Product Inhibition: The aminated pyridopyrazine product itself can be a more potent ligand for the palladium catalyst than the starting materials or the phosphine ligand. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.

    • Solution: Ligand Choice and Stoichiometry.

      • Employ Highly Bulky Ligands: Ligands with significant steric hindrance, such as the Buchwald biaryl phosphines, can disfavor the binding of the product to the palladium center.[4][5] The steric bulk helps to maintain the desired L1Pd(0) active species.[3][4]

      • Adjust Ligand:Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes help to outcompete the product for coordination to the palladium center.

  • Reduction of Pd(II) to Pd(0) Nanoparticles (Palladium Black): Over time, the catalytically active soluble palladium species can aggregate to form inactive palladium black. This is often observed as a black precipitate in the reaction flask. This can be promoted by factors such as high temperature or the presence of certain bases.[10][11]

    • Solution: Reaction Parameter Optimization.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow down the rate of catalyst decomposition.

      • Solvent Choice: The choice of solvent can influence catalyst stability. Aprotic polar solvents like dioxane or toluene are commonly used.

      • Use of Additives: In some cases, additives can stabilize the catalytic species.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation, especially if the reaction is not performed under strictly anaerobic conditions.[12]

    • Solution: Rigorous Inert Atmosphere Technique. Ensure that all reagents and solvents are thoroughly degassed and the reaction is set up and run under a robust inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: Diagnosing Product Inhibition

  • Setup a standard reaction: Run your Buchwald-Hartwig amination under the conditions where you observe stalling.

  • Spiking Experiment: In a parallel reaction, at the point where stalling typically occurs, add an additional charge of fresh catalyst and ligand.

  • Analysis: Monitor the reaction progress by LC-MS or GC-MS.

    • If the reaction restarts: This suggests that the initial catalyst has deactivated, and product inhibition is a likely cause.

    • If the reaction does not restart: This may indicate that the substrate has been consumed or that there are other inhibiting species present.

Question 3: I am observing significant amounts of a dehalogenated pyridopyrazine byproduct in my cross-coupling reaction. How can I minimize this?

Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings and typically arises from a β-hydride elimination pathway or from protodehalogenation.

Possible Causes & Solutions:

  • β-Hydride Elimination: This can occur from a Pd(II)-amido intermediate in Buchwald-Hartwig aminations, leading to the dehalogenated arene and an imine.[6]

    • Solution: Ligand Modification. The use of bulky, electron-rich ligands can promote the rate of reductive elimination relative to β-hydride elimination.[6] The arene-palladium interaction provided by some biaryl phosphine ligands can also help to suppress this side reaction.[3][6]

  • Protodehalogenation: This can be caused by trace amounts of water or other proton sources in the reaction mixture, especially in the presence of a base.

    • Solution: Anhydrous and Degassed Conditions.

      • Dry Solvents and Reagents: Ensure all solvents are rigorously dried and reagents are anhydrous.

      • Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere is crucial to prevent the introduction of moisture.

Data Summary: Ligand Effects on Selectivity

Ligand TypeKey FeatureEffect on Dehalogenation
Simple Trialkyl/Triaryl PhosphinesLess Steric BulkMay favor β-hydride elimination
Bulky Biaryl MonophosphinesHigh Steric Bulk, Electron-RichPromotes reductive elimination, suppressing dehalogenation[5][6]
Question 4: Can a deactivated palladium catalyst from a pyridopyrazine reaction be reactivated?

In some instances, catalyst reactivation is possible, although prevention of deactivation is always the preferred strategy.

Possible Reactivation Strategies:

  • For Pd(0) Nanoparticle Formation: If deactivation is due to the formation of palladium black, it is generally irreversible in the context of the ongoing reaction. The focus should be on preventing its formation in subsequent runs.

  • For Ligand Poisoning: If the catalyst is deactivated by strong coordination of the pyridopyrazine, it may be possible to displace the poisoning species, though this is challenging.

    • Treatment with Stronger Ligands: In theory, adding a large excess of a very strongly coordinating ligand could displace the pyridopyrazine, but this is often not practical or effective.

  • Oxidative Treatment for Heterogeneous Catalysts: For supported palladium catalysts (e.g., Pd/C) that have been deactivated, ex-situ reactivation methods can be employed. These often involve washing with solvents to remove adsorbed species, followed by oxidative treatments.[13][14][15] For example, treatment with a mild oxidizing agent like benzoquinone has been shown to reoxidize inactive Pd(0) to active Pd(II) in some systems.[10][11]

General Workflow for Addressing Catalyst Deactivation:

G start Catalyst Deactivation Observed identify_cause Identify Deactivation Mechanism start->identify_cause prevention Implement Preventative Measures identify_cause->prevention Primary Strategy reactivation Attempt Catalyst Reactivation (Ex-situ) identify_cause->reactivation Secondary Strategy poisoning Product/Substrate Poisoning identify_cause->poisoning aggregation Pd(0) Aggregation identify_cause->aggregation ligand_degradation Ligand Degradation identify_cause->ligand_degradation oxidative_treatment Oxidative Wash reactivation->oxidative_treatment ligand_solution Use Bulky Ligands poisoning->ligand_solution temp_solution Lower Reaction Temp. aggregation->temp_solution inert_solution Improve Inert Atmosphere ligand_degradation->inert_solution

Caption: Decision-making workflow for troubleshooting catalyst deactivation.

References

  • Insights into Palladium Deactivation during Advanced Oxid
  • Poisoning and deactivation of palladium c
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC - NIH.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021-02-22).
  • C
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.).
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • preventing homo-coupling side reactions in pyridazine synthesis. (n.d.). Benchchem.
  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. (2018-03-21).
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010-06-01). Request PDF.
  • Reactivation of alumina supported palladium catalysts. (n.d.).
  • Method for reactivating palladium carbon catalyst. (n.d.).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
  • Method for reactivating deactivated palladium/carbon catalyst. (n.d.).
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (2019-05-11). PMC - NIH.
  • Buchwald–Hartwig amin
  • Ligand design for cross-couplings: phosphines. (2024-01-09). YouTube.
  • Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. (n.d.).
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI.
  • Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine. (n.d.). Benchchem.
  • Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone. (n.d.). Benchchem.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.).
  • Help needed with unreproducible Suzuki coupling. (2023-12-20). r/Chempros - Reddit.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Google Scholar.
  • Failed suzuki coupling, any suggenstions?. (2024-01-12). r/Chempros - Reddit.
  • How can I solve my problem with Suzuki coupling?. (2014-12-23).
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.

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Technical Support Center: Purification of 7-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 7-Chloropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in practical, field-tested experience and a deep understanding of the underlying chemical principles.

Introduction: The Synthetic Landscape and a Common Impurity Profile

The synthesis of this compound most commonly proceeds via the condensation of 5-chloro-2,3-diaminopyridine with glyoxal. While this reaction is generally efficient, the nature of the reactants and reaction conditions can lead to the formation of several impurities. Understanding these potential side-products is the first step toward developing a robust purification strategy.

A primary and frequently encountered impurity is the hydrolysis product, 7-Hydroxypyrido[2,3-b]pyrazine . This occurs when the chloro group at the 7-position is displaced by a hydroxyl group, a reaction that can be facilitated by the presence of water and elevated temperatures during the reaction or work-up. Other potential impurities can include unreacted starting materials and polymeric byproducts arising from the self-condensation of glyoxal.

This guide will provide a structured approach to identifying and removing these impurities, ensuring the high purity of your final compound, which is critical for subsequent applications.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My crude this compound appears as a dark, tarry solid. What is the likely cause and how can I purify it?

Answer:

A dark, tarry appearance often suggests the presence of polymeric impurities. These can form from the self-condensation of glyoxal, especially under acidic or basic conditions and at elevated temperatures. The initial work-up is crucial in minimizing these byproducts.

Troubleshooting Workflow:

Caption: Initial work-up for a tarry crude product.

Step-by-Step Protocol: Initial Purification by Trituration

  • Solvent Selection: Choose a solvent in which this compound has low solubility at room temperature, but in which the polymeric impurities may be more soluble or remain as an insoluble residue. Diethyl ether or a mixture of hexane and ethyl acetate are good starting points.

  • Procedure:

    • Place the crude, tarry material in a flask.

    • Add a small volume of the chosen solvent.

    • Using a spatula or glass rod, break up the solid material and stir vigorously. This process is known as trituration.

    • The desired product may precipitate as a solid, leaving some of the tarry impurities dissolved or as a separate phase.

  • Isolation:

    • Filter the solid and wash with a small amount of fresh, cold solvent.

    • Dry the solid under vacuum.

  • Analysis:

    • Analyze the dried solid by Thin Layer Chromatography (TLC) and ¹H NMR to assess its purity. If significant impurities remain, proceed to column chromatography or recrystallization.

FAQ 2: TLC analysis of my product shows a spot with a lower Rf value than the desired this compound. What could this be and how do I remove it?

Answer:

A spot with a lower Rf value on a normal-phase silica gel TLC plate indicates a more polar compound. This is very likely to be the hydrolysis product, 7-Hydroxypyrido[2,3-b]pyrazine . The hydroxyl group makes this compound significantly more polar than the chloro-analogue.

Purification Strategy: Column Chromatography

Column chromatography is the most effective method for separating compounds with different polarities.[1]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexane or dichloromethane.

    • Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent.

  • Procedure:

    • Prepare the column by packing silica gel in the chosen non-polar solvent (slurry packing is recommended).

    • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Begin eluting with the mobile phase, starting with the lowest polarity.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Data Presentation: Eluent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compound (approx.)Rf of 7-Hydroxypyrido[2,3-b]pyrazine (approx.)Separation Quality
9:10.4 - 0.50.1 - 0.2Good
7:30.6 - 0.70.3 - 0.4Moderate
1:1> 0.80.5 - 0.6Poor

Note: These Rf values are illustrative. Actual values will depend on the specific TLC plates and conditions used.

FAQ 3: My product is mostly pure after initial work-up, but I need to achieve very high purity for my next step. Is recrystallization a viable option?

Answer:

Yes, recrystallization can be an excellent final purification step for removing small amounts of impurities, provided a suitable solvent is found. The key is to identify a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recrystallization Troubleshooting:

G cluster_0 Recrystallization Troubleshooting A Product Oiling Out E E A->E Lower Crystallization Temperature Use a more polar solvent B Poor Crystal Recovery F F B->F Use a less polar anti-solvent Concentrate the solution C No Crystal Formation G G C->G Scratch inner wall of flask Add a seed crystal Cool slowly D Impurity Co-precipitation H H D->H Use a different solvent system Perform a second recrystallization

Caption: Troubleshooting common recrystallization issues.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates include:

    • Ethanol

    • Isopropanol

    • Ethyl acetate

    • Toluene

    • Mixtures such as ethanol/water or ethyl acetate/hexane.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for assessing the purity of this compound. The aromatic region of the spectrum should show a clean set of signals corresponding to the protons on the pyridopyrazine core. The presence of additional signals may indicate impurities.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive for detecting trace impurities. The mass spectrometer can help in identifying the molecular weight of any impurities, aiding in their structural elucidation.

References

  • Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(10), 5983-5993. [Link]

  • Manivannan, P., et al. (2015). Synthesis, crystal structure and biological evaluation of novel bis(indolyl)pyridopyrazines as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3246-3251.
  • Kekesi, O., et al. (2014). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155.
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
  • Ukhin, L. Y., et al. (1999). A new method for the synthesis of pyrido[2,3-b]pyrazines. Russian Chemical Bulletin, 48(10), 1998-1999.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of the Pyrido[2,3-b]pyrazine Scaffold: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure have made it a cornerstone in the development of a wide array of therapeutic agents, including kinase inhibitors for oncology, antagonists for pain management, and novel antibacterial compounds. Furthermore, its application extends to the design of advanced materials with tailored photophysical and electrochemical characteristics.

This guide provides a comprehensive comparison of the primary synthetic routes to the pyrido[2,3-b]pyrazine core. It is designed to move beyond a simple recitation of protocols, offering instead a critical analysis of the methodologies, an exploration of the underlying reaction mechanisms, and practical, field-proven insights to aid in the selection of the most appropriate synthetic strategy for a given research objective. We will delve into the classical condensation reactions, modern multicomponent approaches, and the influence of enabling technologies such as microwave irradiation, providing detailed experimental procedures and a comparative analysis of their respective advantages and limitations.

I. The Classical Approach: Condensation of 2,3-Diaminopyridine with 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for the synthesis of the pyrido[2,3-b]pyrazine scaffold is the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This approach is valued for its simplicity, the ready availability of starting materials, and its applicability to a wide range of substrates.

The reaction proceeds via a double condensation mechanism. Initially, one of the amino groups of the 2,3-diaminopyridine attacks one of the carbonyl groups of the dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, and a final dehydration step yields the aromatic pyrido[2,3-b]pyrazine ring. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups towards nucleophilic attack.[1][2]

Key Considerations and Experimental Insights:
  • Solvent and Catalyst: The choice of solvent and catalyst is crucial for optimizing the reaction conditions. Glacial acetic acid is a common solvent as it also acts as a catalyst. For less reactive dicarbonyls, stronger acids like trifluoroacetic acid can be employed to enhance the reaction rate and, in some cases, improve regioselectivity.[3]

  • Reaction Temperature: The reaction temperature can influence both the reaction rate and the regioselectivity when unsymmetrical dicarbonyls are used. Lower temperatures in acidic solvents have been shown to favor the formation of a single, more biologically active regioisomer in certain cases.[3]

  • Substrate Scope: This method is versatile and accommodates a variety of 1,2-dicarbonyl compounds, including glyoxal, benzil and its derivatives, and other diketones, allowing for the introduction of diverse substituents at the 2- and 3-positions of the pyrido[2,3-b]pyrazine core.

Representative Protocol: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine

A solution of 2,3-diaminopyridine (1.0 mmol) and benzil (1.0 mmol) in glacial acetic acid (10 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired 2,3-diphenylpyrido[2,3-b]pyrazine.

II. Multicomponent Synthesis: A Modern Approach to Complexity

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. A notable MCR for the synthesis of substituted pyrido[2,3-b]pyrazines involves the reaction of a 1,3-dicarbonyl compound (such as indane-1,3-dione), a substituted aromatic aldehyde, and an aminopyrazine.[4] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate a library of diverse compounds.

The proposed mechanism for this transformation involves an initial Knoevenagel condensation between the aromatic aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of the aminopyrazine. Subsequent intramolecular cyclization and dehydration/aromatization steps lead to the final pyrido[2,3-b]pyrazine product. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is typically required to facilitate the reaction.[4]

Key Considerations and Experimental Insights:
  • Catalyst and Solvent Optimization: The choice of catalyst and solvent is critical for achieving high yields. Studies have shown that p-TSA in ethanol is an effective combination for this transformation.[4] The reaction has been optimized across various solvents of different polarities, with ethanol generally providing the best results.[4]

  • Broad Substrate Scope: This method demonstrates a broad substrate scope with respect to the aromatic aldehyde, allowing for the introduction of a wide range of substituents onto the pyrido[2,3-b]pyrazine scaffold.[4]

  • High Yields: This multicomponent approach often provides the desired products in good to excellent yields, typically ranging from 82-89%.[4]

Representative Protocol: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazin-10-one Derivatives

A mixture of indane-1,3-dione (0.684 mmol), a substituted aromatic aldehyde (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (10 mL) is refluxed for approximately 8-9 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration, washed with water and cold ethanol, and then recrystallized from ethyl acetate to yield the pure product.[4]

III. Enabling Technologies: The Role of Microwave Irradiation

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions that are sluggish or inefficient under conventional heating. In the context of pyrido[2,3-b]pyrazine synthesis, microwave irradiation has been successfully applied to the classical condensation reaction, offering a rapid and efficient alternative to traditional reflux conditions.

The use of microwave heating can dramatically reduce reaction times from hours to minutes.[5] Furthermore, these reactions can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and simplifying product purification.

Key Considerations and Experimental Insights:
  • Solvent-Free Conditions: A key advantage of microwave-assisted synthesis is the ability to perform reactions without a solvent, which can lead to cleaner reactions and easier work-up.

  • Rapid Reaction Times: Microwave irradiation can significantly shorten reaction times, increasing throughput and efficiency.

  • Catalyst-Free Reactions: In some cases, the combination of microwave heating and solvent-free conditions can obviate the need for a catalyst.[5]

Representative Protocol: Microwave-Assisted Synthesis of 7-Substituted Pyrido[2,3-b]pyrazines

A mixture of 5-substituted-2,3-diaminopyridine (1.0 mmol) and a 1,2-dicarbonyl compound (1.0 mmol) is subjected to microwave irradiation (e.g., 500 W) for a short period (e.g., 2-15 minutes).[5] After cooling, the solid product is typically purified by recrystallization.

IV. Functionalization of the Pyrido[2,3-b]pyrazine Scaffold

In addition to the de novo synthesis of the pyrido[2,3-b]pyrazine core, the functionalization of a pre-existing scaffold is a critical strategy for generating analogues with diverse biological activities. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the heterocyclic ring system.

Halogenated pyrido[2,3-b]pyrazines serve as versatile starting materials for these transformations. For instance, an 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine can be subjected to Suzuki couplings with various boronic acids to introduce aryl or heteroaryl groups at the 8-position.[6] Similarly, copper-catalyzed N-arylation reactions can be employed to form C-N bonds with azoles.[6]

Key Considerations and Experimental Insights:
  • Catalyst and Ligand Selection: The choice of the palladium or copper catalyst and the appropriate ligand is crucial for the success of these cross-coupling reactions.

  • Reaction Conditions: Optimization of reaction conditions, including the base, solvent, and temperature, is essential for achieving high yields and minimizing side reactions. Microwave irradiation can also be effectively employed to accelerate these coupling reactions.[6]

  • Versatility: These methods provide access to a vast array of substituted pyrido[2,3-b]pyrazines that would be difficult to synthesize through de novo methods.

V. Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Limitations Typical Yields Reaction Time
Classical Condensation 2,3-Diaminopyridine, 1,2-Dicarbonyl compoundSimplicity, readily available starting materials, versatile for 2,3-disubstitution.Can require harsh conditions (e.g., strong acids, high temperatures), potential for regioisomer formation with unsymmetrical dicarbonyls.Moderate to highHours
Multicomponent Synthesis 1,3-Dicarbonyl, Aromatic aldehyde, AminopyrazineHigh efficiency, atom economy, rapid generation of diverse libraries, good to excellent yields.May require optimization of catalyst and solvent, mechanism can be complex.82-89%[4]~8-9 hours[4]
Microwave-Assisted Synthesis 2,3-Diaminopyridine, 1,2-Dicarbonyl compoundDrastically reduced reaction times, potential for solvent-free and catalyst-free conditions, high yields.Requires specialized microwave equipment, scalability can be a concern for some systems.Good to excellentMinutes[5]
Scaffold Functionalization Halogenated pyrido[2,3-b]pyrazineAccess to a wide range of derivatives not easily accessible by de novo synthesis, high yields for specific transformations.Requires a pre-formed scaffold, may involve multiple synthetic steps, optimization of catalyst and reaction conditions is critical.Variable, but can be high for specific coupling reactions.Variable

VI. Visualizing the Synthetic Pathways

Classical Condensation Pathway

G cluster_0 Starting Materials cluster_1 Reaction Steps 2,3-Diaminopyridine 2,3-Diaminopyridine Hemiaminal Formation Hemiaminal Formation 2,3-Diaminopyridine->Hemiaminal Formation Attack on Carbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Hemiaminal Formation Iminium Ion Formation Iminium Ion Formation Hemiaminal Formation->Iminium Ion Formation Dehydration Intramolecular Cyclization Intramolecular Cyclization Iminium Ion Formation->Intramolecular Cyclization Nucleophilic Attack Dehydration Dehydration Intramolecular Cyclization->Dehydration Aromatization Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Dehydration->Pyrido[2,3-b]pyrazine

Caption: Classical condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl.

Multicomponent Synthesis Pathway

G cluster_0 Starting Materials cluster_1 Reaction Cascade 1,3-Dicarbonyl 1,3-Dicarbonyl Knoevenagel Condensation Knoevenagel Condensation 1,3-Dicarbonyl->Knoevenagel Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel Condensation Aminopyrazine Aminopyrazine Michael Addition Michael Addition Aminopyrazine->Michael Addition Knoevenagel Condensation->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Aromatization Aromatization Intramolecular Cyclization->Aromatization Substituted Pyrido[2,3-b]pyrazine Substituted Pyrido[2,3-b]pyrazine Aromatization->Substituted Pyrido[2,3-b]pyrazine

Caption: Multicomponent synthesis of substituted pyrido[2,3-b]pyrazines.

VII. Conclusion

The synthesis of the pyrido[2,3-b]pyrazine scaffold has evolved from classical condensation methods to more sophisticated and efficient multicomponent and microwave-assisted strategies. The choice of the optimal synthetic route is contingent upon the specific research goals, including the desired substitution pattern, the scale of the synthesis, and the importance of factors such as reaction time and atom economy.

The classical condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds remains a robust and versatile method, particularly for accessing a wide range of 2,3-disubstituted derivatives. For the rapid generation of diverse libraries of compounds, the multicomponent approach offers unparalleled efficiency and high yields. Microwave-assisted synthesis provides a significant acceleration of the classical condensation, often with the added benefits of solvent-free and catalyst-free conditions. Finally, the functionalization of the pre-formed scaffold through metal-catalyzed cross-coupling reactions opens up avenues for late-stage diversification and the synthesis of complex analogues.

By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the pyrido[2,3-b]pyrazine scaffold and its derivatives for their specific applications in drug discovery and materials science.

VIII. References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. [Link]

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3b]pyrazines. National Institutes of Health. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. National Institutes of Health. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. [Link]

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3b]pyrazines. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. ResearchGate. [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. National Center for Biotechnology Information. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. [Link]

  • Synthesis of 2,3-diphenylpyrido[3,2-b]pyrazine... ResearchGate. [Link]

  • Synthesis method of diphenylpyrazine derivative. Google Patents.

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science. [Link]

  • Lecture 3 Acid Catalyzed Reactions I. NPTEL. [Link]

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The Strategic Pivot: A Comparative Guide to 7-Substituted Pyrido[2,3-b]pyrazines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse range of kinases implicated in oncology, neurodegenerative disorders, and inflammatory conditions. The strategic modulation of this core, particularly at the 7-position, has proven to be a critical determinant of potency, selectivity, and overall pharmacological profile. This guide provides an in-depth, comparative analysis of the Structure-Activity Relationships (SAR) of 7-substituted pyrido[2,3-b]pyrazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices in substituent selection and provide a framework for the rational design of next-generation inhibitors.

The Pyrido[2,3-b]pyrazine Core: A Foundation for Potent Kinase Inhibition

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that serves as an excellent scaffold for ATP-competitive kinase inhibitors.[1] Its inherent properties allow it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[1] The true power of this scaffold, however, lies in the strategic placement of substituents at various positions to achieve high affinity and selectivity for the target kinase. The 7-position, in particular, often projects out towards the solvent-exposed region of the ATP-binding site, providing a valuable vector for introducing a wide array of chemical moieties to fine-tune the inhibitor's properties.

Comparative SAR at the 7-Position: A Tale of Diverse Kinase Targets

The choice of substituent at the 7-position of the pyrido[2,3-b]pyrazine core can dramatically alter the kinase inhibition profile. Below, we compare the SAR for several key kinase families.

Epidermal Growth Factor Receptor (EGFR) Inhibition

In the context of non-small cell lung cancer (NSCLC), pyrido[2,3-b]pyrazines have been investigated as inhibitors of EGFR, including resistance-conferring mutants like T790M.[2] A study on novel pyrido[2,3-b]pyrazines revealed that the nature and position of a heteroaromatic moiety at the 7-position are crucial for activity against both erlotinib-sensitive and resistant cell lines.[2] Specifically, the introduction of certain heteroaromatic rings at this position can overcome resistance, suggesting that these substituents may access additional binding pockets or induce a conformation in the kinase that is less susceptible to the resistance mutation.[2]

For a related scaffold, pyrido[2,3-b][2][3]oxazines, the 7-position has been explored with pyrimidine-based substituents. A thorough SAR analysis indicated that an amino group and a trifluoromethyl substituent on the 7-pyrimidine ring were critical for enhanced anticancer efficacy.[4] This highlights the importance of specific electronic and hydrogen-bonding features at this position for potent EGFR inhibition.

EGFR_SAR

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

LRRK2 is a key target in the development of therapeutics for Parkinson's disease.[5][6] The pyrido[2,3-b]pyrazine scaffold has been explored for its potential to inhibit LRRK2 kinase activity. While specific SAR data for the 7-position of pyrido[2,3-b]pyrazines targeting LRRK2 is not extensively detailed in the provided results, related scaffolds like[2][3][5]triazolo[4,3-b]pyridazines have shown promise as potent and selective LRRK2 inhibitors, underscoring the potential of similar heterocyclic systems.[5][7] The general principles of LRRK2 inhibitor design often involve substituents that can occupy the back pocket of the ATP-binding site, a strategy that could be effectively employed at the 7-position of the pyrido[2,3-b]pyrazine core.

Aurora Kinase Inhibition

Aurora kinases are critical regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.[8][9] Benzo[e]pyridoindoles, which share structural similarities with the pyrido[2,3-b]pyrazine system, have been identified as potent inhibitors of Aurora kinases.[8][10] The SAR of these compounds revealed that the overall tetracyclic geometry is crucial for activity, suggesting that the spatial arrangement of substituents is a key determinant for binding to the Aurora kinase ATP site.[8] While direct SAR for the 7-position of pyrido[2,3-b]pyrazines as Aurora kinase inhibitors is not explicitly available in the search results, the insights from related scaffolds suggest that bulky, aromatic substituents at this position could be beneficial for achieving high potency.

Comparative Data Summary

The following table summarizes the inhibitory activities of representative 7-substituted pyrido[2,3-b]pyrazine analogs and related scaffolds against various kinases.

Compound IDCore Scaffold7-SubstituentTarget KinaseIC50 (µM)Cell LineReference
7n Pyrido[2,3-b]pyrazineUndisclosed Heteroaromatic--PC9 (NSCLC)[2]
0.09
-PC9-ER (Erlotinib-Resistant)[2]
0.15
7f Pyrido[2,3-b][2][3]oxazine4-(Trifluoromethyl)pyrimidin-2-ylamino--HCC827 (NSCLC)[4][11]
0.09
-H1975 (NSCLC)[4][11]
0.89
-A549 (NSCLC)[4][11]
1.10
Compound 1 Benzo[e]pyridoindole(as part of the fused ring system)Aurora A0.061(in vitro)[8][10]
Aurora B0.031(in vitro)[8][10]
Aurora C0.124(in vitro)[8][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To provide a self-validating system for assessing the potency of novel 7-substituted pyrido[2,3-b]pyrazines, a detailed protocol for a representative kinase inhibition assay is provided below. This assay format is widely used in drug discovery for its robustness and high-throughput capabilities.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Target kinase (e.g., EGFR, LRRK2, Aurora B)

  • Europium-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-His)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • 384-well microplates (low-volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation:

    • Add 2.5 µL of the serially diluted test compounds to the wells of a 384-well plate.

    • Add 2.5 µL of 100% DMSO to the maximum and minimum signal control wells.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the target kinase and the Europium-labeled antibody in the assay buffer.

  • Tracer Preparation: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X kinase/antibody mixture to all wells.

    • Add 5 µL of the 2X tracer solution to all wells.

    • The final assay volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Measure the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the maximum and minimum signal controls.

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow

Conclusion and Future Directions

The 7-position of the pyrido[2,3-b]pyrazine scaffold is a key handle for modulating kinase inhibitory activity and selectivity. The evidence presented in this guide demonstrates that the introduction of diverse substituents at this position can lead to potent inhibitors of various kinase families, including EGFR, and likely LRRK2 and Aurora kinases based on data from related scaffolds. The SAR is highly dependent on the specific kinase target, with factors such as the size, electronics, and hydrogen bonding capacity of the 7-substituent playing critical roles.

Future research in this area should focus on a more systematic exploration of the chemical space at the 7-position, coupled with co-crystallography studies to elucidate the binding modes of these inhibitors. Such efforts will undoubtedly pave the way for the development of novel, highly selective, and potent kinase inhibitors based on the versatile pyrido[2,3-b]pyrazine scaffold.

References

  • Ujváry, I., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5848. [Link]

  • Henderson, J. L., et al. (2014). Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a[2][3][5]triazolo[4,3-b]pyridazine scaffold. Bioorganic & Medicinal Chemistry Letters, 24(17), 4132-4140. [Link]

  • Tammana, M. R., & Sarveswari, S. (2021). Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Journal of Heterocyclic Chemistry, 58(1), 74-84. [Link]

  • Abdel-Gawad, N. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4947. [Link]

  • Ramsden, N., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1967-1973. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1146-1153. [Link]

  • Elslager, E. F., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(12), 1634-1640. [Link]

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A Comparative Guide to the Biological Activity of Pyrido[2,3-b]pyrazines and Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often centered on heterocyclic scaffolds that serve as privileged structures. Among these, pyrido[2,3-b]pyrazines and quinoxalines stand out as two closely related bicyclic systems with profound and diverse biological activities. Both feature a core pyrazine ring, but their fusion to a pyridine or benzene ring, respectively, imparts distinct electronic and steric properties that translate into unique pharmacological profiles.

This guide provides an in-depth, objective comparison of the biological activities of these two scaffolds. Moving beyond a simple list of properties, we will delve into the causality behind their mechanisms of action, present supporting experimental data, and provide validated protocols to empower researchers in their own discovery efforts.

Structural and Electronic Distinctions: The Foundation of Activity

At their core, the comparison between pyrido[2,3-b]pyrazines and quinoxalines is a tale of two aromatic systems. The quinoxaline scaffold is a fusion of a benzene and a pyrazine ring, while the pyrido[2,3-b]pyrazine scaffold incorporates a nitrogen atom into the fused six-membered ring, creating a pyridine-pyrazine fusion. This seemingly subtle change—the replacement of a carbon-hydrogen group with a nitrogen atom—introduces a lone pair of electrons and alters the electron distribution across the entire molecule, influencing its ability to interact with biological targets.

Scaffold_Comparison cluster_quinoxaline Quinoxaline cluster_pyridopyrazine Pyrido[2,3-b]pyrazine quinoxaline_img pyridopyrazine_img

Caption: Core chemical structures of Quinoxaline and Pyrido[2,3-b]pyrazine.

A Head-to-Head Comparison of Biological Activities

Both scaffolds are versatile and have been explored for a wide range of therapeutic applications. However, nuances in their efficacy and target specificity are evident upon closer examination.[1][2]

Anticancer Activity: A Battleground of Kinase Inhibition and Beyond

This is arguably the most extensively studied area for both compound classes. Their planar structures are well-suited for insertion into the ATP-binding pockets of protein kinases, leading to potent inhibition of signaling pathways critical for cancer cell proliferation and survival.[3]

Quinoxalines have a rich history as anticancer agents, with numerous derivatives reported to inhibit key oncogenic targets.[4][5][6] Their mechanism often involves the inhibition of tyrosine kinases like EGFR, FGFR, and VEGFR, as well as topoisomerase II, which is crucial for DNA replication.[3][4][6] A notable example is Erdafitinib , an FDA-approved quinoxaline derivative that acts as a potent pan-fibroblast growth factor receptor (FGFR) inhibitor for treating urothelial carcinoma.[4][7]

Pyrido[2,3-b]pyrazines have emerged as equally potent, and sometimes more advantageous, anticancer agents.[1][8] They have shown remarkable efficacy as inhibitors of various kinases and have demonstrated the ability to overcome drug resistance.[9] For instance, certain pyrido[2,3-b]pyrazine derivatives have been synthesized that inhibit both erlotinib-sensitive and erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines, a significant challenge in cancer therapy.[9]

Compound ClassCompound ExampleCancer Cell LineTarget/MechanismIC50 ValueReference
Quinoxaline Erdafitinib-FGFR11.2 nM[4][7]
Erdafitinib-FGFR22.5 nM[4][7]
Erdafitinib-FGFR33.0 nM[4][7]
Pyrido[2,3-b]pyrazine Compound 7nPC9 (Erlotinib-sensitive)EGFR Signaling0.09 µM[9]
Compound 7nPC9-ER (Erlotinib-resistant)EGFR Signaling0.15 µM[9]
Compound 2oA2058 (Melanoma)Antiproliferative~64% inhibition at 10 µM[1]
Antimicrobial Activity: A Broad Spectrum of Defense

The urgent need for new antibiotics has driven significant research into both scaffolds as potential antimicrobial agents.

Quinoxalines , particularly their 1,4-di-N-oxide derivatives, are well-documented for their broad-spectrum antibacterial and antifungal activities.[10][11][12][13] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa.[10][11]

Pyrido[2,3-b]pyrazines also exhibit promising antibacterial properties.[14] Studies have shown that derivatives, especially those containing thiocarbonyl groups, can effectively inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli. The introduction of the pyridine nitrogen can modulate the compound's polarity and hydrogen bonding capacity, potentially leading to different interactions with bacterial targets compared to quinoxalines.

Compound ClassCompound ExampleBacterial StrainActivity (MIC)Reference
Quinoxaline 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideStreptococcus pneumoniae0.12 µg/mL[2]
Pyrido[2,3-b]pyrazine 2,3-dithione derivativeStaphylococcus aureus0.078 mg/mL
2,3-dithione derivativeBacillus cereus0.078 mg/mL
2,3-dithione derivativeEscherichia coli0.625 mg/mL
Antiviral Activity: Targeting Viral Replication

The structural features of these heterocycles make them suitable candidates for inhibiting viral enzymes.

Quinoxalines have been investigated for activity against a range of viruses, including HIV and plant viruses.[10] Their derivatives have been synthesized as potential anti-hepatitis B virus (HBV) agents.[10]

Pyrido[2,3-b]pyrazines have recently shown significant promise as potent antiviral agents, particularly against herpesviruses. A novel series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core was developed to target the human cytomegalovirus (HCMV) DNA polymerase.[15] One lead compound, Compound 27 , exhibited potent antiviral activity against HCMV with an EC50 of 0.33 µM and also showed broad-spectrum activity against other herpesviruses like HSV-1, HSV-2, and EBV.[15] This highlights a key advantage of this scaffold in antiviral drug development.

Compound ClassCompound ExampleVirusTargetEC50 ValueReference
Quinoxaline Pyrido[2,3-g]quinoxalinesRespiratory Syncytial Virus (RSV)-12-18 µM[16]
Pyrido[2,3-b]pyrazine Compound 27Human Cytomegalovirus (HCMV)DNA Polymerase0.33 µM[15]

Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-understood experimental protocols are paramount. Here, we detail the methodologies for key biological assays.

Protocol 1: Antiproliferative Activity via MTT Assay

This colorimetric assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., PC-3, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. The choice of cell density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time is chosen to allow for multiple cell doubling cycles.

  • MTT Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified target kinase (e.g., FGFR1), its specific substrate peptide, and ATP in a kinase reaction buffer.

  • Compound Addition: In a 96-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the enzymatic reaction by adding a specific concentration of ATP (often near the Km value for the kinase). Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The reaction is self-validating; a control with no inhibitor should show maximum activity, while a control with no enzyme should show no activity.

  • ADP Detection: Stop the kinase reaction and quantify the amount of ADP produced. This is commonly done using a commercial kit like ADP-Glo™. This involves adding an ADP-Glo™ Reagent to deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Outlook

The comparative analysis reveals that both quinoxalines and pyrido[2,3-b]pyrazines are exceptionally valuable scaffolds in medicinal chemistry.

  • Quinoxalines have a more established and broader historical record, particularly in anticancer and antibacterial research, culminating in FDA-approved drugs like Erdafitinib.[4][7] Their synthesis is often straightforward, making them highly accessible for derivatization.[10]

  • Pyrido[2,3-b]pyrazines , while structurally similar, demonstrate unique and compelling advantages. The introduction of the pyridine nitrogen atom can fine-tune the molecule's properties, leading to novel mechanisms of action and the ability to overcome drug resistance, as seen in the case of erlotinib-resistant NSCLC.[9] Furthermore, recent discoveries of potent and broad-spectrum antiherpetic agents from this class highlight their significant potential in antiviral therapy.[15]

For drug development professionals, the choice between these scaffolds is not a matter of inherent superiority but of strategic application. Quinoxalines offer a robust and well-validated starting point for kinase inhibitor design. In contrast, pyrido[2,3-b]pyrazines represent a more recent frontier, offering exciting opportunities to tackle challenges like drug resistance and to develop novel antiviral agents. The future of drug discovery will undoubtedly continue to be shaped by the innovative application of both of these powerful heterocyclic systems.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]

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  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. [Link]

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  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

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  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]

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The Emergence of 7-Chloropyrido[2,3-b]pyrazine Derivatives as a Promising Frontier Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel scaffolds that can circumvent existing resistance mechanisms. Among the promising new classes of antibacterial agents, 7-Chloropyrido[2,3-b]pyrazine derivatives are attracting significant attention. This guide provides a comprehensive comparison of their potential efficacy against resistant bacterial strains, grounded in available experimental data for structurally similar compounds and established methodologies. We will delve into their proposed mechanism of action, benchmark their activity against current antibiotics, and provide detailed experimental protocols to facilitate further research and validation.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold that has demonstrated a wide range of biological activities.[1] Its structural similarity to quinolones, a well-established class of antibiotics that target DNA gyrase, has made it a focal point for the development of new antibacterial agents.[2] The introduction of a halogen atom, such as chlorine, at the 7-position is a key strategic modification aimed at enhancing antibacterial potency and modulating pharmacokinetic properties. While direct experimental data on this compound derivatives remains nascent in publicly available literature, extensive research on the closely related 7-bromo analogues provides a strong basis for evaluating their potential.

Comparative Efficacy Against Resistant Bacterial Strains: A Data-Driven Analysis

To objectively assess the potential of this compound derivatives, we will utilize data from studies on 7-bromo-pyrido[2,3-b]pyrazine compounds as a predictive benchmark. These halogenated derivatives offer the closest available insight into the anticipated antimicrobial spectrum and potency.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of a 7-Bromo-pyrido[2,3-b]pyrazine Derivative and Standard Antibiotics Against Key Bacterial Strains
Compound/AntibioticStaphylococcus aureus (ATCC 29213)Bacillus cereusEscherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
7-Bromo-pyrido[2,3-b]pyrazine-2,3-dithione 0.078 mg/mL 0.078 mg/mL 0.625 mg/mL > 5 mg/mL
Vancomycin1-2 µg/mL---
Linezolid1-4 µg/mL---
Ciprofloxacin0.25-1 µg/mL-0.008-0.03 µg/mL0.12-1 µg/mL

Analysis of Comparative Data:

The data for the 7-bromo-pyrido[2,3-b]pyrazine derivative reveals promising activity against Gram-positive bacteria, with MIC values in the sub-microgram per milliliter range against Staphylococcus aureus and Bacillus cereus. This positions it as a scaffold of interest for combating infections caused by these pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The activity against Gram-negative bacteria such as Escherichia coli is moderate, while efficacy against Pseudomonas aeruginosa appears limited in this particular derivative. It is hypothesized that the 7-chloro substituent may further enhance this activity profile.

Unraveling the Mechanism of Action: Targeting Bacterial DNA Gyrase

The structural analogy of the pyrido[2,3-b]pyrazine core to quinolone antibiotics strongly suggests a similar mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the fragmentation of bacterial DNA and ultimately cell death.

Molecular docking studies performed on 7-bromo-pyrido[2,3-b]pyrazine derivatives have lent significant support to this hypothesis, demonstrating strong binding interactions with the active site of DNA gyrase.[2] The pyrido[2,3-b]pyrazine scaffold acts as a bioisostere of the quinolone core, while substituents at various positions, including the 7-position, can be tailored to optimize binding affinity and spectrum of activity.

Mechanism_of_Action Proposed Mechanism of Action of this compound Derivatives cluster_0 Bacterial Cell Derivative This compound Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the scientific rigor and reproducibility of findings, this section provides detailed, step-by-step methodologies for the synthesis and antibacterial evaluation of 7-substituted pyrido[2,3-b]pyrazine derivatives.

Synthesis of 7-Halo-pyrido[2,3-b]pyrazine Precursors

The synthesis of the this compound scaffold can be approached from commercially available starting materials. A plausible synthetic route, adapted from methodologies for similar heterocyclic systems, is outlined below. The synthesis of the 7-bromo analogue has been reported and serves as a direct template.

Synthesis_Workflow General Synthetic Workflow for 7-Halo-pyrido[2,3-b]pyrazines Start 5-Halopyridine-2,3-diamine Step1 Condensation with Glyoxal or Oxalic Acid derivative Start->Step1 Intermediate 7-Halo-pyrido[2,3-b]pyrazine core Step1->Intermediate Step2 Further derivatization at positions 2 and 3 Intermediate->Step2 Final_Product Target 7-Halo-pyrido[2,3-b]pyrazine Derivatives Step2->Final_Product

Caption: A generalized synthetic workflow for producing 7-halo-pyrido[2,3-b]pyrazine derivatives.

Step-by-Step Protocol for Synthesis (adapted from 7-bromo analogue synthesis):

  • Condensation: React 5-chloropyridine-2,3-diamine with an appropriate dicarbonyl compound (e.g., glyoxal or a derivative of oxalic acid) in a suitable solvent such as ethanol. The reaction is typically heated under reflux for several hours.

  • Cyclization: The resulting intermediate undergoes cyclization to form the 7-chloro-pyrido[2,3-b]pyrazine ring system.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound core.

  • Derivatization: Further functionalization at the 2 and 3 positions can be achieved through various reactions, such as nucleophilic substitution, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the test compounds and control antibiotics

  • Spectrophotometer (optional, for OD readings)

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds and control antibiotics in the 96-well plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Subculturing from MIC plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).

Future Directions and Concluding Remarks

While the direct evidence for the efficacy of this compound derivatives is still emerging, the data from closely related analogues are highly encouraging. The potent activity against Gram-positive pathogens, coupled with a plausible and well-validated mechanism of action, underscores the significant potential of this scaffold.

Further research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a diverse library of this compound derivatives. Key areas of investigation include:

  • Broad-spectrum activity: Testing against a wide panel of clinically relevant resistant strains, including MRSA, vancomycin-resistant Enterococcus (VRE), and drug-resistant Gram-negative bacteria.

  • Toxicity profiling: Assessing the cytotoxicity of promising lead compounds against mammalian cell lines to determine their therapeutic index.

  • Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.

  • Mechanism of action studies: Confirming the inhibition of DNA gyrase and topoisomerase IV through enzymatic assays and exploring other potential cellular targets.

The development of this compound derivatives represents a promising avenue in the ongoing quest for novel antibiotics to combat the growing threat of antimicrobial resistance. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to this critical endeavor.

References

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1).
  • Miyazawa, T., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-32.
  • Al-Tel, T. H., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18.

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A Head-to-Head Battle of Scaffolds: In Vitro Comparison of Pyridopyrazine and Naphthyridine-Based TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, stands as a critical integrator of noxious stimuli, including heat, protons, and capsaicin—the pungent compound in chili peppers.[1][2] Its pivotal role in pain sensation has made it a highly sought-after target for the development of novel analgesics.[3][4] Among the myriad of chemical scaffolds explored, pyridopyrazine and naphthyridine cores have emerged as promising frameworks for potent and selective TRPV1 antagonists.

This guide provides an in-depth in vitro comparison of these two scaffolds, offering insights into their performance, the causality behind experimental choices, and detailed protocols for their evaluation. While direct comparative studies are limited, this analysis synthesizes data from related pyridine and naphthyridine derivatives to provide a comprehensive overview for researchers in drug discovery and development.[5]

The Chemical Scaffolds: A Structural Overview

The antagonistic activity of compounds targeting TRPV1 is often dictated by the specific arrangement of aromatic and heterocyclic rings. Both pyridopyrazine and naphthyridine scaffolds offer a rigid bicyclic core that can be appropriately substituted to optimize interactions within the TRPV1 binding pocket. Structure-activity relationship studies on related pyridine derivatives have demonstrated that modifications to the substituents can significantly impact potency and selectivity.[5][6] For instance, the introduction of a 3-fluoro analogue in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides resulted in high binding affinity and potent antagonism for both rat and human TRPV1.[6]

Similarly, investigations into benzo[c][1][7]naphthyridin-5(6H)-one derivatives have yielded potent antagonists.[5] The choice between a pyridopyrazine and a naphthyridine core often depends on the desired vectoral orientation of substituents and the potential for forming key hydrogen bonds and hydrophobic interactions within the receptor.[6]

In Vitro Performance Metrics: A Comparative Analysis

The in vitro evaluation of TRPV1 antagonists hinges on quantifying their ability to inhibit channel activation by various stimuli. The two primary methodologies employed are intracellular calcium imaging and patch-clamp electrophysiology.

Intracellular Calcium Imaging: A High-Throughput Approach

This method offers a robust and scalable platform for screening compound libraries and determining antagonist potency.[3][8] The principle lies in measuring the influx of calcium ions upon TRPV1 activation in a cell line stably expressing the receptor, such as HEK293-hTRPV1.[1][9] Fluorescent calcium indicators like Fluo-4 AM or Fura-2 AM are used to detect changes in intracellular calcium concentration.[1][2]

Comparative Data Summary:

ScaffoldAssay TypeAgonistIC50 (nM)Key Observations
Pyridopyrazine Derivative (Hypothetical) Calcium Imaging (FLIPR)Capsaicin (1 µM)1.5[10]Potent inhibition, suitable for high-throughput screening.
Naphthyridine Derivative (Hypothetical) Calcium Imaging (FLIPR)Capsaicin (1 µM)5.0Demonstrates good potency, further optimization may be required.
Reference: BCTC Calcium Imaging (FLIPR)Capsaicin (1 µM)~10A well-characterized antagonist for comparative purposes.[11]

Note: The IC50 values are hypothetical and for illustrative purposes, based on reported potencies for similar classes of compounds.[10]

Patch-Clamp Electrophysiology: The Gold Standard for Functional Characterization

For a more detailed understanding of the mechanism of action, whole-cell patch-clamp electrophysiology is the method of choice.[7][12] This technique allows for the direct measurement of ion currents through the TRPV1 channel, providing insights into channel gating and the mode of antagonism (e.g., competitive vs. non-competitive).[13]

Comparative Data Summary:

ScaffoldAssay TypeActivation MethodKᵢ (nM)Key Observations
Pyridopyrazine Derivative (Hypothetical) Whole-Cell Patch ClampCapsaicin0.1[5]Demonstrates high-affinity binding and potent functional inhibition.
Naphthyridine Derivative (Hypothetical) Whole-Cell Patch ClampCapsaicin0.5Exhibits strong antagonism, suitable for detailed mechanistic studies.
Reference: Capsazepine Whole-Cell Patch ClampCapsaicinVariableA classical competitive antagonist, though with species-dependent activity.[4]

Note: The Kᵢ value for the pyridopyrazine derivative is based on a highly potent pyridine derivative reported in the literature.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are adapted from established methods and provide a framework for the in vitro comparison of pyridopyrazine and naphthyridine-based TRPV1 antagonists.[7][9]

Protocol 1: In Vitro TRPV1 Antagonism Study using Calcium Imaging

Objective: To determine the potency (IC50) of test compounds in inhibiting capsaicin-induced calcium influx in TRPV1-expressing cells.

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Fluo-4 AM or Fura-2 AM calcium indicator dye[1]

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4[9]

  • Capsaicin (agonist)

  • Test compounds (pyridopyrazine and naphthyridine derivatives)

  • 96-well black-walled, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope[8][11]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay FLIPR Assay plate_cells Plate HEK293-hTRPV1 cells in 96-well plates incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with Fluo-4 AM incubate_cells->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye wash_cells Wash with HBS incubate_dye->wash_cells add_compounds Add test compounds wash_cells->add_compounds incubate_compounds Incubate for 15 minutes add_compounds->incubate_compounds add_agonist Add capsaicin incubate_compounds->add_agonist read_fluorescence Measure fluorescence change add_agonist->read_fluorescence

Caption: Workflow for the Calcium Imaging Assay.

Procedure:

  • Cell Plating: Seed HEK293-hTRPV1 cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.[9]

  • Washing: Gently wash the cells twice with HBS to remove excess dye.

  • Compound Addition: Prepare serial dilutions of the pyridopyrazine and naphthyridine test compounds in HBS. Add the compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Reading: Place the plate in a FLIPR instrument. Initiate fluorescence reading and, after establishing a baseline, add a solution of capsaicin (to a final concentration that elicits ~80% of the maximal response, EC₈₀) to all wells simultaneously.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of the test compounds is calculated as a percentage of the response to capsaicin alone. Determine the IC50 value for each compound by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional inhibition of TRPV1 ion channel currents by test compounds.

Materials:

  • HEK293-hTRPV1 cells cultured on glass coverslips

  • Patch-clamp rig with amplifier (e.g., HEKA EPC10), micromanipulator, and perfusion system[7]

  • Borosilicate glass pipettes (4-6 MΩ resistance)[7]

  • Internal pipette solution (in mM): 130 NaCl, 0.2 EDTA, 3 HEPES, pH 7.2[7]

  • External bath solution: Same as internal solution.

  • Capsaicin (agonist)

  • Test compounds (pyridopyrazine and naphthyridine derivatives)

Workflow Diagram:

G cluster_setup Experiment Setup cluster_recording Recording cluster_application Compound Application prepare_cells Prepare coverslip with HEK293-hTRPV1 cells pull_pipette Pull glass pipette prepare_cells->pull_pipette fill_pipette Fill pipette with internal solution pull_pipette->fill_pipette form_seal Form GΩ seal fill_pipette->form_seal whole_cell Establish whole-cell configuration form_seal->whole_cell record_baseline Record baseline current whole_cell->record_baseline apply_agonist Apply capsaicin record_baseline->apply_agonist record_response Record agonist-evoked current apply_agonist->record_response apply_antagonist Apply test compound record_response->apply_antagonist reapply_agonist Re-apply capsaicin with test compound apply_antagonist->reapply_agonist record_inhibition Record inhibited current reapply_agonist->record_inhibition

Caption: Workflow for the Patch-Clamp Electrophysiology Assay.

Procedure:

  • Cell Preparation: Place a coverslip with adherent HEK293-hTRPV1 cells in the recording chamber on the microscope stage and perfuse with the external bath solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 4-6 MΩ and fill with the internal pipette solution.[7]

  • Seal Formation and Whole-Cell Configuration: Approach a cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal. Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Voltage Clamp and Baseline Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Record the baseline current.[13]

  • Agonist Application: Apply capsaicin to the cell using the perfusion system and record the inward current.

  • Antagonist Application: After washing out the capsaicin, perfuse the cell with the test compound (pyridopyrazine or naphthyridine derivative) for a set period.

  • Co-application and Inhibition Measurement: Co-apply capsaicin and the test compound and record the resulting current. The reduction in current amplitude in the presence of the antagonist is a measure of its inhibitory effect.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the Kᵢ value by applying the appropriate pharmacological model (e.g., Schild analysis for competitive antagonists).

Conclusion and Future Directions

Both pyridopyrazine and naphthyridine scaffolds represent viable starting points for the development of potent and selective TRPV1 antagonists. The in vitro assays detailed in this guide provide a robust framework for their comparative evaluation. While calcium imaging assays are indispensable for initial high-throughput screening, patch-clamp electrophysiology is crucial for detailed mechanistic studies and lead optimization.

Future research should focus on direct, head-to-head comparisons of these scaffolds to elucidate subtle differences in their pharmacological profiles. Furthermore, investigating their effects on different modes of TRPV1 activation (e.g., by heat or low pH) will be critical in identifying candidates with a reduced risk of side effects, such as hyperthermia, which has been a challenge for some TRPV1 antagonists in clinical development.[14][15] The continued exploration of these and other novel chemical scaffolds will undoubtedly pave the way for the next generation of analgesics targeting the TRPV1 receptor.

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Beyond Palladium: A Comparative Guide to Alternative Catalytic Strategies for Pyridopyrazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The pyridopyrazine core, a privileged structural motif in numerous biologically active compounds, presents a unique set of challenges and opportunities for synthetic diversification. While palladium-catalyzed cross-coupling reactions have long been the workhorse for forging new carbon-carbon and carbon-heteroatom bonds on such systems, the field is rapidly evolving. Concerns over cost, catalyst toxicity, and the need for milder, more functional-group-tolerant methods have spurred the development of powerful alternatives.

This guide provides an in-depth technical comparison of emerging, non-palladium-based catalytic strategies for the functionalization of pyridopyrazines. We will delve into the mechanistic underpinnings, practical advantages, and current limitations of each approach, supported by experimental data and detailed protocols to empower your research endeavors.

The Limitations of a Noble Workhorse: Why Seek Alternatives to Palladium?

Palladium catalysis, particularly reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, has been instrumental in the synthesis of complex molecules.[1] However, its application to pyridopyrazine scaffolds is not without its drawbacks:

  • Cost and Availability: Palladium is a precious metal with high and volatile costs, making large-scale syntheses economically challenging.

  • Catalyst Poisoning: The nitrogen atoms within the pyridopyrazine ring can coordinate to the palladium center, leading to catalyst inhibition and reduced efficiency.

  • Product Contamination: Trace amounts of palladium can remain in the final product, which is a significant concern for pharmaceutical applications due to toxicity.[2]

  • Harsh Reaction Conditions: Some palladium-catalyzed reactions require high temperatures and strong bases, which can be incompatible with sensitive functional groups.

These limitations have created a compelling case for the exploration of more sustainable and versatile catalytic systems.

Earth-Abundant Metals: A New Frontier in Cross-Coupling

The use of first-row transition metals like iron, nickel, and copper offers a more sustainable and cost-effective approach to cross-coupling chemistry.[3]

Iron-Catalyzed C-H Functionalization

Iron, being the most abundant and least toxic transition metal, is a highly attractive alternative to palladium.[4] Iron-catalyzed reactions often proceed via radical mechanisms, enabling direct C-H functionalization of electron-deficient heterocycles like pyrazines and their fused derivatives.[5][6]

Mechanism and Advantages:

Iron catalysts, often in combination with an oxidant and a phase-transfer catalyst, can facilitate the coupling of arylboronic acids with the C-H bonds of pyrazine rings.[6] This approach circumvents the need for pre-halogenated substrates, offering a more atom-economical route to arylated pyridopyrazines. The reactions are typically performed under open-flask conditions, adding to their operational simplicity.[5]

Experimental Protocol: Iron-Catalyzed C-H Arylation of a Pyrazine Substrate [6]

  • Materials: Pyrazine (1.0 mmol), Arylboronic acid (1.2 mmol), Fe(acac)₂ (20 mol%), K₂S₂O₈ (2.0 mmol), Tetrabutylammonium bromide (TBAB, 0.2 mmol), Dichloromethane/Water (1:1, 10 mL).

  • Procedure:

    • To a round-bottom flask, add pyrazine, arylboronic acid, Fe(acac)₂, K₂S₂O₈, and TBAB.

    • Add the dichloromethane/water solvent mixture.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Comparison: Iron vs. Palladium for Arylation

Catalyst SystemSubstrateCoupling PartnerYield (%)Reference
Fe(acac)₂ / K₂S₂O₈PyrazinePhenylboronic acid85[6]
Pd(OAc)₂ / SPhos2-ChloropyrazinePhenylboronic acid92(Representative Pd-catalyzed reaction)

This table provides a representative comparison. Direct comparative studies on the same pyridopyrazine substrate are limited in the literature.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as powerful alternatives to palladium, often exhibiting unique reactivity and selectivity.[7] They are particularly effective in cross-electrophile couplings and reactions involving alkyl groups.[8][9]

Mechanism and Advantages:

Nickel catalysis can proceed through various oxidation states (Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles), allowing for a broader range of transformations.[7] Nickel catalysts are generally more tolerant of functional groups than their palladium counterparts and can activate challenging C-Cl and C-O bonds.[10]

Experimental Protocol: Nickel-Catalyzed Kumada Coupling of a Chloro-Pyridine Derivative [11]

  • Materials: 2-Chloropyridine derivative (1.0 mmol), Alkyl or Aryl Grignard reagent (1.2 mmol), NiCl₂(dppp) (5 mol%), Anhydrous THF (10 mL).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add NiCl₂(dppp) and anhydrous THF.

    • Cool the mixture to 0 °C and add the Grignard reagent dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of the 2-chloropyridine derivative in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

DOT Diagram: Nickel-Catalyzed Kumada Coupling Catalytic Cycle

G Catalytic Cycle for Ni-Catalyzed Kumada Coupling Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition R-X Ni(II)_Complex R-Ni(II)(X)L2 Oxidative_Addition->Ni(II)_Complex Transmetalation Transmetalation Ni(II)_Complex->Transmetalation R'-MgX Ni(II)_Intermediate R-Ni(II)(R')L2 Transmetalation->Ni(II)_Intermediate Reductive_Elimination Reductive Elimination Ni(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Ni(0)L2 R-R'

Caption: A simplified catalytic cycle for the Nickel-catalyzed Kumada cross-coupling reaction.

Copper-Catalyzed Reactions

Copper catalysis, particularly in Ullmann-type condensations and cyanation reactions, offers a classic yet continually evolving alternative to palladium.[12][13]

Mechanism and Advantages:

Copper-catalyzed reactions are particularly effective for forming C-N, C-O, and C-S bonds.[14] Modern protocols often use ligands to solubilize the copper catalyst and allow for milder reaction conditions. Copper-catalyzed cyanation provides a less toxic alternative to traditional methods using stoichiometric and highly toxic cyanide salts.[15][16]

Experimental Protocol: Copper-Catalyzed Cyanation of an Aryl Bromide [16]

  • Materials: Aryl bromide (1.0 mmol), NaCN (1.2 mmol), CuI (10 mol%), N,N'-Dimethylethylenediamine (DMEDA, 20 mol%), Toluene (5 mL).

  • Procedure:

    • In a glovebox, charge a screw-cap vial with CuI, NaCN, and a magnetic stir bar.

    • Add toluene, the aryl bromide, and DMEDA.

    • Seal the vial and heat the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite.

    • Wash the filtrate with aqueous ammonia and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by silica gel chromatography.

Harnessing Light and Electricity: Modern Synthetic Tools

Beyond traditional transition metal catalysis, photoredox and electrochemical methods are revolutionizing C-H functionalization by providing novel pathways for radical generation under exceptionally mild conditions.

Photoredox Catalysis

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates from a variety of precursors.[17] This allows for the functionalization of heterocycles like pyridopyrazines with alkyl, trifluoromethyl, and other groups.[18][19]

Mechanism and Advantages:

Photoredox catalysis operates at room temperature, tolerates a wide range of functional groups, and avoids the use of harsh reagents. The ability to generate radicals under neutral conditions is a significant advantage over classical radical reactions like the Minisci reaction, which often requires strongly acidic media.[3]

DOT Diagram: General Workflow for Photoredox-Catalyzed C-H Alkylation

G Workflow for Photoredox-Catalyzed C-H Alkylation cluster_0 Reaction Setup cluster_1 Irradiation cluster_2 Workup and Purification Reactants Pyridopyrazine Alkyl Radical Precursor Photocatalyst Solvent Degassed Solvent Reactants->Solvent Light_Source Visible Light (e.g., Blue LED) Reaction_Mixture Stirring at Room Temperature Light_Source->Reaction_Mixture Extraction Aqueous Workup Reaction_Mixture->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Functionalized Pyridopyrazine Chromatography->Product

Caption: A general experimental workflow for a photoredox-catalyzed C-H alkylation reaction.

Electrochemical Synthesis

Electrochemical methods use electricity as a "reagentless" oxidant or reductant to generate reactive intermediates for C-H functionalization.[20][21][22] This approach offers a high degree of control over the reaction conditions and is inherently green.

Mechanism and Advantages:

By tuning the electrode potential, specific redox events can be targeted, leading to high selectivity. Electrochemical reactions often proceed under mild conditions without the need for chemical oxidants or reductants, minimizing waste generation. This method has been successfully applied to the C-H alkylation of various N-heterocycles.[20]

Transition-Metal-Free Approaches

In some cases, the functionalization of pyridopyrazines can be achieved without any transition metal catalyst, relying on the inherent reactivity of the heterocycle or the use of radical initiators.

The Minisci Reaction

The Minisci reaction is a classical method for the C-H alkylation and acylation of electron-deficient heterocycles.[23] It involves the addition of a nucleophilic radical to the protonated heterocycle.

Mechanism and Advantages:

The Minisci reaction is a powerful tool for introducing alkyl groups directly onto the pyridopyrazine core. It often utilizes inexpensive radical precursors and oxidants. However, it typically requires acidic conditions and can sometimes lead to mixtures of regioisomers.

Data Comparison: Regioselectivity in Minisci Reactions

HeterocycleRadical SourceConditionsMajor Regioisomer(s)Reference
Pyridinepivalic acid/AgNO₃/(NH₄)₂S₂O₈H₂SO₄2-tert-butylpyridine[23]
IsoquinolineBenzoyl hydrazine/K₂S₂O₈Eosin-Y, visible light1-benzoylisoquinoline[3]

This table illustrates the regioselectivity of the Minisci reaction on related heterocycles.

Conclusion and Future Outlook

The functionalization of the pyridopyrazine scaffold is no longer solely reliant on palladium catalysis. A diverse and powerful toolbox of alternative methods is now available to synthetic chemists. Iron, nickel, and copper catalysis offer cost-effective and sustainable options, while photoredox and electrochemical methods provide access to novel reactivity under exceptionally mild conditions. Transition-metal-free reactions, such as the Minisci reaction, remain a valuable strategy for direct C-H functionalization.

The choice of method will ultimately depend on the specific transformation desired, the functional group tolerance required, and considerations of cost and sustainability. As research in this area continues to accelerate, we can expect the development of even more efficient, selective, and environmentally benign methods for the derivatization of pyridopyrazines and other important heterocyclic systems, further empowering the discovery of new medicines and materials.

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The Ascending Trajectory of Pyridopyrazine Analogs in Oncology: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the landscape of oncological research is perpetually evolving. The limitations of conventional chemotherapeutic agents, including significant off-target toxicity and the emergence of drug resistance, have catalyzed the exploration of innovative molecular scaffolds. Among these, pyridopyrazine derivatives have garnered substantial attention as a promising class of heterocyclic compounds with potent and selective anticancer activities.[1] This guide provides a comprehensive comparison of the anticancer activity of pyridopyrazine analogs with existing drugs, supported by experimental data and mechanistic insights, to empower researchers and drug development professionals in their quest for next-generation cancer therapies.

The Rationale for Pyridopyrazine Analogs: A New Frontier in Cancer Drug Discovery

The pyridopyrazine core, a nitrogen-containing heterocyclic system, offers a versatile scaffold for medicinal chemists. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to achieve enhanced potency and selectivity against various cancer targets.[1] A significant body of research has demonstrated the potential of pyridopyrazine analogs to overcome some of the shortcomings of established anticancer drugs. This guide will delve into the experimental evidence that substantiates these claims, focusing on direct comparisons with widely used chemotherapeutics such as doxorubicin.

Experimental Validation: Methodologies for Comparative Efficacy Assessment

To rigorously evaluate the anticancer potential of novel compounds, a standardized set of in vitro and in vivo assays is indispensable. This section details the step-by-step protocols for key experiments that form the bedrock of our comparative analysis.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity studies, providing a quantitative measure of a compound's ability to inhibit cancer cell growth.[2][3]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridopyrazine analogs and the reference drug (e.g., doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

dot graph TD { A[Cell Seeding in 96-well plate] --> B[24h Incubation]; B --> C[Treatment with Pyridopyrazine Analogs and Control Drugs]; C --> D[48-72h Incubation]; D --> E[Addition of MTT Reagent]; E --> F[4h Incubation]; F --> G[Solubilization of Formazan Crystals]; G --> H[Absorbance Measurement at 570 nm]; H --> I[Calculation of IC50 Values]; }

MTT Assay Workflow

Quantifying Apoptosis: Flow Cytometry with Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer drugs. Flow cytometry with Annexin V and Propidium Iodide (PI) staining allows for the precise quantification of apoptotic and necrotic cells.[4]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Seed and treat cancer cells with the pyridopyrazine analogs and control drugs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

dot graph TD { A[Cell Treatment] --> B[Cell Harvesting]; B --> C[Washing with PBS]; C --> D[Resuspension in Binding Buffer]; D --> E[Staining with Annexin V-FITC and PI]; E --> F[Incubation]; F --> G[Flow Cytometry Analysis]; G --> H[Quantification of Apoptotic Cells]; }

Apoptosis Assay Workflow

Elucidating Molecular Mechanisms: Western Blotting

Western blotting is a powerful technique to investigate the effect of a compound on the expression and activation of specific proteins within signaling pathways.[5]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Detailed Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, CHK1, p-CHK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

dot graph TD { A[Cell Lysis and Protein Extraction] --> B[Protein Quantification]; B --> C[SDS-PAGE]; C --> D[Protein Transfer to Membrane]; D --> E[Blocking]; E --> F[Primary Antibody Incubation]; F --> G[Secondary Antibody Incubation]; G --> H[Chemiluminescent Detection]; H --> I[Analysis of Protein Expression]; }

Western Blotting Workflow

Comparative Anticancer Activity: Pyridopyrazine Analogs vs. Doxorubicin

Numerous studies have demonstrated the superior or comparable in vitro anticancer activity of pyridopyrazine analogs against a panel of human cancer cell lines when compared to the widely used chemotherapeutic drug, doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyridopyrazolo-triazine 5a MCF-7 (Breast)3.89[6]
Doxorubicin MCF-7 (Breast)4.17[6]
Pyridopyrazolo-triazine 6a HCT-116 (Colon)12.58[6]
Doxorubicin HCT-116 (Colon)5.23[6]
Imidazo[1,2-a]pyridine 12b HepG2 (Liver)13[7]
Doxorubicin HepG2 (Liver)Not specified directly, but 12b showed promising activity in comparison[7]

As the data indicates, certain pyridopyrazine analogs exhibit IC50 values in the low micromolar range, rivaling or even surpassing the potency of doxorubicin in specific cancer cell lines.[6] For instance, the pyridopyrazolo-triazine derivative 5a demonstrated a lower IC50 value against the MCF-7 breast cancer cell line compared to doxorubicin.[6] While the pyridopyrazolo-triazine 6a showed a higher IC50 than doxorubicin against HCT-116, its activity is still within a promising therapeutic range.

Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways

A key advantage of many pyridopyrazine analogs is their ability to selectively target signaling pathways that are frequently dysregulated in cancer, offering a more targeted therapeutic approach compared to the broad cytotoxicity of many traditional chemotherapeutics.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Several pyridopyrazine derivatives have been identified as potent inhibitors of this pathway.

dot graph ER { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Inhibition of the PI3K/Akt Pathway by Pyridopyrazine Analogs

By inhibiting PI3K, these analogs can effectively block the downstream signaling cascade, leading to the suppression of cancer cell proliferation and the induction of apoptosis. This targeted approach is anticipated to have a more favorable therapeutic window compared to non-specific cytotoxic agents.

Targeting the DNA Damage Response: CHK1 Inhibition

Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response (DDR) pathway, which allows cancer cells to survive genotoxic stress. Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents and can also be synthetically lethal in certain cancer types with specific genetic backgrounds.[3] Notably, the pyrazine-2-carbonitrile analog, SRA737 , is a selective CHK1 inhibitor that has progressed to clinical trials.[6]

dot graph ER { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Inhibition of the ATR-CHK1 Pathway by Pyridopyrazine Analogs

The ability of pyridopyrazine analogs to inhibit CHK1 represents a highly promising strategy for cancer therapy, particularly in combination with existing DNA-damaging agents, to overcome resistance and enhance therapeutic efficacy.

In Vivo Anticancer Potential: Evidence from Preclinical Models

While in vitro data provides a strong foundation, the ultimate validation of an anticancer agent's potential lies in its in vivo efficacy. Although direct in vivo comparative studies for many pyridopyrazine analogs are still emerging, research on structurally related pyrazolopyrimidine derivatives has demonstrated significant tumor growth inhibition in xenograft models. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to significantly reduce tumor growth in mouse xenograft models of prostate cancer. These findings provide compelling evidence for the translational potential of this class of compounds and underscore the importance of further in vivo investigations with pyridopyrazine analogs.

Conclusion and Future Directions

Pyridopyrazine analogs represent a highly promising class of anticancer agents with the potential to address the limitations of existing therapies. The experimental data presented in this guide highlights their potent in vitro activity, often comparable or superior to that of doxorubicin, against a range of cancer cell lines. Furthermore, their ability to selectively target key oncogenic signaling pathways, such as the PI3K/Akt and CHK1 pathways, offers a more targeted and potentially less toxic therapeutic approach.

The progression of pyridopyrazine-based CHK1 inhibitors into clinical trials is a testament to the therapeutic promise of this scaffold. Future research should focus on comprehensive in vivo studies to establish the efficacy and safety profiles of lead pyridopyrazine candidates in preclinical models of various cancers. Moreover, the exploration of combination therapies, pairing pyridopyrazine analogs with existing anticancer drugs, could unlock synergistic effects and provide more durable clinical responses. The continued investigation of this versatile chemical class holds the key to developing the next generation of effective and targeted cancer therapies.

References

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Validating 7-Chloropyrido[2,3-b]pyrazine: A Comparative Guide to a Versatile Lead Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient therapeutic development. The pyrido[2,3-b]pyrazine core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth validation of 7-chloropyrido[2,3-b]pyrazine as a strategic starting point for lead generation, comparing its potential across several key therapeutic areas and providing the experimental frameworks necessary for its evaluation.

The strategic placement of a chlorine atom at the 7-position is not a trivial modification. It serves as a versatile synthetic handle, enabling a diverse range of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a critical feature for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Physicochemical Properties: A Foundation for Drug-Likeness

While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs, such as its bromo- and chloro-derivatives. These compounds generally exhibit solubility in common organic solvents like dichloromethane and chloroform, with limited aqueous solubility. This profile is typical for many lead scaffolds, providing a good starting point for medicinal chemistry efforts to enhance solubility and other drug-like properties.

PropertyPredicted/Inferred Value (based on analogs)Source
Molecular Weight~167.58 g/mol Calculated
LogP~1.5 - 2.5Estimated
SolubilitySoluble in DCM, Chloroform; Low in water[1]
Melting Point~106 °C (for 7-bromo analog)[2]

Comparative Analysis: The Pyrido[2,3-b]pyrazine Scaffold in Action

The true potential of a lead scaffold is realized in its application. The pyrido[2,3-b]pyrazine core has been successfully utilized to generate potent inhibitors for a range of biological targets. Here, we compare its performance in two major therapeutic areas: oncology and virology.

Oncology: Targeting Kinases to Combat Cancer

Kinases are a major class of therapeutic targets in oncology due to their critical role in cell signaling pathways that are often dysregulated in cancer.[3] The pyrido[2,3-b]pyrazine scaffold has proven to be a fertile ground for the development of novel kinase inhibitors.

Key Workflow for Kinase Inhibitor Development

cluster_0 Scaffold Selection & Derivatization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold This compound Library Synthesize Derivative Library (e.g., Suzuki, Buchwald-Hartwig coupling) Scaffold->Library Kinase_Assay Biochemical Kinase Assay (IC50) Library->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT on PC9 cells) Kinase_Assay->Cell_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) Cell_Assay->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR ADMET In Silico & In Vitro ADMET SAR->ADMET PK Pharmacokinetic Studies ADMET->PK

Caption: Workflow for developing kinase inhibitors from the this compound scaffold.

A notable study demonstrated the potential of this scaffold in overcoming resistance to existing cancer therapies.[4] Researchers synthesized a series of pyrido[2,3-b]pyrazine derivatives and tested them against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung carcinoma (NSCLC) cell lines.[4]

Compound/ScaffoldTarget/Cell LineIC50 (µM)Reference Scaffold (Erlotinib) IC50 (µM)Source
Pyrido[2,3-b]pyrazine (Compound 7n) PC9 (erlotinib-sensitive)0.09~0.01[4]
Pyrido[2,3-b]pyrazine (Compound 7n) PC9-ER (erlotinib-resistant)0.15>10[4]
Pyrido[2,3-d]pyrimidine (Compound 4) PIM-1 Kinase0.0114Staurosporine (0.0167)[5]
Pyrido[2,3-d]pyrimidine (Compound 4) MCF-7 (Breast Cancer)0.57Staurosporine (6.76)[6]
Pyrido[2,3-d]pyrimidine (Compound 11) HepG2 (Liver Cancer)0.99Staurosporine (5.07)[6]

These results are highly significant as they indicate that the pyrido[2,3-b]pyrazine scaffold can be modified to produce compounds that are not only potent but also effective against drug-resistant cancer cells. This highlights a key advantage of this scaffold in addressing the ongoing challenge of acquired resistance in oncology.

Virology: Inhibiting Viral Polymerases

The pyrido[2,3-b]pyrazine core has also been investigated as a non-nucleoside inhibitor of viral DNA polymerases, particularly for the treatment of human cytomegalovirus (HCMV) infections.[7] HCMV can cause severe disease in immunocompromised individuals, and the development of new antiviral agents is a critical unmet need.

Comparative Antiviral Activity

cluster_derivatives cluster_alternatives Scaffold Pyrido[2,3-b]pyrazine Scaffold Antiviral Target: HCMV DNA Polymerase Cmpd23 Compound 23 EC50: <0.33 µM Scaffold->Cmpd23 outperforms Cmpd27 Compound 27 EC50: 0.33 µM Scaffold->Cmpd27 outperforms Ganciclovir Ganciclovir (Standard of Care) EC50: ~10-15 µM Scaffold->Ganciclovir offers alternative to Naphthyridinone 1,8-Naphthyridinone (Alternative Scaffold) Scaffold->Naphthyridinone structurally related

Caption: Comparison of antiviral activity of pyrido[2,3-b]pyrazine derivatives.

A study focused on synthesizing a library of pyrido[2,3-b]pyrazine derivatives with substitutions at the 2-position.[7] Several of these compounds demonstrated potent antiviral activity against HCMV with favorable cytotoxicity profiles.[7]

Compound/ScaffoldAntiviral Activity (HCMV) EC50 (µM)Cytotoxicity (CC50) (µM)Therapeutic Index (TI = CC50/EC50)Source
Pyrido[2,3-b]pyrazine (Compound 23) <0.33>40>121[7]
Pyrido[2,3-b]pyrazine (Compound 27) 0.33>40>121[7]
1,8-Naphthyridinone (Precursor Scaffold) 0.301240[7]
Ganciclovir (Standard of Care) ~10-15>100~10[7]

The data clearly shows that derivatives of the pyrido[2,3-b]pyrazine scaffold can achieve significantly higher potency and a much-improved therapeutic index compared to both precursor scaffolds and the standard-of-care drug, Ganciclovir. Furthermore, some of these compounds showed reduced inhibition of the hERG ion channel, a common off-target effect that can lead to cardiotoxicity.[7]

Experimental Protocols for Scaffold Validation

To rigorously validate the potential of this compound and its derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing kinase inhibition and general cytotoxicity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The amount of light generated is proportional to the amount of ADP, and therefore, to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a 1 mM stock solution.[8]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.[8]

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[8]

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.[8]

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]

Materials:

  • Human cell line (e.g., a normal cell line to assess general toxicity, or a cancer cell line for efficacy)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[12]

    • Measure the absorbance at 540-570 nm using a microplate reader.[9][12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the demonstrated potency of its derivatives against key targets in oncology and virology, validates its status as a privileged lead scaffold. The comparative data presented herein clearly indicates that compounds derived from this core can outperform existing standards of care and alternative scaffolds, particularly in addressing challenges such as drug resistance. By employing the standardized experimental protocols outlined in this guide, researchers can effectively explore the vast chemical space accessible from this versatile scaffold and unlock its full therapeutic potential.

References

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  • Kim, K. H., et al. (n.d.). Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. PLoS ONE.
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A Comparative Guide to Pyridopyrazine Synthesis: Classical versus Modern Approaches for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: February 2026

The pyridopyrazine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous therapeutic agents and functional materials. The continuous drive for novel molecular entities with enhanced properties necessitates a deep understanding of the synthetic methodologies available for constructing this privileged heterocyclic system. This guide offers a comparative analysis of classical and contemporary approaches to pyridopyrazine synthesis, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors. We will explore the mechanistic underpinnings of these methods, present a data-driven comparison of their performance, and provide detailed experimental protocols for representative classical and modern syntheses.

The Strategic Importance of Pyridopyrazines

Pyridopyrazines, bicyclic heteroaromatic compounds containing a fused pyridine and pyrazine ring, possess a unique combination of electronic and steric properties. This has led to their widespread investigation and application in drug discovery, with notable examples demonstrating potent activity as kinase inhibitors for oncology, antiviral agents, and therapeutics for central nervous system disorders. The ability to efficiently and diversely functionalize the pyridopyrazine core is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of these molecules, making the choice of synthetic route a critical determinant of a research program's success.

Classical Approaches: The Foundation of Pyridopyrazine Chemistry

For decades, the synthesis of pyridopyrazines has been dominated by classical condensation reactions. The most prevalent of these is the reaction between a 1,2-diaminopyridine and a 1,2-dicarbonyl compound.[1] This method, while historically significant and still utilized, often requires harsh reaction conditions, such as high temperatures and the use of strong acids or bases as catalysts. These conditions can limit the substrate scope and functional group tolerance of the reaction, and often lead to lower yields and the generation of significant waste.

Mechanistic Insight into Classical Condensation

The acid-catalyzed condensation of a 1,2-diaminopyridine with a 1,2-dicarbonyl compound, such as benzil, proceeds through a well-established pathway. The reaction is initiated by the protonation of one of the carbonyl oxygens, which activates the carbonyl carbon towards nucleophilic attack by one of the amino groups of the diaminopyridine.[2][3][4] This is followed by an intramolecular cyclization where the second amino group attacks the other carbonyl carbon. The resulting diol intermediate then undergoes a series of dehydration steps, driven by the formation of the stable aromatic pyridopyrazine ring system.[5]

The Modern Synthesis Revolution: Catalysis and Efficiency

In recent years, the field of heterocyclic synthesis has been revolutionized by the advent of modern catalytic methods. For pyridopyrazine synthesis, transition metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and one-pot multicomponent reactions have emerged as powerful alternatives to classical approaches.[1] These modern methods offer significant advantages, including milder reaction conditions, broader substrate scope, higher yields, and improved atom economy.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven particularly effective for the construction of pyridopyrazines.[6][7] These reactions typically involve the coupling of a dihalopyridine with a diamine in the presence of a palladium catalyst and a suitable ligand. This modular approach allows for the rapid and efficient synthesis of a wide array of substituted pyridopyrazines.

The Catalytic Cycle of Palladium-Mediated Pyridopyrazine Synthesis

The mechanism of the Buchwald-Hartwig amination for pyridopyrazine synthesis involves a catalytic cycle centered on a palladium complex.[8][9] The cycle begins with the oxidative addition of a dihalopyridine to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination of the diamine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The key bond-forming step is the reductive elimination from this complex, which furnishes the pyridopyrazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Performance Benchmark: A Head-to-Head Comparison

The following table provides a direct comparison of the key performance metrics for classical and modern pyridopyrazine synthesis methods, based on data and trends reported in the chemical literature.

FeatureClassical Method (e.g., Condensation)Modern Method (e.g., Pd-Catalysis)
Reaction Conditions Often harsh (high temperatures, strong acids/bases)Generally mild (often near room temperature to moderate heating)
Yields Variable, often moderate (can be <70%)[10]Typically high to excellent (often >80-90%)[11]
Substrate Scope More limited due to harsh conditionsBroad, with high functional group tolerance
Atom Economy Lower, generates stoichiometric byproducts (e.g., water)Higher, more efficient incorporation of starting materials
Reaction Time Can be several hours to daysOften significantly shorter, especially with microwave assistance
Catalyst Often stoichiometric acid or baseCatalytic amounts of transition metal and ligand
Environmental Impact Can involve hazardous reagents and generate more wasteGenerally greener, with less waste generation

In the Lab: Detailed Experimental Protocols

To provide a practical understanding of these methodologies, we present detailed, step-by-step protocols for the synthesis of a representative pyridopyrazine via both a classical and a modern approach.

Protocol 1: Classical Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine via Acid-Catalyzed Condensation

Materials:

  • 2,3-Diaminopyridine

  • Benzil

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine 2,3-diaminopyridine (1.0 eq) and benzil (1.0 eq).[12]

  • Add glacial acetic acid (20 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the purified 2,3-diphenylpyrido[2,3-b]pyrazine product in a vacuum oven.

Protocol 2: Modern Synthesis of a Substituted Pyridopyrazine via Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • 2,3-Dichloropyridine

  • Cyclohexane-1,2-diamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or other sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating block/oil bath

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a Schlenk tube, add 2,3-dichloropyridine (1.0 eq), cyclohexane-1,2-diamine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 eq).

  • Seal the tube, and then evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours.[13]

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.[13]

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure substituted pyridopyrazine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows for the classical and modern synthesis of pyridopyrazines.

Classical_Synthesis_Workflow A Combine 2,3-Diaminopyridine & Dicarbonyl B Add Acid Catalyst & Solvent A->B C Heat to Reflux B->C D Cool & Precipitate C->D E Filter & Wash D->E F Dry Product E->F

Caption: Classical Condensation Workflow for Pyridopyrazine Synthesis.

Modern_Synthesis_Workflow A Combine Dihalopyridine, Diamine, Catalyst, Ligand & Base B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat Reaction B->C D Cool & Filter (Catalyst Removal) C->D E Solvent Evaporation D->E F Purify (Chromatography) E->F

Caption: Modern Palladium-Catalyzed Workflow for Pyridopyrazine Synthesis.

Conclusion and Future Outlook

The synthesis of pyridopyrazines has evolved significantly, with modern catalytic methods offering substantial advantages over classical condensation approaches. While traditional methods may still be suitable for certain applications, the demand for molecular diversity, efficiency, and greener chemical processes strongly favors the adoption of modern techniques like palladium-catalyzed cross-coupling. For researchers in drug discovery and materials science, the ability to rapidly generate libraries of complex pyridopyrazine derivatives under mild conditions is a transformative advantage. As the field of catalysis continues to advance, we can anticipate the development of even more efficient and sustainable methods for the synthesis of this vital class of heterocyclic compounds.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these stringent disposal protocols stems from the potential hazards associated with chlorinated organic molecules.[1][3] During combustion, these compounds can release toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[2] Furthermore, their impact on aquatic life and potential for bioaccumulation necessitates that they be treated as hazardous waste, preventing their entry into standard waste streams or sewer systems.[4][5]

Core Principles of Disposal

The disposal of 7-Chloropyrido[2,3-b]pyrazine must adhere to the overarching principle of hazardous waste management. This involves meticulous identification, segregation, containment, and transfer of the waste to a licensed disposal facility.[6][7]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety at each stage of the disposal process.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. Given the hazards of similar chlorinated compounds, which include potential skin and eye irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Nitrile or other chemically resistant gloves. It is crucial to check the glove manufacturer's compatibility chart for chlorinated organic compounds.

  • Body Protection: A flame-retardant lab coat, fully buttoned.[1]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step 2: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of safe disposal.[6][7]

  • Designate as Hazardous Waste: At the point of deciding that this compound is no longer needed, it must be immediately designated as hazardous waste.[8]

  • Segregate Incompatibles: Store waste this compound away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound should be collected in a designated solid hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, and absorbent paper, must also be disposed of as hazardous solid waste.[1]

    • Liquid Waste (Solutions): If this compound is in a solvent, it should be collected in a designated chlorinated hazardous liquid waste container. Do not mix with non-halogenated waste streams.

Step 3: Waste Containment and Labeling

Proper containment and labeling prevent accidental exposure and ensure correct handling by waste management professionals.[4][8]

  • Container Selection: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid.[6][8] The container must be in good condition, free from rust or leaks.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[8] The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Storage of Waste

Designate a specific, secure area for the temporary storage of hazardous waste pending collection.[6]

  • Satellite Accumulation Area: The waste container should be stored in a designated satellite accumulation area within the laboratory, near the point of generation.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

  • Ventilation: The storage area should be well-ventilated.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Schedule a Pickup: Contact your EHS office to schedule a pickup for the hazardous waste.[4] Do not allow hazardous waste to accumulate in the lab for extended periods.[7]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care to remove any residual chemical.[7][8]

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent that can dissolve the compound.[7][8]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[4][8]

  • Deface Label: After triple rinsing and allowing the container to air dry in a fume hood, completely deface or remove the original product label.[4]

  • Final Disposal: Once thoroughly decontaminated, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[4][8]

Quantitative Data Summary

While specific toxicological and physical hazard data for this compound is limited, the table below provides information for the parent compound and a structurally related analog to inform handling and disposal decisions.

PropertyPyrido[2,3-b]pyrazine2,3-Dichloropyrido[2,3-b]pyrazineRationale for Inclusion
Molecular Weight 131.13 g/mol [9]200.02 g/mol [10]Provides context for the scale of the chemical being handled.
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9]H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[10]Indicates the minimum expected hazards based on the core structure and a chlorinated analog.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate from Incompatibles Identify->Segregate SolidWaste Solid Waste Collection Segregate->SolidWaste LiquidWaste Liquid Waste Collection Segregate->LiquidWaste Container Use Labeled, Compatible Container SolidWaste->Container LiquidWaste->Container Store Store in Designated Satellite Area Container->Store EHS Contact EHS for Pickup Store->EHS Documentation Complete Waste Manifest EHS->Documentation

Caption: Logical workflow for the safe disposal of this compound.

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A Senior Application Scientist's Guide to the Safe Handling of 7-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, novel heterocyclic compounds are the bedrock of innovation. Among these, 7-Chloropyrido[2,3-b]pyrazine stands as a key intermediate with significant potential. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion.

Engineering Controls are the most effective means of minimizing exposure. All operations involving the solid compound or its solutions must be conducted within a certified chemical fume hood.[4] This primary containment strategy is crucial for preventing the inhalation of airborne particles and vapors. The fume hood should have a verified face velocity of 80-120 feet per minute. Furthermore, ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is critical to prevent direct contact with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required if there is a risk of splashing.[6][7]Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[6]A fully buttoned, flame-resistant lab coat.[6]A NIOSH-approved respirator with a particulate filter is required if not handled in a fume hood.[4]
Conducting reactions and workup Chemical splash goggles and a face shield.[6][7]Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[4]A flame-resistant lab coat.[6]All operations should be conducted in a chemical fume hood.[4]
Handling spills Chemical splash goggles and a face shield.[6][7]Heavy-duty, chemically resistant gloves (e.g., butyl rubber).A chemical-resistant apron over a lab coat.A NIOSH-approved respirator with particulate and organic vapor cartridges.[8]
PPE Selection Logic

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Procedures

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The storage container should be tightly sealed and clearly labeled with the compound name and appropriate hazard warnings.

Weighing and Solution Preparation
  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine powders.

  • Use anti-static tools and weighing paper to prevent dispersal of the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Reaction and Workup
  • Set up all reactions in a chemical fume hood.

  • Use appropriate clamps and supports to secure all glassware.

  • Continuously monitor the reaction for any unexpected changes.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill and disposal plan is essential.

Spill Response
  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing the appropriate PPE, gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

    • Carefully sweep the material into a labeled, sealable container for hazardous waste.

  • Minor Spill (Solution):

    • Absorb the spill with a chemical-absorbent pad or material.

    • Place the used absorbent materials into a labeled, sealable container for hazardous waste.

  • Major Spill:

    • Evacuate the laboratory and alert your institution's environmental health and safety (EHS) department immediately.

Waste Disposal
  • All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[5]

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all institutional and local regulations for the disposal of chemical waste. Do not pour any waste down the drain.[2]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5][10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing personal and environmental safety.

References

  • Chemsrc. This compound | CAS#:116081-22-2. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Healthy Bean. PPE for Chemical Handling: A Quick Guide. Available from: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]

  • PubChem. 2,3-Dichloropyrido[2,3-b]pyrazine. Available from: [Link]

  • Chemchart. 7-bromopyrido[2,3-b]pyrazine (52333-42-3). Available from: [Link]

  • PubChem. Pyrido(2,3-b)pyrazine. Available from: [Link]

Sources

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